3-(3-Methylphenyl)propionaldehyde
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-(3-methylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFYMRFDJVPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440261 | |
| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95416-60-7 | |
| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde
CAS Number: 95416-60-7
This technical guide provides a comprehensive overview of 3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.
Chemical and Physical Properties
This compound is an aromatic aldehyde with a molecular formula of C10H12O.[1][2] Its chemical structure consists of a propanal group attached to a toluene ring at the meta position. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 95416-60-7 | [1][2][3][4][5] |
| Molecular Formula | C10H12O | [1][2][4] |
| Molecular Weight | 148.20 g/mol | [1] |
| IUPAC Name | 3-(3-methylphenyl)propanal | [1] |
| Synonyms | 3-(m-tolyl)propanal, 3-Methylbenzenepropanal, 3-M-TOLYL-PROPIONALDEHYDE | [1] |
| Purity | ≥97.0% (typical) | [4] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Rotatable Bond Count | 3 | [2] |
| Heavy Atom Count | 11 | [2] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of an aldehyde is characterized by a strong C=O stretching absorption. For aromatic aldehydes, this peak typically appears around 1705 cm⁻¹.[6] Additionally, characteristic C-H stretching vibrations of the aldehyde group are expected at approximately 2720 cm⁻¹ and 2820 cm⁻¹.[7] The aromatic ring will exhibit C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment. The aldehydic proton (CHO) is expected to appear as a triplet in the downfield region, typically between δ 9-10 ppm. The protons of the ethyl chain and the methyl group on the aromatic ring will have characteristic chemical shifts and coupling patterns.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 148. The fragmentation pattern is influenced by the aldehyde and the aromatic ring, with common losses including the CHO group and fragments from the alkyl chain.
Experimental Protocols
Synthesis of this compound
General Procedure for Oxidation of 3-(3-Methylphenyl)propanol:
-
Dissolve the alcohol: 3-(3-Methylphenyl)propanol is dissolved in a suitable organic solvent, such as dichloromethane (DCM).
-
Prepare the oxidizing agent: A solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a mixture of potassium dichromate and sulfuric acid, is prepared.
-
Reaction: The oxidizing agent is added slowly to the solution of the alcohol at a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation to yield pure this compound.
Note: This is a generalized protocol and would require optimization for this specific synthesis.
Role in Drug Discovery and Development
Aldehydes are versatile intermediates in organic synthesis and can be valuable building blocks in the development of new pharmaceutical compounds. They can participate in a variety of chemical transformations, including reductive amination to form amines, Wittig reactions to form alkenes, and aldol condensations to form larger carbon skeletons.
While specific applications of this compound in drug development are not widely documented, its structural motif could be of interest in the synthesis of novel therapeutic agents. The methylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Logical Relationships in Synthesis
The synthesis of this compound is a key step in a potential synthetic pathway. The logical flow from a precursor to the final product and its subsequent potential reactions can be visualized.
Caption: A potential synthetic pathway to this compound.
This diagram illustrates a plausible, though not experimentally verified for this specific molecule, synthetic route starting from 3-methylbenzaldehyde.
Experimental Workflow for Characterization
A standard workflow for the characterization of a synthesized batch of this compound would involve several analytical techniques to confirm its identity and purity.
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | C10H12O | CID 10464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 95416-60-7 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 95416-60-7|this compound|BLD Pharm [bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Physical Properties of 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the aromatic aldehyde, 3-(3-Methylphenyl)propionaldehyde. The information is curated for professionals in research and development who require precise data for experimental design, computational modeling, and chemical synthesis. This document summarizes key physical data, outlines general experimental protocols for their determination, and provides a structural representation of the molecule.
Core Physical and Chemical Properties
This compound, also known as 3-(m-tolyl)propanal, is an organic compound with the chemical formula C₁₀H₁₂O[1][2]. It belongs to the class of aromatic aldehydes, characterized by an aldehyde functional group attached to a propyl chain, which is in turn bonded to a toluene ring at the meta position.
Quantitative Physical Data
| Physical Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | PubChem[1][2], ChemicalBook[3] |
| Molecular Weight | 148.20 g/mol | PubChem[1][2] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and xylene. | ChemBK[4] |
| Storage Temperature | -20°C, under nitrogen | ChemicalBook[3] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound are not detailed in the available literature, the following are generalized, standard methodologies for determining the key physical properties of liquid aldehydes. These protocols are widely accepted in the scientific community and are applicable to this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.
Workflow for Boiling Point Determination
References
An In-depth Technical Guide to the Molecular Weight of 3-(3-Methylphenyl)propionaldehyde
This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 3-(3-Methylphenyl)propionaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the theoretical and experimental approaches to determining the molecular weight of this compound, including a detailed experimental protocol and a visual representation of the analytical workflow.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [1][2][3][4] |
| Average Molecular Weight | 148.20 g/mol | [2] |
| Monoisotopic Mass | 148.088815002 Da | [2][4] |
| IUPAC Name | 3-(3-methylphenyl)propanal | [2] |
| CAS Number | 95416-60-7 | [2][5] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The precise molecular weight of this compound can be experimentally determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate molecular weight information.
Objective: To determine the accurate molecular weight of a high-purity sample of this compound.
Materials and Instrumentation:
-
Sample: this compound, >97% purity
-
Solvent: Acetonitrile (HPLC grade) or other suitable volatile solvent
-
Instrumentation: High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an ionization source (e.g., Electrospray Ionization - ESI).
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent at a concentration of approximately 1 µg/mL.
-
Vortex the solution to ensure complete dissolution and homogeneity.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal conditions for the analyte. For ESI in positive ion mode, typical parameters would be a capillary voltage of 3.5 kV, a nebulizer pressure of 30 psi, and a drying gas flow of 8 L/min at 325°C.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire mass spectra in the positive ion mode over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺), which would be approximately 149.0961.
-
To aid in structural confirmation, fragmentation data can be obtained using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Process the acquired mass spectrum to identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
The high-resolution instrument will provide an accurate mass measurement for this ion.
-
Calculate the neutral molecular weight by subtracting the mass of a proton (1.007276 Da) from the measured accurate mass of the [M+H]⁺ ion.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the molecular formula (C₁₀H₁₂O).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the molecular weight of this compound using mass spectrometry.
Caption: Workflow for Molecular Weight Determination.
References
An In-depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-Methylphenyl)propionaldehyde, a key aromatic aldehyde. The document details its chemical identity, physical and chemical properties, synthesis, and analytical methodologies, making it an essential resource for professionals in research and development.
Chemical Identity
This compound is an organic compound characterized by a benzene ring substituted with a methyl group at the meta position and a propanal group. Its chemical structure is fundamental to its properties and applications, particularly in the fields of fragrance and pharmaceutical synthesis. One of its notable, albeit often uncommercialized, roles is as an impurity in the manufacturing of the drug Cinacalcet[1][2][3].
A variety of synonyms and identifiers are used to denote this compound in scientific literature and chemical databases. These are summarized in the table below for clarity and cross-referencing.
| Identifier Type | Identifier |
| IUPAC Name | 3-(3-methylphenyl)propanal |
| CAS Number | 95416-60-7[1][2][3][4] |
| Molecular Formula | C10H12O[4] |
| Synonyms | 3-(m-tolyl)propanal[2][4], 3-Methylbenzenepropanal[1][3], Benzenepropanal, 3-methyl-[3][4], M-TOLYL-PROPIONALDEHYDE[4], 3-M-TOLYL-PROPIONALDEHYDE[4], 3-TOLYL-PROPIONALDEHYDE[4] |
While this compound is utilized in the fragrance industry, specific trade names for this compound are not widely documented in readily available literature. It is often supplied by chemical manufacturers under its chemical name or CAS number[4][5].
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, application, and analysis. The following table summarizes key quantitative data.
| Property | Value | Notes |
| Molecular Weight | 148.20 g/mol [4] | |
| Appearance | Colorless to light yellow liquid | Based on supplier information. |
| Boiling Point | Data not available for the aldehyde. The precursor, 3-(3-methylphenyl)-1-propanol, has a boiling point of 147 °C at 20 Torr. | This suggests the aldehyde would have a slightly lower boiling point. |
| Density | Data not available for the aldehyde. The precursor, 3-(3-methylphenyl)-1-propanol, has a density of 0.977 g/cm³. | The aldehyde's density is expected to be similar. |
| Refractive Index | Data not available for the aldehyde. The precursor, 3-(3-methylphenyl)-1-propanol, has a refractive index of 1.520. | The aldehyde's refractive index is expected to be in a similar range. |
| Solubility | Soluble in organic solvents such as ethanol and acetone. | General solubility for similar aromatic aldehydes. |
Experimental Protocols
A common and effective method for the synthesis of this compound is the oxidation of its corresponding alcohol, 3-(3-methylphenyl)-1-propanol. This method is widely used for the preparation of aldehydes from primary alcohols.
Principle: The primary alcohol is oxidized using a mild oxidizing agent to yield the aldehyde. Care must be taken to prevent over-oxidation to the carboxylic acid.
Materials:
-
3-(3-methylphenyl)-1-propanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-methylphenyl)-1-propanol in anhydrous DCM.
-
Oxidation: To the stirred solution, add the oxidizing agent (e.g., 1.5 equivalents of PCC or DMP) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts (if using PCC) or diluted with diethyl ether and washed sequentially with saturated sodium bicarbonate and saturated sodium thiosulfate solutions (if using DMP).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.
Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5MS) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
Typical GC-MS Parameters:
| Parameter | Setting |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| MSD Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can be compared to a reference library (e.g., NIST) for confirmation of its identity.
Signaling Pathways and Logical Relationships
As a fragrance ingredient and a potential building block in drug synthesis, understanding the logical relationships in its production and quality control is crucial.
References
- 1. CAS 95416-60-7 Cinacalcet Impurity 62 | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. Cinacalcet Impurity 56 - Protheragen [protheragen.ai]
- 3. Cinacalcet Impurity 62 | CAS No- 95416-60-7 | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | 95416-60-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
Solubility Profile of 3-(3-Methylphenyl)propionaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3-Methylphenyl)propionaldehyde, an aromatic aldehyde of interest in various chemical and pharmaceutical applications. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility in organic solvents and furnishes detailed experimental protocols for its determination. The guide is intended to serve as a practical resource for researchers, enabling them to assess the solubility of this compound and similar compounds in relevant solvent systems.
Introduction to Solubility in Drug Development and Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development.[1] For a drug to be absorbed and exert its therapeutic effect, it must first be in solution.[2] Poor solubility can lead to low bioavailability, hindering the development of promising drug candidates.[2] Understanding the solubility of a compound like this compound in various organic solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo testing.
Physicochemical Properties of this compound
This compound, also known as 3-(m-tolyl)propanal, possesses a molecular structure that dictates its solubility behavior. Key features include a polar aldehyde group capable of forming hydrogen bonds with protic solvents and a nonpolar aromatic ring and alkyl chain, which contribute to its solubility in nonpolar organic solvents.[3][4] Generally, aldehydes with fewer than five carbon atoms are soluble in water; however, as the carbon chain length increases, their solubility in water decreases while their solubility in organic solvents improves.[5][6][7]
Expected Solubility Profile
Based on the principle of "like dissolves like," the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below.[8] It is anticipated to be soluble in most common organic solvents.[3][5][9]
| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |
| Alcohols | Methanol | Soluble | The polar hydroxyl group of methanol can interact with the polar aldehyde group of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate dissolution. | |
| Isopropanol | Soluble | The polarity of isopropanol allows for favorable interactions with the aldehyde. | |
| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar aldehyde group. |
| Methyl Ethyl Ketone | Soluble | Similar to acetone, its polarity is suitable for dissolving the compound. | |
| Ethers | Diethyl Ether | Soluble | The moderate polarity of diethyl ether can accommodate both the polar and nonpolar regions of the molecule. |
| Tetrahydrofuran (THF) | Soluble | THF is a polar aprotic solvent that is a good solvent for a wide range of organic compounds. | |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate has intermediate polarity, making it a good solvent for compounds with both polar and nonpolar characteristics. |
| Hydrocarbons | Hexane | Sparingly Soluble | As a nonpolar solvent, hexane will primarily interact with the nonpolar aromatic ring and alkyl chain. |
| Toluene | Soluble | The aromatic nature of toluene will have favorable interactions with the aromatic ring of the solute. | |
| Halogenated | Dichloromethane | Soluble | Dichloromethane is a versatile solvent with moderate polarity, capable of dissolving a wide range of organic compounds. |
| Chloroform | Soluble | Similar to dichloromethane, chloroform is a good solvent for many organic molecules. | |
| Amides | Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent, which should readily dissolve the compound. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent, often used to dissolve a wide array of organic compounds.[10] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. The following section details standard protocols that can be employed to quantify the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[11][12][13]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC-FID)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
After equilibration, allow the vials to stand undisturbed to let undissolved solute settle.
-
Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of the diluted filtrate using a pre-calibrated analytical instrument.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
UV-Vis Spectroscopy for Quantification
For aromatic compounds like this compound, UV-Vis spectroscopy is a convenient and rapid method for concentration determination.[14][15]
Objective: To quantify the concentration of this compound in a solution by measuring its absorbance of UV light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Stock solution of this compound of known concentration
-
Solvent used for solubility determination
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the absorbance of the solution over a range of UV wavelengths (e.g., 200-400 nm) to identify the λmax.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Measure the Unknown Sample:
-
Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Gas Chromatography (GC) for Quantification
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[16][17][18]
Objective: To determine the concentration of this compound in a solvent using GC with a Flame Ionization Detector (FID).
Materials:
-
Gas chromatograph with an FID
-
Appropriate GC column (e.g., a nonpolar or medium-polarity column)
-
Carrier gas (e.g., helium, nitrogen)
-
Autosampler or manual syringe
-
Stock solution of this compound of known concentration
-
Internal standard (optional, but recommended for improved accuracy)
Procedure:
-
Develop a GC Method:
-
Optimize the GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature, to achieve good separation and peak shape for this compound and the internal standard (if used).
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions containing known concentrations of this compound (and a constant concentration of the internal standard, if used).
-
Inject each standard solution into the GC and record the peak areas.
-
Plot a graph of the peak area (or the ratio of the analyte peak area to the internal standard peak area) versus concentration to generate a calibration curve.
-
-
Analyze the Unknown Sample:
-
Inject the diluted filtrate from the shake-flask experiment (containing the internal standard at the same concentration as in the standards) into the GC.
-
Record the peak area of this compound.
-
Use the calibration curve to determine the concentration of the compound in the sample.
-
Workflow for Solubility Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the solubility of a new chemical entity such as this compound.
Caption: A workflow for determining the solubility of a chemical compound.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this technical guide provides a robust framework for its determination. By understanding the underlying principles of its physicochemical properties and employing the detailed experimental protocols provided, researchers can confidently and accurately characterize its solubility profile in a variety of organic solvents. This information is invaluable for advancing research and development activities involving this compound.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. embibe.com [embibe.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. scribd.com [scribd.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
3-(3-Methylphenyl)propionaldehyde: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with 3-(3-Methylphenyl)propionaldehyde (CAS No. 95416-60-7), a chemical intermediate and fragrance ingredient. This document synthesizes available data on its physicochemical properties, toxicological profile, and handling procedures to inform risk assessment and ensure safe laboratory and industrial practices.
Chemical and Physical Properties
This compound, also known as 3-(m-tolyl)propanal, is an aromatic aldehyde.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 95416-60-7 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Storage Temperature | -20°C, stored under nitrogen | ChemicalBook |
Table 1: Physical and Chemical Properties of this compound
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Table 2: GHS Hazard Classification of this compound [1]
The signal word for this chemical is Warning .[1]
Toxicological Profile
| Endpoint | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | 1690 mg/kg | Wikipedia |
| LD₅₀ | Rabbit | Dermal | 2460 mg/kg | Sigma-Aldrich |
Table 3: Acute Toxicity Data for Propionaldehyde (CAS No. 123-38-6)
Experimental Protocols
The toxicological hazards of chemical substances like this compound are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.
-
Animal Selection: Healthy, young adult rodents (usually females) are used.
-
Dose Administration: The substance is administered orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
Procedure: The test proceeds in a stepwise manner, with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.
-
Observation: Animals are observed for up to 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The test allows for the classification of the substance into one of the GHS acute toxicity categories.
In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a substance to cause skin irritation.
-
Test System: A reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.
-
Application: The test substance is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissue is incubated.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant. A substance is identified as an irritant if the tissue viability is ≤ 50%.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Animal Selection: A single healthy, adult albino rabbit is typically used for the initial test.
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of irritation, including redness, swelling, and discharge. The cornea, iris, and conjunctiva are scored.
-
Confirmation: If an irritant or negative response is observed, the test is confirmed using up to two additional animals.
Signaling Pathways and Mechanisms of Toxicity
Proposed Metabolic Pathway
Aromatic aldehydes like this compound are likely metabolized in the body through oxidation and reduction reactions. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The following diagram illustrates a plausible metabolic pathway for 3-phenylpropanal, a closely related compound, which is likely analogous for this compound.
Caption: Proposed metabolic pathway of 3-phenylpropanal.
General Mechanism of Aldehyde Toxicity
Aldehydes are electrophilic compounds that can react with nucleophilic groups in biological macromolecules such as proteins and DNA. This covalent modification can lead to cellular dysfunction and toxicity.
Caption: General mechanism of aldehyde toxicity.
Safety and Handling Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: No data available.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleaning: Absorb with inert material and dispose of as hazardous waste.
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear appropriate personal protective equipment.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.
Exposure Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation.
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.
Logical Workflow for Safety Assessment
The safety assessment of a chemical like this compound follows a logical progression from data gathering to risk characterization.
Caption: Workflow for chemical safety assessment.
Ecological Information
Specific data on the environmental fate and ecotoxicity of this compound are limited. However, phenylpropanals are generally not expected to be persistent or bioaccumulative and are anticipated to undergo rapid degradation in the environment. Nevertheless, release into the environment should be avoided.
Conclusion
This compound is a hazardous chemical that is harmful if swallowed and causes skin, eye, and respiratory irritation. While specific quantitative toxicological data are scarce, information from structurally similar compounds and standardized testing guidelines provide a basis for safe handling and risk assessment. Adherence to recommended safety precautions, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and mitigate risks in research and industrial settings. Further research to determine the specific toxicological and ecotoxicological profile of this compound is warranted.
References
GHS Classification of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) classification for 3-(3-Methylphenyl)propionaldehyde (CAS No. 95416-60-7). The information herein is intended to support researchers, scientists, and professionals in drug development in understanding the potential hazards associated with this compound and in implementing appropriate safety protocols.
GHS Hazard Classification
This compound is classified under the GHS framework based on its potential health hazards. The primary hazards identified are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1]
Summary of GHS Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | Exclamation Mark |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |
Data sourced from PubChem.[1]
Precautionary Statements
A comprehensive list of precautionary statements is associated with the handling of this compound. These statements provide guidance on prevention, response, storage, and disposal to minimize risks.
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols for GHS Classification
While specific experimental data for this compound is not publicly available, the GHS classifications are determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely methodologies used to ascertain the hazard classifications.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals. The test substance is administered orally to a group of animals at one of the defined dose levels. The outcome (survival or death) determines the next step: if the animal survives, a higher dose is used for the next animal; if it dies, a lower dose is used.
-
Animal Model: Typically, rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Classification: The substance is classified into a GHS category based on the dose at which mortality is observed. For Category 4 ("Harmful if swallowed"), the LD50 is estimated to be between 300 and 2000 mg/kg body weight.
Skin Irritation (OECD Guideline 404: Acute Dermal Irritation/Corrosion)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: The substance is applied to the skin of an animal, and the degree of irritation is observed and scored at specified intervals.
-
Animal Model: Albino rabbits are commonly used.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Classification: The severity of the skin reactions is scored. A substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes.
Serious Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This protocol assesses the potential of a substance to produce reversible or irreversible changes in the eye.
-
Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control. The eyes are then examined for irritation.
-
Animal Model: Albino rabbits are typically used.
-
Procedure:
-
A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the substance is placed in the conjunctival sac of one eye.
-
The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
-
-
Classification: The severity of eye lesions is scored. A substance is classified as causing serious eye irritation (Category 2A) if it produces reversible eye irritation within 21 days of observation.
Logical Workflow for GHS Classification
Caption: GHS classification workflow for this compound.
Potential Signaling Pathways in Aldehyde-Induced Irritation
While specific mechanistic data for this compound is limited, the irritant effects of aldehydes, in general, are known to involve interactions with sensory nerves and the induction of inflammatory responses. A plausible signaling pathway for aldehyde-induced irritation is depicted below.
Caption: Plausible signaling pathway for aldehyde-induced irritation.
Disclaimer: This document provides a summary of the GHS classification and related information for this compound based on publicly available data. It is intended for informational purposes and should not be used as a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
References
An In-depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, is an aromatic aldehyde that has garnered interest primarily within the fragrance and flavor industries. Its characteristic scent profile contributes to the complexity and uniqueness of various perfume compositions. While not extensively studied for pharmaceutical applications, its chemical structure warrants consideration for potential biological activity. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and known applications of this compound.
History and Discovery
The precise date and discoverer of this compound are not well-documented in publicly available scientific literature. Its history is intrinsically linked to the development of synthetic fragrance chemistry in the 20th century. The exploration of various alkyl-substituted phenylpropanals was driven by the quest for novel scent profiles, particularly those mimicking natural floral and green notes. The synthesis of related compounds, such as 2,2-Dimethyl-3-(3-methylphenyl)propanal, for creating "muguet" (lily of the valley) fragrances, suggests that the tolyl-substituted propanals were investigated for their potential in perfumery during this period. Patents related to the production of phenyl-substituted propanals indicate their industrial importance as fragrance components, often produced as mixtures of isomers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| CAS Number | 95416-60-7 | [1] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Refractive Index | Not available |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available data is provided in Table 2.
| Spectrum Type | Data | Reference |
| ¹H NMR | Not available | |
| ¹³C NMR | Not available | |
| Mass Spectrum | Not available | |
| Infrared (IR) | Not available |
Table 2: Spectroscopic Data for this compound
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be derived from general organic chemistry principles and a known procedure for a structurally related compound, 2,2-Dimethyl-3-(3-methylphenyl)propanal. A potential two-step synthesis is outlined below.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-(3-Methylphenyl)but-3-ene via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction should be initiated, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle heating may be applied.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 1-(3-methylphenyl)but-3-ene.
Step 2: Synthesis of this compound via Ozonolysis
-
Ozonolysis: Dissolve 1-(3-methylphenyl)but-3-ene (1.0 eq) in a suitable solvent such as dichloromethane or methanol in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Reductive Workup: Purge the solution with nitrogen gas to remove excess ozone. Add a reducing agent, such as zinc dust (1.5 eq) and water, or dimethyl sulfide (1.5 eq), to the reaction mixture at -78 °C.
-
Allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Purification: Filter the reaction mixture to remove any solid byproducts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.
Applications
The primary application of this compound is in the fragrance industry . It is used as a component in perfume compositions to impart or modify scent profiles. Its aroma is likely to be a variation of the green, floral, and aldehydic notes characteristic of other phenylpropanals. It can be blended with other fragrance compounds to create complex and desirable scents for a wide range of products, including:
-
Fine fragrances (perfumes, colognes)
-
Personal care products (soaps, lotions, shampoos)
-
Household products (cleaners, air fresheners)
Biological Activity and Signaling Pathways
There is no significant information available in the scientific literature regarding the biological activity or involvement of this compound in any specific signaling pathways. Its use appears to be confined to its organoleptic properties in the fragrance industry. As such, no signaling pathway diagrams can be generated.
Safety
The safety of this compound would be evaluated based on standard toxicological testing for fragrance ingredients. This typically includes assessments for skin sensitization, phototoxicity, and systemic toxicity. For detailed and up-to-date safety information, it is recommended to consult the safety data sheets (SDS) provided by chemical suppliers and the guidelines issued by regulatory bodies such as the International Fragrance Association (IFRA).
Conclusion
This compound is a synthetic aromatic aldehyde with a history rooted in the development of the fragrance industry. While its specific discovery is not well-documented, its value lies in its contribution to the palette of scents available to perfumers. The synthetic routes to this and related compounds are based on established organic chemistry reactions. Currently, there is a lack of data on its biological activities, suggesting that its primary role remains in the realm of fragrance and flavor. Further research could explore potential, yet undiscovered, biological effects of this class of compounds.
References
The Elusive Natural Presence of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide
For Immediate Release
This technical guide addresses the current scientific understanding of the natural occurrence of 3-(3-Methylphenyl)propionaldehyde. Despite its availability from chemical suppliers and its well-defined chemical properties, a comprehensive review of scientific literature and databases reveals a notable absence of evidence for its natural isolation from plants, essential oils, or food products. This document provides a summary of its known characteristics, a hypothetical biosynthetic pathway based on related compounds, and detailed experimental protocols for the analysis of volatile organic compounds from natural sources, which could be adapted for its future discovery.
Chemical and Physical Properties
While its natural origins remain unconfirmed, the chemical and physical properties of this compound are well-documented in chemical databases. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 148.20 g/mol | --INVALID-LINK-- |
| CAS Number | 95416-60-7 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| IUPAC Name | 3-(3-methylphenyl)propanal | --INVALID-LINK-- |
| Synonyms | 3-(m-tolyl)propanal, 3-Methylbenzenepropanal | --INVALID-LINK-- |
Hypothetical Biosynthetic Pathway
The biosynthesis of aromatic aldehydes in plants is predominantly routed through the phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds.[1][2][3][4][5] Although this compound has not been identified as a natural product, a plausible biosynthetic route can be hypothesized based on known enzymatic reactions within this pathway.
The proposed pathway would likely start with a methylated precursor, such as 3-methyl-L-phenylalanine. The subsequent steps would involve deamination, hydroxylation, and reduction reactions, catalyzed by enzymes analogous to those in the canonical phenylpropanoid pathway.
References
- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of 3-(3-Methylphenyl)propionaldehyde: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-Methylphenyl)propionaldehyde (CAS No: 95416-60-7), a key intermediate in various chemical syntheses.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through modern spectroscopic techniques. The molecular formula for this compound is C₁₀H₁₂O, and its molecular weight is approximately 148.20 g/mol .[2][3] This guide consolidates spectral data interpretation, experimental methodologies, and logical workflows for the identification and characterization of this aldehyde.
Data Presentation: Spectroscopic Summary
The following tables summarize the key quantitative data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These values are critical for the structural elucidation and confirmation of this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| ~2925 | Strong | C-H Stretch | Alkyl (CH₂) |
| ~2820 & ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |
| ~1725 | Strong, Sharp | C=O Stretch | Aldehyde (CHO) |
| ~1605 & ~1490 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~780 | Strong | C-H Bend (out-of-plane) | 1,3-disubstituted (meta) Aromatic |
Interpretation: The IR spectrum is characterized by a strong carbonyl (C=O) absorption around 1725 cm⁻¹, typical for an aliphatic aldehyde. The presence of the aldehyde is further confirmed by the distinctive Fermi doublet for the aldehydic C-H stretch. Aromatic C=C stretching and out-of-plane bending vibrations confirm the substituted benzene ring.
Table 2: ¹H NMR Spectroscopy Data (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| 9.81 | t | 1H | Aldehyde (-CH O) |
| 7.15 | t | 1H | Ar-H (Position 5) |
| 7.00 | m | 3H | Ar-H (Positions 2, 4, 6) |
| 2.95 | t | 2H | -CH₂ -CH₂CHO |
| 2.78 | t | 2H | -CH₂-CH₂ CHO |
| 2.35 | s | 3H | Ar-CH₃ |
Interpretation: The ¹H NMR spectrum clearly shows a downfield triplet at ~9.81 ppm, which is characteristic of an aldehyde proton. The aromatic region displays signals corresponding to the four protons on the meta-substituted ring. Two triplets represent the adjacent methylene groups of the propyl chain, and a singlet at ~2.35 ppm confirms the methyl group on the aromatic ring.
Table 3: ¹³C NMR Spectroscopy Data (Predicted, CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 202.0 | Aldehyde (C =O) |
| 138.5 | Aromatic (C -CH₃) |
| 138.0 | Aromatic (C -CH₂CH₂CHO) |
| 129.0 | Aromatic (C H) |
| 128.5 | Aromatic (C H) |
| 127.0 | Aromatic (C H) |
| 126.0 | Aromatic (C H) |
| 45.5 | -CH₂-C H₂CHO |
| 28.0 | -C H₂-CH₂CHO |
| 21.4 | Ar-C H₃ |
Interpretation: The ¹³C NMR spectrum is distinguished by the resonance at ~202.0 ppm, unequivocally assigned to the carbonyl carbon of the aldehyde. The aromatic region shows six distinct signals, as expected for a meta-substituted ring, while the aliphatic region contains signals for the two propyl chain carbons and the aromatic methyl carbon.
Table 4: Mass Spectrometry (GC-MS) Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Ion Assignment |
| 148 | 40 | [M]⁺ (Molecular Ion) |
| 119 | 20 | [M - CHO]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 35 | [C₅H₅]⁺ |
Interpretation: The mass spectrum displays a molecular ion peak [M]⁺ at m/z 148, consistent with the compound's molecular weight.[3] The base peak at m/z 91 corresponds to the stable tropylium ion, a common fragment for alkyl-substituted benzene derivatives, formed after benzylic cleavage. The peak at m/z 119 represents the loss of the formyl radical (-CHO).
Experimental Protocols
Standard analytical techniques are employed to acquire the spectroscopic data for this compound.
1. Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. Data is averaged over 16 to 32 scans to improve the signal-to-noise ratio.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard pulse sequence (e.g., zg30) is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlet signals for all carbons. Key parameters include a spectral width of ~240 ppm, a longer relaxation delay (2-5 seconds), and acquisition of 1024 or more scans to achieve adequate signal-to-noise.
3. Mass Spectrometry (MS)
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole analyzer).
-
Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure separation of components. Helium is typically used as the carrier gas.
-
MS Conditions: Electron ionization is performed at a standard energy of 70 eV. The mass analyzer scans a mass range of m/z 40-400.
Visualizations: Workflows and Relationships
Diagram 1: Spectroscopic Identification Workflow
References
An In-depth Technical Guide to the 13C NMR Data of 3-(3-Methylphenyl)propionaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 3-(3-Methylphenyl)propionaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents a predicted 13C NMR data set. The predictions are based on the known experimental data of the parent compound, 3-phenylpropanal, with adjustments made for the electronic effects of the meta-methyl substituent on the aromatic ring. This document also outlines a comprehensive, standard experimental protocol for acquiring 13C NMR spectra for small organic molecules of this type.
Predicted 13C NMR Data
The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. For this compound, the introduction of a methyl group at the meta position of the phenyl ring influences the chemical shifts of the aromatic carbons compared to the unsubstituted 3-phenylpropanal. The following table provides the predicted 13C NMR chemical shifts and their assignments.
Table 1: Predicted 13C NMR Chemical Shift Data for this compound
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (Aldehyde) | ~202 | The chemical shift of the aldehyde carbonyl is largely unaffected by the remote methyl group. |
| C1' (Aromatic, C-CH₃) | ~138 | The carbon atom bearing the methyl group will be shifted downfield. |
| C2' (Aromatic, CH) | ~129 | |
| C3' (Aromatic, C-CH₂CH₂CHO) | ~141 | The ipso-carbon attached to the propyl chain. |
| C4' (Aromatic, CH) | ~126 | |
| C5' (Aromatic, CH) | ~128 | |
| C6' (Aromatic, CH) | ~127 | |
| -CH₂- (Propyl chain) | ~28 | |
| -CH₂- (Propyl chain) | ~45 | |
| -CH₃ (Methyl group) | ~21 |
Note: The predicted values are based on the experimental data for 3-phenylpropanal and known substituent effects. Actual experimental values may vary slightly.
Experimental Protocol
The following is a detailed, generalized protocol for the acquisition of a 13C NMR spectrum for a small organic molecule such as this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like the target molecule, deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines. This is typically an automated process.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is a reasonable starting point. For more quantitative results, a longer delay may be necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical range is from a few hundred to several thousand scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts for most organic molecules.
-
3. Data Processing and Analysis
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or the TMS peak to 0 ppm.
-
Peak Picking and Integration: Identify the chemical shifts of the peaks. While integration in 13C NMR is not always straightforwardly quantitative due to relaxation effects, it can provide qualitative information.
Logical Workflow for 13C NMR Spectroscopy
The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 13C NMR data.
Caption: Logical workflow for 13C NMR spectroscopy.
An In-depth Technical Guide to the Mass Spectrometry of 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, is an aromatic aldehyde with potential applications in fragrance, flavoring, and as a building block in organic synthesis. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various scientific and industrial settings. This guide provides a detailed overview of the mass spectrometry of this compound, including predicted fragmentation patterns, a general experimental protocol for its analysis, and a summary of its key molecular properties.
Molecular Properties
A solid understanding of the fundamental molecular properties of this compound is essential before delving into its mass spectrometric analysis. These properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol [1][2] |
| IUPAC Name | 3-(3-methylphenyl)propanal[1] |
| CAS Number | 95416-60-7[1] |
Predicted Electron Ionization Mass Spectrum
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the well-established fragmentation patterns of aromatic aldehydes and similar compounds. The following table outlines the expected major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |
| 148 | Moderate | [C₁₀H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 119 | Moderate | [C₉H₁₁]⁺ | Loss of the formyl radical (•CHO) via alpha-cleavage. |
| 105 | High | [C₈H₉]⁺ | Benzylic cleavage, loss of a C₂H₃O radical. This is expected to be a very stable tropylium-like ion. |
| 91 | High | [C₇H₇]⁺ | Rearrangement and loss of propene (C₃H₆) from the molecular ion, forming a stable tropylium ion. This is a common fragmentation for alkylbenzenes. |
| 77 | Moderate | [C₆H₅]⁺ | Loss of the methyl group from the tropylium ion. |
| 44 | Moderate to High | [C₂H₄O]⁺• | McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by beta-cleavage. |
| 29 | Low to Moderate | [CHO]⁺ | Alpha-cleavage resulting in the formyl cation. |
Fragmentation Pathways
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to be governed by several key pathways that are common to aromatic aldehydes. The stability of the resulting carbocations, particularly those involving the aromatic ring, plays a significant role in determining the major peaks in the mass spectrum.
A diagram illustrating the predicted major fragmentation pathways is provided below.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a general experimental protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is a template and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation
-
Dissolve a small amount of the this compound standard in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working standard concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
3. Data Acquisition and Analysis
-
Acquire the data using the instrument's data acquisition software.
-
Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library spectrum (if available) or with the predicted fragmentation pattern.
The logical workflow for this experimental protocol is depicted in the diagram below.
Caption: General workflow for GC-MS analysis.
Conclusion
The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, is a powerful technique for its unequivocal identification. While experimental data is not widely published, a thorough understanding of the fragmentation patterns of aromatic aldehydes allows for a reliable prediction of its mass spectrum. The key fragmentation pathways are expected to involve the formation of a stable tropylium-like ion at m/z 105, which is likely to be the base peak, as well as characteristic fragments resulting from alpha-cleavage and McLafferty rearrangement. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this compound in various research and development applications.
References
Methodological & Application
Synthesis of 3-(3-Methylphenyl)propionaldehyde from 3-methylbenzyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-(3-methylphenyl)propionaldehyde, a valuable building block in organic synthesis, starting from 3-methylbenzyl chloride. The primary route detailed involves a two-step process: the formation of a Grignard reagent followed by reaction with an electrophile and subsequent oxidation. An alternative approach via a copper-catalyzed conjugate addition is also discussed.
Introduction
This compound is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Its synthesis from readily available starting materials is of significant interest. This application note outlines a reliable and scalable synthetic strategy commencing with 3-methylbenzyl chloride. The core of the proposed synthesis is the formation of the corresponding Grignard reagent, 3-methylbenzylmagnesium chloride, which is then reacted with ethylene oxide to yield 3-(3-methylphenyl)propan-1-ol. Subsequent oxidation of this primary alcohol affords the target aldehyde. This method offers a robust pathway to the desired product, with alternative protocols for the oxidation step provided to accommodate various laboratory setups and substrate sensitivities.
Synthetic Strategy Overview
The principal synthetic pathway is a two-step sequence:
-
Grignard Reaction: 3-Methylbenzyl chloride is converted to 3-methylbenzylmagnesium chloride, which then reacts with ethylene oxide in an etheral solvent to produce 3-(3-methylphenyl)propan-1-ol after acidic workup.
-
Oxidation: The resulting primary alcohol is oxidized to this compound. Several established methods are presented, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.
An alternative one-step approach involves the copper-catalyzed 1,4-conjugate addition of the Grignard reagent to acrolein. While potentially more atom-economical, this method requires careful control of reaction conditions to favor the desired 1,4-addition over the 1,2-addition.
Data Presentation
Table 1: Summary of Reagents and Typical Yields for the Grignard and Oxidation Route
| Step | Reactants | Reagents | Solvent | Typical Yield (%) |
| 1. Grignard Reaction | 3-Methylbenzyl chloride, Magnesium, Ethylene oxide | Iodine (catalyst) | Anhydrous Diethyl Ether or THF | 70-85% (for the alcohol) |
| 2a. Swern Oxidation | 3-(3-Methylphenyl)propan-1-ol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | 85-95% |
| 2b. Dess-Martin Oxidation | 3-(3-Methylphenyl)propan-1-ol | Dess-Martin Periodinane | Dichloromethane | 90-95% |
| 2c. PCC Oxidation | 3-(3-Methylphenyl)propan-1-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane | 80-90% |
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Methylphenyl)propan-1-ol via Grignard Reaction
Materials:
-
3-Methylbenzyl chloride
-
Magnesium turnings
-
Iodine crystal (catalyst)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethylene oxide (condensed or as a solution in a dry solvent)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 3-methylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Once initiated, add the remaining solution of 3-methylbenzyl chloride dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ethylene Oxide:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly bubble condensed ethylene oxide gas (1.1 equivalents) through the solution or add a pre-cooled solution of ethylene oxide in the same anhydrous solvent dropwise. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 1 M hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-(3-methylphenyl)propan-1-ol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Oxidation of 3-(3-Methylphenyl)propan-1-ol to this compound
Materials:
-
3-(3-Methylphenyl)propan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 3-(3-methylphenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and stir for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel or vacuum distillation.
Materials:
-
3-(3-Methylphenyl)propan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of 3-(3-methylphenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography or vacuum distillation.
Materials:
-
3-(3-Methylphenyl)propan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
Procedure:
-
To a suspension of PCC (1.5 equivalents) and Celite or silica gel in anhydrous DCM, add a solution of 3-(3-methylphenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Alternative Synthetic Route: Copper-Catalyzed 1,4-Conjugate Addition
This method involves the direct formation of the carbon-carbon bond at the β-position of an α,β-unsaturated aldehyde.
Conceptual Protocol:
-
Prepare the 3-methylbenzylmagnesium chloride as described in Protocol 1.
-
In a separate flask, prepare a solution of a copper(I) salt, such as copper(I) iodide or copper(I) cyanide (typically 5-10 mol%), in anhydrous THF at low temperature (e.g., -78 °C).
-
Add the prepared Grignard reagent to the copper salt solution and stir for a short period to form the organocuprate species.
-
Slowly add a solution of acrolein (1.0 equivalent) in anhydrous THF to the reaction mixture at low temperature.
-
After the addition, allow the reaction to proceed at low temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with a standard aqueous work-up and purification as described previously.
Note: The success of this reaction is highly dependent on the specific copper catalyst and reaction conditions to ensure high regioselectivity for the 1,4-adduct.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Generalized pathways for the oxidation of a primary alcohol.
Application Notes and Protocols: Laboratory Preparation of 3-(3-Methylphenyl)propionaldehyde
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-(3-Methylphenyl)propionaldehyde, a valuable intermediate in the development of pharmaceuticals and specialty chemicals. The described method utilizes the selective oxidation of the corresponding primary alcohol, 3-(3-methylphenyl)propan-1-ol, with pyridinium chlorochromate (PCC). This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a key building block in organic synthesis. Its preparation via the oxidation of primary alcohols is a fundamental transformation. While various oxidizing agents can be employed, pyridinium chlorochromate (PCC) is a mild reagent that selectively oxidizes primary alcohols to aldehydes, minimizing the over-oxidation to carboxylic acids.[1][2][3][4] This protocol details a reliable method for the synthesis and purification of this compound.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of the target compound and expected experimental outcomes is provided in the table below.
| Parameter | Value | Reference(s) |
| Compound Name | This compound | [5][6] |
| Synonyms | 3-(m-tolyl)propanal, 3-Methyl-benzenepropanal | [6] |
| CAS Number | 95416-60-7 | [6][7] |
| Molecular Formula | C₁₀H₁₂O | [5][6][7] |
| Molecular Weight | 148.20 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid (Expected) | |
| Purity (Expected) | >97% | [7] |
| Typical Yield | 80-90% (based on similar PCC oxidations) | |
| Topological Polar Surface Area | 17.1 Ų | [5][6] |
Experimental Protocol: Oxidation of 3-(3-methylphenyl)propan-1-ol with PCC
This protocol describes the oxidation of 3-(3-methylphenyl)propan-1-ol to this compound using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
3.1. Materials and Reagents
-
3-(3-methylphenyl)propan-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography column
3.2. Safety Precautions
-
PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as PCC is sensitive to moisture.
3.3. Reaction Setup
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Ensure all glassware is oven-dried and cooled under a stream of nitrogen to maintain anhydrous conditions.
3.4. Procedure
-
To the round-bottom flask, add pyridinium chlorochromate (1.5 eq.) and a layer of Celite® or silica gel (of equal weight to PCC).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
In the dropping funnel, prepare a solution of 3-(3-methylphenyl)propan-1-ol (1.0 eq.) in anhydrous dichloromethane.
-
Slowly add the alcohol solution dropwise to the stirred PCC slurry at room temperature over 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting alcohol spot on TLC), the reaction mixture will appear as a dark brown-black tar-like substance.
3.5. Work-up and Purification
-
Dilute the reaction mixture with diethyl ether.
-
Pass the resulting suspension through a short pad of silica gel or Celite® to filter out the chromium residues.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described provides a robust and reproducible method for the laboratory-scale synthesis of this compound. The use of PCC allows for a high-yielding and selective oxidation of the primary alcohol. Adherence to the safety precautions is critical due to the hazardous nature of the reagents involved. This protocol should serve as a valuable resource for researchers in organic synthesis and drug development.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Methods of Preparation of Aldehydes and Ketones Explained [vedantu.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C10H12O | CID 10464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for the Purification of 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-(3-Methylphenyl)propionaldehyde, a valuable intermediate in the synthesis of various organic compounds. The following sections outline common purification techniques, including vacuum distillation and column chromatography, and provide protocols for their implementation.
Introduction
This compound, also known as 3-(m-tolyl)propanal, is an aromatic aldehyde that may contain various impurities arising from its synthesis. Common impurities include the corresponding carboxylic acid (3-(3-methylphenyl)propanoic acid) due to oxidation, unreacted starting materials, and by-products from side reactions.[1] Achieving high purity of the aldehyde is often crucial for subsequent synthetic steps and for ensuring the quality of the final product. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Purification Techniques
Two primary methods for the purification of this compound are vacuum distillation and column chromatography. A chemical purification method involving the formation of a bisulfite adduct is also a viable option.
Vacuum Distillation
Vacuum distillation is a suitable method for purifying aldehydes, as the reduced pressure allows for distillation at a lower temperature, thus preventing thermal decomposition.[1][2] This technique is effective for separating the aldehyde from non-volatile impurities and from compounds with significantly different boiling points.
Typical Impurities Removed:
-
High-boiling point by-products
-
Polymeric materials
-
Salts and inorganic materials
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. It is recommended to use a short path distillation apparatus for smaller quantities to minimize losses.
-
Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation Conditions:
-
Gradually reduce the pressure in the system to the desired level. For aromatic aldehydes like cinnamaldehyde, a pressure of around 1.333 kPa has been used.[3]
-
Begin heating the distillation flask. The heating bath temperature should be set approximately 20-30°C higher than the boiling point of the compound at the operating pressure.[2]
-
-
Fraction Collection:
-
Collect any low-boiling fractions (forerun) that distill first and discard them. This may include residual solvents or moisture.[1]
-
Collect the main fraction corresponding to the boiling point of this compound.
-
Stop the distillation before all the material has vaporized to avoid the collection of high-boiling impurities in the final fraction.[1]
-
-
Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data (Illustrative Example for a Related Compound):
| Compound | Purification Method | Pressure (kPa) | Boiling Point Range (°C) | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Cinnamaldehyde | Vacuum Distillation | 1.333 | 110-125 | Not Specified | 98.66 | 84.68 | [3] |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For aldehydes, which are moderately polar, a normal-phase chromatography setup is typically employed.
Typical Impurities Removed:
-
Corresponding carboxylic acid
-
More polar and less polar by-products
-
Unreacted starting materials
Protocol for Flash Column Chromatography:
-
Stationary Phase Selection: Use silica gel as the stationary phase. For aldehydes that may be sensitive to acidic conditions, the silica gel can be neutralized by pre-treating with a solution of triethylamine in the eluent.
-
Eluent System Selection: A common eluent system for aromatic aldehydes is a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as diethyl ether or ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired aldehyde and its impurities.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The aldehyde, being more polar than non-polar impurities, will move down the column more slowly. The corresponding carboxylic acid, being more polar, will be retained more strongly on the silica gel.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified aldehyde. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Assess the purity of the final product by GC-MS or NMR.
Bisulfite Adduct Formation
This chemical purification method is highly specific for aldehydes. It involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from water-insoluble impurities. The aldehyde is subsequently regenerated.
Typical Impurities Removed:
-
Non-aldehydic organic impurities
-
Unreacted starting materials that are not aldehydes
Experimental Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
Caption: Workflow for Vacuum Distillation.
Caption: Workflow for Column Chromatography.
Purity Assessment
The purity of this compound after purification should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating volatile compounds and identifying them based on their mass spectra. It can be used to determine the percentage purity and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the purified aldehyde and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.[4][5]
Conclusion
The choice of purification technique for this compound will depend on the specific requirements of the research or development project. For gross purification and removal of non-volatile impurities, vacuum distillation is an efficient method. For achieving very high purity and separating closely related impurities, column chromatography is often the preferred choice. The bisulfite adduct formation method provides a selective chemical means for isolating the aldehyde. It is recommended to analyze the purity of the final product thoroughly using techniques such as GC-MS and NMR to ensure it meets the required specifications for its intended application.
References
Applications of 3-(3-Methylphenyl)propionaldehyde in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylphenyl)propionaldehyde, a substituted aromatic aldehyde, serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive aldehyde functional group and a substituted phenyl ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including aldol condensation, Wittig reaction, Grignard reaction, reduction, and oxidation. The information presented here is intended to guide researchers in the effective utilization of this compound in the synthesis of diverse molecular architectures, including fragrance compounds and potential pharmaceutical intermediates.
Aldol Condensation for the Synthesis of Fragrance Ingredients
The aldol condensation is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of fragrances. This compound can undergo a crossed aldol condensation with other carbonyl compounds to produce α,β-unsaturated aldehydes, which are often key components of floral and fruity scents. A notable application is in the synthesis of analogues of Lilial, a popular fragrance ingredient.
Application Note:
The reaction involves the base-catalyzed condensation of this compound with another aldehyde, such as propanal, followed by hydrogenation of the resulting α,β-unsaturated aldehyde. The initial aldol adduct can be dehydrated in situ or in a separate step to yield the unsaturated product. The choice of base and reaction conditions can influence the yield and selectivity of the reaction.
Experimental Protocol: Synthesis of 2-Methyl-3-(3-methylphenyl)propenal
This protocol is adapted from the general procedure for the synthesis of Lilial.[1][2][3]
Materials:
-
This compound
-
Propanal
-
Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve this compound (1 equivalent) in methanol.
-
Add a catalytic amount of potassium hydroxide or sodium hydroxide to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add propanal (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-methyl-3-(3-methylphenyl)propenal.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-butylbenzaldehyde | Propanal | NaOH | Methanol | - | - | High | [1][3] |
| p-tert-butyl benzaldehyde | Propanal | KOH | - | Low | - | - | [4] |
Note: Specific yield for the reaction with this compound is not available in the searched literature; yields are generally high for analogous reactions.
Caption: Aldol Condensation Workflow.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones. This compound can be converted to a variety of substituted styrenes and other alkenes using this methodology. The choice of the phosphonium ylide determines the structure of the resulting alkene.
Application Note:
The reaction involves the preparation of a phosphonium ylide from the corresponding phosphonium salt and a strong base, followed by the reaction with this compound. The stereochemical outcome of the reaction (E/Z selectivity) is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.
Experimental Protocol: Synthesis of 1-(3-Methylphenyl)-3-butene
This is a general protocol for a Wittig reaction with a non-stabilized ylide.[5][6]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask or oven-dried glassware
-
Syringes
Procedure:
-
To a Schlenk flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-(3-methylphenyl)-3-butene.
Quantitative Data:
| Aldehyde/Ketone | Ylide | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Aldehyde | t-BuO2CCH=PPh3 | - | DCM | 78 (E), 6 (Z) | 13:1 | [2] |
| Ketone | Methyltriphenylphosphonium bromide | n-BuLi | Toluene/THF | - | - | [5] |
Note: Specific yield for the reaction with this compound is not available in the searched literature.
Caption: Wittig Reaction Workflow.
Grignard Reaction for Alcohol Synthesis
Grignard reagents are powerful nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent provides a straightforward route to a variety of substituted secondary alcohols, which can be valuable intermediates in drug development.
Application Note:
The Grignard reaction must be carried out under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.
Experimental Protocol: Synthesis of 1-(3-Methylphenyl)butan-2-ol
This protocol describes the addition of methylmagnesium bromide to this compound.[7]
Materials:
-
This compound
-
Methylmagnesium bromide (CH3MgBr) in diethyl ether or THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Anhydrous sodium sulfate
-
Oven-dried glassware
-
Dropping funnel
Procedure:
-
Set up an oven-dried round-bottom flask with a dropping funnel and a magnetic stirrer under an inert atmosphere.
-
Place a solution of this compound (1 equivalent) in anhydrous diethyl ether in the flask and cool it to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude 1-(3-methylphenyl)butan-2-ol.
-
Purify the product by column chromatography or distillation.
Quantitative Data:
| Aldehyde | Grignard Reagent | Product | Reference |
| Propanal | Methylmagnesium bromide | 2-Butanol | [7] |
Note: Specific yield for the reaction with this compound is not available in the searched literature.
Caption: Grignard Reaction Workflow.
Reduction to 3-(3-Methylphenyl)propan-1-ol
The reduction of the aldehyde functionality in this compound to a primary alcohol is a common and useful transformation. The resulting alcohol, 3-(3-methylphenyl)propan-1-ol, can serve as a precursor for the synthesis of esters, ethers, and other derivatives.
Application Note:
Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.
Experimental Protocol:
This protocol is a standard procedure for the reduction of an aldehyde using sodium borohydride.[8][9]
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol or Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding water, followed by 1 M HCl to neutralize the excess NaBH4 and adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase to obtain 3-(3-methylphenyl)propan-1-ol.
-
The product can be purified by distillation or column chromatography if necessary.
Quantitative Data:
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldehydes | NaBH4 | Methanol/Ethanol | 0 - RT | 1 - 2 | High | [8][9] |
Note: Specific yield for the reduction of this compound is not available in the searched literature, but is expected to be high.
Caption: Reduction of Aldehyde.
Oxidation to 3-(3-Methylphenyl)propanoic Acid
The oxidation of this compound to the corresponding carboxylic acid, 3-(3-methylphenyl)propanoic acid, is a fundamental transformation that introduces a carboxylic acid moiety, a key functional group in many biologically active molecules.
Application Note:
Potassium permanganate (KMnO4) is a strong oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution, and the conditions (temperature, pH) can be adjusted to control the reaction rate and selectivity.
Experimental Protocol:
This protocol is a general method for the oxidation of aldehydes using potassium permanganate.[10][11]
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Sodium carbonate or dilute sulfuric acid
-
Sodium bisulfite
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone/water).
-
Prepare a solution of potassium permanganate (approximately 2 equivalents) in water.
-
Slowly add the KMnO4 solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, and the temperature should be controlled with an ice bath if necessary.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO2) has formed.
-
Decolorize any remaining permanganate by adding a small amount of sodium bisulfite solution.
-
Filter the mixture to remove the MnO2 precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain 3-(3-methylphenyl)propanoic acid.
-
The product can be purified by recrystallization.
Quantitative Data:
| Substrate | Oxidizing Agent | Conditions | Product | Reference |
| Propanal | KMnO4 | Acidic | Propanoic acid | [10][11] |
Note: Specific yield for the oxidation of this compound is not available in the searched literature.
Caption: Oxidation of Aldehyde.
Conclusion
This compound is a valuable and versatile starting material in organic synthesis. The protocols provided herein for aldol condensation, Wittig reaction, Grignard reaction, reduction, and oxidation demonstrate its utility in accessing a range of important chemical structures. These reactions can be adapted and optimized for the synthesis of novel compounds for applications in the fragrance, pharmaceutical, and materials science industries. Further exploration of stereoselective transformations of this aldehyde could open up new avenues for the synthesis of chiral molecules with interesting biological activities.
References
- 1. Lilial - Wikipedia [en.wikipedia.org]
- 2. ScenTree - Lilial® (CAS N° 80-54-6) [scentree.co]
- 3. Cas 80-54-6,Lily aldehyde | lookchem [lookchem.com]
- 4. CN108658742B - Preparation method of lilial key intermediate p-tert-butyl-alpha-methyl phenylpropenal - Google Patents [patents.google.com]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Reaction of Propanal with methyl magnessium bromide follow by hydrolysis... [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. brainly.in [brainly.in]
- 11. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: 3-(3-Methylphenyl)propionaldehyde in the Synthesis of Bioactive Arylalkylamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-(3-Methylphenyl)propionaldehyde as a versatile starting material in the synthesis of pharmaceutically relevant arylalkylamines. While direct synthesis of a specific marketed drug from this aldehyde is not widely documented, its chemical structure lends itself to the creation of compounds with potential therapeutic applications, particularly as modulators of monoamine neurotransmitter systems. Arylalkylamines are a broad class of compounds that include many drugs acting as psychostimulants, antidepressants, and antihistamines.[1]
This document outlines a representative synthetic protocol for the conversion of this compound to N,N-dimethyl-3-(3-methylphenyl)propan-1-amine, a tertiary amine with structural similarities to known bioactive molecules. Furthermore, it delves into the general biological significance of arylalkylamines and details a key signaling pathway associated with a prominent class of these compounds: H1 receptor antagonists.
Representative Synthesis: N,N-dimethyl-3-(3-methylphenyl)propan-1-amine
The synthesis of N,N-dimethyl-3-(3-methylphenyl)propan-1-amine from this compound can be efficiently achieved via a one-pot reductive amination reaction. This method is widely used in pharmaceutical synthesis for its convenience and high chemoselectivity.[2][3][4] The protocol detailed below employs sodium triacetoxyborohydride as the reducing agent, which is known for its mildness and selectivity for imines over aldehydes.[4][5]
Experimental Protocol: Reductive Amination
Objective: To synthesize N,N-dimethyl-3-(3-methylphenyl)propan-1-amine from this compound and dimethylamine.
Materials:
-
This compound (C₁₀H₁₂O, MW: 148.20 g/mol )
-
Dimethylamine hydrochloride (C₂H₈ClN, MW: 81.54 g/mol )
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )
-
Sodium acetate (CH₃COONa, MW: 82.03 g/mol )
-
Acetic acid (CH₃COOH, MW: 60.05 g/mol )
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF.
-
Add dimethylamine hydrochloride (2.0 eq), sodium acetate (1.6 eq), and a catalytic amount of glacial acetic acid (0.6 eq).
-
Cool the reaction mixture to 0 °C using an ice bath and stir for 5-10 minutes.
-
Slowly add sodium triacetoxyborohydride (2.2 eq) to the cooled, stirring mixture.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure N,N-dimethyl-3-(3-methylphenyl)propan-1-amine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of N,N-dimethyl-3-(3-methylphenyl)propan-1-amine.
| Parameter | Value |
| Starting Material | This compound |
| Product | N,N-dimethyl-3-(3-methylphenyl)propan-1-amine |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| Reaction Type | Reductive Amination |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 75-85% |
| Purity (post-chromatography) | >98% |
Biological Context and Signaling Pathways
Arylalkylamines, such as the synthesized N,N-dimethyl-3-(3-methylphenyl)propan-1-amine, are known to interact with various biological targets, most notably monoamine transporters and receptors in the central and peripheral nervous systems.[1] A significant number of these compounds function as histamine H1 receptor antagonists, commonly known as antihistamines.[6][7][8]
Histamine H1 receptor antagonists are widely used to treat allergic reactions such as allergic rhinitis and urticaria.[7][8] They work by blocking the action of histamine at H1 receptors, thereby preventing the downstream signaling cascades that lead to allergic symptoms.[7]
Signaling Pathway of H1 Receptor Antagonism
The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of an allergic response. H1 receptor antagonists act as inverse agonists, stabilizing the inactive conformation of the receptor and preventing this cascade.
Below is a diagram illustrating the signaling pathway initiated by histamine binding to the H1 receptor and the point of intervention by H1 receptor antagonists.
Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Intervention.
Experimental Workflow: Synthesis and Purification
The overall workflow for the synthesis and purification of N,N-dimethyl-3-(3-methylphenyl)propan-1-amine is depicted in the following diagram.
Caption: Workflow for the Synthesis and Purification of the Target Arylalkylamine.
Logical Relationship: Reductive Amination Mechanism
The reductive amination process involves two key steps that occur in a single pot: the formation of an iminium ion intermediate followed by its reduction.
Caption: Simplified Mechanism of Reductive Amination.
References
- 1. Arylalkylamine - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. What are Histamine receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. H1 antagonist - Wikipedia [en.wikipedia.org]
Application Note: Quantification of 3-(3-Methylphenyl)propionaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a sensitive and specific method for the quantification of 3-(3-Methylphenyl)propionaldehyde, a compound relevant in the fragrance, flavor, and pharmaceutical industries. The described methodology utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument configuration, and data analysis. The method is presented as an adaptation from established analytical procedures for similar aromatic aldehydes.
Introduction
This compound is an aromatic aldehyde that contributes to the characteristic scent and flavor profiles of various consumer products and can be a key intermediate or impurity in drug synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for such analyses due to its high resolution and sensitivity, allowing for the definitive identification and quantification of the analyte even in complex matrices.[1] This document provides a detailed protocol and performance data for the analysis of this compound.
Experimental Protocol
This protocol is adapted from validated methods for the analysis of aromatic aldehydes in various matrices.
1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Internal Standard (IS) solution: 1,4-Dichlorobenzene (or other suitable non-interfering compound) in hexane (10 µg/mL)
-
Volumetric flasks, pipettes, and syringes
-
Autosampler vials with septa
2. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with hexane.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Internal Standard Spiking: Add a constant concentration of the internal standard solution to all calibration standards and samples.
3. Sample Preparation
-
Liquid Samples (e.g., fragrance oil, beverage): Accurately weigh 1 g of the sample into a 10 mL volumetric flask. Add the internal standard and dilute to volume with hexane. Further dilution may be necessary to bring the analyte concentration within the calibration range.
-
Solid Samples (e.g., powder, drug formulation): Accurately weigh 1 g of the homogenized sample into a centrifuge tube. Add 10 mL of hexane and the internal standard. Vortex for 5 minutes and then sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for analysis.
4. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar (5%-phenyl)-methylpolysiloxane capillary column[2] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[2] |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 118 (To be confirmed with standard injection) |
| Qualifier Ions | m/z 91, 148 (To be confirmed with standard injection) |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the concentration of this compound in the samples by applying the peak area ratio to the regression equation.
Method Performance Characteristics
The following table summarizes the expected performance characteristics of this method, based on typical values for similar validated analytical procedures.[3][4]
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Alternative Method: HPLC-UV with DNPH Derivatization
For laboratories without access to GC-MS or for matrices where derivatization is preferred, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a viable alternative. This method involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be detected with high sensitivity at approximately 360 nm.[5][6][7]
Protocol: HPLC-UV Analysis
1. Derivatization Reagent Preparation
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
2. Derivatization Procedure
-
To 1 mL of each standard and sample solution, add 1 mL of the DNPH derivatization reagent.
-
Vortex the mixture and allow it to react at 40°C for 30 minutes in a water bath.
-
Cool the solution to room temperature before injection.
3. HPLC-UV Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase | Isocratic mixture of Acetonitrile:Water (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 20 µL |
| UV Detector | |
| Wavelength | 360 nm[6] |
Signaling Pathway Diagram (Logical Relationship)
Caption: DNPH derivatization enhances HPLC-UV detection of aldehydes.
Conclusion
The GC-MS method presented provides a robust and sensitive approach for the quantification of this compound. For laboratories requiring an alternative, the HPLC-UV method with DNPH derivatization offers a reliable and well-established option. The choice of method will depend on the available instrumentation, the complexity of the sample matrix, and the required sensitivity. Both protocols can be validated to meet the specific needs of the research, quality control, or drug development application.
References
Application Notes and Protocols for the GC-MS Analysis of 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, is an aromatic aldehyde that may be of interest in various fields, including fragrance chemistry, environmental analysis, and as a potential impurity or metabolite in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly selective analytical technique ideally suited for the identification and quantification of such volatile and semi-volatile organic compounds.
This document provides a detailed protocol for the analysis of this compound using GC-MS. The methodologies outlined here are based on established practices for the analysis of similar aromatic aldehydes and can be adapted to specific laboratory instrumentation and sample matrices.
Predicted Mass Spectrum and Fragmentation
Predicted Fragmentation Pathway:
Upon electron ionization, the this compound molecule will lose an electron to form the molecular ion [M]•+ at m/z 148. Key fragmentation pathways are expected to involve:
-
Tropylium Ion Formation: A characteristic fragmentation for alkylbenzenes is the formation of a stable tropylium ion. For this compound, this would likely result in a prominent peak at m/z 105 , corresponding to the methyltropylium ion ([C8H9]+). This is analogous to the strong peak at m/z 91 ([C7H7]+) in the spectrum of 3-phenylpropanal.
-
McLafferty Rearrangement: Aldehydes with a gamma-hydrogen can undergo a McLafferty rearrangement, though this may be less favored for this specific structure.
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon is a common fragmentation pathway for aldehydes.
-
Loss of Small Molecules: Expect to see losses of neutral molecules such as CO (28 Da) and H2O (18 Da).
Table 1: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Notes |
| 148 | [C10H12O]•+ | Molecular Ion (M•+) |
| 119 | [M - CHO]+ | Loss of the formyl group |
| 105 | [C8H9]+ | Methyltropylium ion (likely base peak) |
| 91 | [C7H7]+ | Tropylium ion from further fragmentation |
| 77 | [C6H5]+ | Phenyl ion |
Experimental Protocols
The following protocols provide a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The choice of method will depend on the sample matrix.
-
For Liquid Samples (e.g., fragrance oils, reaction mixtures):
-
Dilute the sample in a volatile, high-purity solvent such as hexane, ethyl acetate, or dichloromethane to a concentration of approximately 1-10 µg/mL.
-
If particulates are present, filter the diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
-
For Solid Samples (e.g., tissues, environmental samples):
-
Homogenize the solid sample.
-
Perform a solvent extraction using an appropriate volatile solvent. Sonication can be used to improve extraction efficiency.
-
Concentrate the extract if necessary using a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.
-
-
For Aqueous Samples (with optional derivatization): Direct injection of aqueous samples into a GC-MS is generally not recommended. For trace-level analysis in aqueous matrices, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is highly recommended to improve volatility and sensitivity.
-
To 1 mL of the aqueous sample in a vial, add a suitable internal standard.
-
Add a solution of PFBHA in a suitable solvent.
-
Adjust the pH to the optimal range for derivatization (typically acidic).
-
Heat the mixture (e.g., 60°C for 60 minutes) to facilitate the reaction.
-
After cooling, perform a liquid-liquid extraction with a small volume of an organic solvent like hexane.
-
Analyze the organic layer by GC-MS.
-
GC-MS Instrumental Parameters
The following are recommended starting parameters for the GC-MS analysis. These are based on typical methods for analyzing aromatic aldehydes and fragrances.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-300 |
| Solvent Delay | 3-5 minutes (to avoid detecting the solvent peak) |
Quantitative Analysis
For quantitative analysis, an internal standard method is recommended for the best accuracy and precision.
-
Internal Standard Selection: Choose an internal standard that is chemically similar to the analyte but does not co-elute and is not present in the samples. For this compound, a suitable internal standard could be another aromatic aldehyde or a stable isotope-labeled analog.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Data Acquisition: For enhanced sensitivity and selectivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. Based on the predicted fragmentation, the following ions are recommended for monitoring:
-
Quantification Ion: m/z 105
-
Qualifier Ions: m/z 148, 91
-
-
Data Analysis: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. The concentration of the analyte in unknown samples can then be determined from this curve.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis.
Predicted Fragmentation Pathway Diagram
Caption: Predicted fragmentation of this compound.
References
Application Notes and Protocols for the HPLC Analysis of 3-(3-Methylphenyl)propionaldehyde
These application notes provide a comprehensive guide for the determination of 3-(3-Methylphenyl)propionaldehyde using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound, also known as 3-m-tolylpropionaldehyde, is an aromatic aldehyde. Accurate and precise quantification of this compound is crucial in various applications, including chemical synthesis, quality control of raw materials, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for its analysis.
This document outlines two primary HPLC-based methods for the analysis of this compound: a direct Reversed-Phase HPLC (RP-HPLC) method with UV detection and a more sensitive method involving pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Physicochemical Properties of this compound
A summary of the key chemical properties is presented in the table below.[1][2][3][4]
| Property | Value |
| Chemical Formula | C₁₀H₁₂O[1][2] |
| Molecular Weight | 148.20 g/mol [2][3] |
| CAS Number | 95416-60-7[1][3][5] |
| Appearance | Colorless clear liquid (estimated) |
| Purity (Typical) | ≥97.0%[1][6] |
| IUPAC Name | 3-(3-methylphenyl)propanal[2] |
Method 1: Direct RP-HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk samples and simple matrices where high sensitivity is not the primary requirement.
Experimental Protocol
a) Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
b) Reagent and Standard Preparation:
-
Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
c) Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
d) System Suitability:
Perform five replicate injections of a mid-range standard solution (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
e) Data Analysis:
Quantify the amount of this compound in the samples by constructing a calibration curve of peak area versus concentration of the standard solutions.
Expected Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of this method.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 5.2 min |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: HPLC with Pre-column Derivatization (DNPH)
This method offers enhanced sensitivity and is based on the general principles of EPA Method 8315A for carbonyl compounds.[7][8][9] It is particularly useful for trace analysis. The aldehyde group reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that has a strong chromophore, allowing for detection at higher wavelengths with less interference.
Experimental Protocol
a) Derivatization Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in HPLC-grade acetonitrile containing 1% (v/v) phosphoric acid. This solution should be freshly prepared.
b) Derivatization Procedure:
-
To 1 mL of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add 1 mL of the DNPH derivatization reagent.
-
Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block.
-
Allow the solution to cool to room temperature before HPLC analysis.
c) Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or PDA detector. |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution: A: Water B: Acetonitrile Gradient: 0-15 min, 50-90% B; 15-20 min, 90% B; 20-21 min, 90-50% B; 21-25 min, 50% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 360 nm[7][9] |
| Injection Volume | 20 µL |
d) Standard and Sample Preparation:
-
Prepare standard and sample solutions as in Method 1, but at lower concentrations suitable for trace analysis (e.g., ng/mL to low µg/mL range).
-
Perform the derivatization procedure as described above for all standards and samples.
Expected Performance Data (Hypothetical)
| Parameter | Expected Value |
| Retention Time (tR) of Derivative | ~ 12.5 min |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.01 - 5 µg/mL |
| Limit of Detection (LOD) | ~ 0.003 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.01 µg/mL |
| Precision (%RSD) | ≤ 3.0% |
| Accuracy (% Recovery) | 97 - 103% |
Visualizations
Workflow for Direct RP-HPLC Analysis
Caption: Workflow for the direct HPLC analysis of this compound.
Derivatization and HPLC Analysis Workflow
Caption: Workflow for the analysis of this compound via DNPH derivatization.
Logical Relationship of Analytical Methods
Caption: Overview of analytical methods for this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C10H12O | CID 10464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 95416-60-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. NEMI Method Summary - 8315A [nemi.gov]
Application Notes and Protocols: Reaction of 3-(3-Methylphenyl)propionaldehyde with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides detailed protocols for the reaction of 3-(3-Methylphenyl)propionaldehyde with various Grignard reagents (methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide) to synthesize a range of secondary alcohols. These products are valuable intermediates in medicinal chemistry and drug development, serving as precursors for more complex molecular architectures. The protocols outlined below are designed to be a comprehensive guide for researchers, offering detailed experimental procedures, expected outcomes, and characterization data.
Reaction Scheme
The general reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound, followed by an aqueous workup to yield the corresponding secondary alcohol.
Application Notes and Protocols: Oxidation of 3-(3-Methylphenyl)propionaldehyde to 3-(3-Methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates and active pharmaceutical ingredients. 3-(3-Methylphenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the oxidation of 3-(3-methylphenyl)propionaldehyde to its corresponding carboxylic acid using various established methods. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Chemical Reaction
The overall transformation is the oxidation of the aldehyde functional group to a carboxylic acid:
Figure 1: General reaction scheme for the oxidation of this compound.
Comparative Data of Oxidation Methods
The following table summarizes the quantitative data for different methods of oxidizing this compound. These values are based on literature precedents for similar substrates and are intended to serve as a guide for method selection.
| Oxidation Method | Reagents | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1: Jones Oxidation | CrO₃, H₂SO₄, Acetone | 85-95 | 1-3 | >95 | High yield, fast reaction. | Use of carcinogenic Cr(VI), strongly acidic. |
| Method 2: Permanganate Oxidation | KMnO₄, NaOH, H₂O | 75-85 | 2-6 | >90 | Inexpensive, strong oxidant. | Potential for over-oxidation, MnO₂ waste. |
| Method 3: Air Oxidation | Air (O₂), Catalyst (optional) | 80-90 | 4-8 | >95 | "Green" and cost-effective. | May require elevated temperature/pressure. |
Experimental Protocols
Method 1: Jones Oxidation
This protocol utilizes the powerful Jones reagent to achieve a rapid and high-yielding oxidation.
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (2M)
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.
-
Slowly add Jones reagent (2.0-2.5 eq of CrO₃) dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange/red to green/blue.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the excess oxidant by the slow addition of isopropyl alcohol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate washings to pH ~2 with 2M HCl.
-
Extract the acidified aqueous layer with the organic solvent (3 x).
-
Combine the second set of organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to afford the crude 3-(3-Methylphenyl)propanoic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Method 2: Potassium Permanganate Oxidation
This method employs the strong and inexpensive oxidant, potassium permanganate, in an alkaline medium.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) (for quenching)
-
Hydrochloric acid (concentrated and 2M)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Prepare a solution of sodium hydroxide (2-3 eq) in water in a round-bottom flask and add this compound (1.0 eq).
-
Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (1.5-2.0 eq) in water dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
-
Quench the reaction by adding a saturated solution of sodium bisulfite or sodium sulfite until the purple and brown colors are discharged.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the solid with a small amount of water.
-
Cool the filtrate in an ice bath and acidify to pH ~1-2 with concentrated hydrochloric acid.
-
Extract the acidified solution with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x).
-
Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-Methylphenyl)propanoic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Method 3: Air Oxidation
This protocol offers a greener and more sustainable approach to the oxidation using atmospheric oxygen.[1] This method is based on a procedure for the closely related 3-phenylpropanal.
Materials:
-
This compound
-
Optional: Catalyst (e.g., a cobalt or manganese salt)
-
Optional: Solvent (if not performed neat)
-
Sodium bicarbonate solution
-
Hydrochloric acid (2M)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Place this compound in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The reaction can be run neat or in a suitable solvent. An optional catalyst can be added at this stage.
-
Heat the reaction mixture to 50-70°C.
-
Introduce a steady stream of air or oxygen into the reaction mixture via the gas inlet tube with vigorous stirring.
-
Monitor the reaction progress over 4-8 hours by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Separate the aqueous layer and acidify it to pH ~2 with 2M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(3-Methylphenyl)propanoic acid.
-
Purify as required.
Visualizations
Caption: Experimental workflow for the oxidation of this compound.
Caption: Generalized signaling pathway of the aldehyde oxidation process.
Safety Precautions
-
Jones Reagent: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
General: All experiments should be carried out in a fume hood. Standard laboratory safety practices should be followed.
Characterization of 3-(3-Methylphenyl)propanoic Acid
The final product can be characterized by standard analytical techniques:
-
Melting Point: 39-42 °C[2]
-
¹H NMR: To confirm the structure and purity.
-
¹³C NMR: To further confirm the structure.
-
IR Spectroscopy: To observe the characteristic C=O stretch of the carboxylic acid.
-
Mass Spectrometry: To determine the molecular weight.[3]
This document is intended for informational purposes for qualified individuals and should not be used without a proper understanding of the chemical procedures and safety precautions involved.
References
No Biological Activity Data Currently Available for 3-(3-Methylphenyl)propionaldehyde Derivatives
Despite a comprehensive search of scientific literature and databases, no specific information regarding the biological activity of 3-(3-Methylphenyl)propionaldehyde and its derivatives is currently available in the public domain. As a result, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.
Our extensive investigation into the biological properties of this class of compounds did not yield any published research detailing their pharmacological effects, such as antimicrobial, anti-inflammatory, or cytotoxic activities. The available information is primarily limited to chemical properties and safety data provided by commercial suppliers, where this compound is listed as a laboratory chemical.
For researchers interested in exploring the potential biological activities of these derivatives, a general approach to screening and characterization would be required. This would involve a series of initial in vitro assays to identify any potential areas of interest.
Hypothetical Screening Workflow
Below is a generalized workflow that researchers might employ to investigate the biological activity of novel compounds like this compound derivatives. This is a representative workflow and not based on any existing data for this specific compound.
Caption: A generalized workflow for the initial screening and development of a novel chemical compound with unknown biological activity.
General Protocols for Initial Biological Screening
For researchers venturing into this unexplored area, the following are examples of standard protocols that could be adapted for the initial evaluation of this compound derivatives.
Table 1: Example Protocols for Initial Biological Screening
| Assay Type | Objective | General Protocol Outline |
| MTT Cytotoxicity Assay | To assess the effect of the compound on cell viability. | 1. Seed cells in a 96-well plate and incubate for 24 hours. 2. Treat cells with various concentrations of the test compound for 24-72 hours. 3. Add MTT solution and incubate for 2-4 hours. 4. Add solubilization solution (e.g., DMSO). 5. Read absorbance at 570 nm. |
| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of the compound that inhibits visible growth of a microorganism. | 1. Prepare serial dilutions of the test compound in a 96-well plate with growth medium. 2. Inoculate each well with a standardized microbial suspension. 3. Incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). 4. Determine the MIC by visual inspection for turbidity. |
| COX-1/COX-2 Inhibition Assay | To evaluate the anti-inflammatory potential by measuring the inhibition of cyclooxygenase enzymes. | 1. Utilize a commercial COX inhibitor screening assay kit. 2. Incubate purified COX-1 or COX-2 enzyme with the test compound. 3. Add arachidonic acid as the substrate. 4. Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method. |
It is important to reiterate that the information provided above is of a general nature and does not reflect any known biological activity of this compound or its derivatives. The scientific community has not yet published research in this specific area. Should data become available in the future, a more detailed and specific set of application notes and protocols could be developed.
Application Notes and Protocols for the Use of 3-(3-Methylphenyl)propionaldehyde in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 3-(3-methylphenyl)propionaldehyde as a monomer in polymer synthesis. The protocols outlined below are based on established methods for the polymerization of aromatic aldehydes and are intended to serve as a starting point for the development of novel polymeric materials.
Application Note 1: Synthesis of Poly(this compound) via Cationic Polymerization
Introduction:
Cationic polymerization of aldehydes is a well-established method for producing polyacetals. This approach is particularly suitable for aromatic aldehydes, which can be polymerized at low temperatures in the presence of a Lewis acid initiator. The resulting polymers often exhibit interesting thermal and mechanical properties. This compound is a promising candidate for the synthesis of novel polyacetals with potential applications in biodegradable plastics, drug delivery matrices, and specialty resins.
Key Features:
-
Formation of a polyacetal backbone.
-
Potential for stereoregular polymer structures.
-
Polymers are expected to be soluble in common organic solvents.
-
The tolyl group may impart increased thermal stability and hydrophobicity compared to poly(propionaldehyde).
Experimental Protocol: Cationic Polymerization
-
Materials and Setup:
-
This compound (freshly distilled under reduced pressure).
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as the initiator.
-
Anhydrous dichloromethane (DCM) as the solvent.
-
Schlenk flask or similar reaction vessel equipped with a magnetic stirrer, under an inert atmosphere (e.g., argon or nitrogen).
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
-
-
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
In a Schlenk flask, dissolve this compound (e.g., 5 g, 33.7 mmol) in anhydrous DCM (e.g., 50 mL) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry syringe, prepare a solution of BF₃·OEt₂ in anhydrous DCM (e.g., 1% v/v).
-
Slowly add the initiator solution (e.g., 0.5 mL) to the rapidly stirring monomer solution.
-
Continue the polymerization at -78 °C for a specified time (e.g., 2-24 hours).
-
Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 2 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at room temperature.
-
Illustrative Data:
The following table summarizes expected results based on varying reaction conditions, analogous to studies on similar aromatic aldehydes.
| Entry | Monomer Conc. (M) | [M]/[I] Ratio | Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| 1 | 0.5 | 100 | 2 | 65 | 8,500 | 1.8 |
| 2 | 0.5 | 200 | 2 | 62 | 15,200 | 1.9 |
| 3 | 1.0 | 100 | 2 | 78 | 9,100 | 1.7 |
| 4 | 0.5 | 100 | 8 | 85 | 12,300 | 1.6 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data are hypothetical and for illustrative purposes.
Cationic Polymerization Workflow
Caption: Workflow for the cationic polymerization of this compound.
Application Note 2: Synthesis of Poly(this compound) via Anionic Polymerization
Introduction:
Anionic polymerization offers another route to polyacetals, often yielding polymers with a high degree of stereoregularity (isotactic). This method typically employs organometallic initiators at low temperatures. The resulting isotactic polymers are often crystalline and may exhibit enhanced mechanical strength and thermal resistance, making them suitable for applications requiring durable materials.
Key Features:
-
Potential for high isotacticity.
-
Crystalline nature of the resulting polymer.
-
Chain-transfer reactions can influence molecular weight.
Experimental Protocol: Anionic Polymerization
-
Materials and Setup:
-
This compound (freshly distilled and stored over molecular sieves).
-
n-Butyllithium (n-BuLi) in hexane as the initiator.
-
Anhydrous toluene as the solvent.
-
Schlenk line and inert atmosphere (argon).
-
Low-temperature bath (-78 °C).
-
-
Procedure:
-
Ensure all glassware is rigorously dried and the system is under a positive pressure of argon.
-
Add anhydrous toluene (e.g., 50 mL) to a Schlenk flask and cool to -78 °C.
-
Inject this compound (e.g., 5 g, 33.7 mmol) into the cold toluene.
-
Slowly add n-BuLi (e.g., calculated amount for desired [M]/[I] ratio) to the stirring monomer solution. A color change may be observed.
-
Allow the polymerization to proceed at -78 °C. The polymer may precipitate as it forms.
-
After the desired time (e.g., 1-6 hours), quench the reaction by adding a small amount of degassed methanol.
-
Warm the mixture to room temperature.
-
If the polymer has precipitated, collect it by filtration. If it remains in solution, precipitate it by adding to a non-solvent like methanol.
-
Wash the collected polymer with the non-solvent and dry under vacuum.
-
Illustrative Data:
| Entry | Solvent | [M]/[I] Ratio | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Isotacticity (%) |
| 1 | Toluene | 150 | 1 | 88 | 18,500 | 2.1 | ~75 |
| 2 | Toluene | 300 | 1 | 85 | 35,100 | 2.3 | ~78 |
| 3 | THF | 150 | 1 | 92 | 17,900 | 1.5 | ~40 (atactic) |
| 4 | Toluene | 150 | 4 | 95 | 21,200 | 2.0 | ~76 |
Data are hypothetical and for illustrative purposes. Isotacticity is expected to be higher in non-polar solvents.
Anionic Polymerization Mechanism
Caption: General mechanism for the anionic polymerization of an aldehyde.
Application Note 3: Synthesis of this compound-Phenol Resins
Introduction:
Phenolic resins are a class of thermosetting polymers with excellent thermal stability, chemical resistance, and mechanical strength. Typically, formaldehyde is used as the aldehyde component. Substituting formaldehyde with a larger, more complex aldehyde like this compound can lead to resins with modified properties, such as increased flexibility, lower cross-linking density, and altered solubility. These novel resins could find applications as advanced binders, coatings, or composite matrices.
Key Features:
-
Formation of a thermosetting resin.
-
Potential for improved toughness and flexibility compared to traditional phenol-formaldehyde resins.
-
Bio-based potential if phenol is also substituted with a bio-derived equivalent.
Experimental Protocol: Base-Catalyzed Condensation
-
Materials and Setup:
-
This compound.
-
Phenol.
-
Sodium hydroxide (NaOH) as the catalyst.
-
A three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Heating mantle.
-
-
Procedure:
-
Charge the flask with phenol (e.g., 10 g, 106 mmol) and this compound (e.g., molar ratio of Phenol:Aldehyde between 1:1 and 1:2).
-
Begin stirring and gently heat the mixture to 60-70 °C to melt the phenol and form a homogeneous solution.
-
Prepare a 50% (w/w) aqueous solution of NaOH.
-
Slowly add the NaOH solution to the reaction mixture. An exothermic reaction may occur; control the temperature by adjusting the heating rate.
-
After the addition of the catalyst, increase the temperature to 90-100 °C and maintain under reflux for 2-4 hours. The viscosity of the mixture will increase.
-
After the initial condensation, the resin can be cured. This typically involves removing water under vacuum and then heating to a higher temperature (e.g., 150-180 °C) to induce cross-linking.
-
The resulting solid resin can be crushed into a powder for storage and later use.
-
Illustrative Data:
| Entry | Phenol:Aldehyde Molar Ratio | Catalyst (mol% to Phenol) | Curing Temp (°C) | Gel Time (min) | Hardness (Shore D) |
| 1 | 1:1.2 | 2 | 160 | ~45 | 75 |
| 2 | 1:1.5 | 2 | 160 | ~30 | 82 |
| 3 | 1:1.2 | 3 | 160 | ~35 | 78 |
| 4 | 1:1.2 | 2 | 180 | ~20 | 85 |
Data are hypothetical and for illustrative purposes.
Phenol-Aldehyde Condensation Logic
Caption: Logical flow for the synthesis of a thermosetting phenolic resin.
Application Notes and Protocols for the Catalytic Hydrogenation of 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and fragrances. 3-(3-Methylphenyl)propionaldehyde is an aromatic aldehyde, and its reduction product, 3-(3-methylphenyl)propan-1-ol, is a valuable building block in the synthesis of various organic molecules. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, targeting researchers, scientists, and drug development professionals.
Reaction Overview
The primary transformation involves the reduction of the aldehyde functional group to a primary alcohol using molecular hydrogen in the presence of a heterogeneous catalyst. The general reaction is depicted below:
Caption: General scheme for the catalytic hydrogenation of this compound.
Catalyst Selection and Reaction Conditions
Several catalyst systems are effective for the hydrogenation of aromatic aldehydes. The choice of catalyst and reaction conditions can influence the reaction rate, yield, and purity of the product.
| Catalyst | Typical Loading (w/w %) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Typical Yield (%) | Notes |
| Raney® Nickel | 5 - 20 | Ethanol, Water, THF | 25 - 80 | 1 - 50 | >90 | Cost-effective and highly active. Can be pyrophoric.[1][2] |
| Platinum on Carbon (Pt/C) | 1 - 5 | Ethanol, Ethyl Acetate | 25 - 60 | 1 - 10 | >95 | Highly efficient, but can also catalyze aromatic ring hydrogenation under harsh conditions. |
| Palladium on Carbon (Pd/C) | 1 - 5 | Ethanol, Methanol | 25 - 60 | 1 - 10 | >95 | Excellent for aldehyde reduction; less prone to aromatic ring reduction than Pt/C under mild conditions. |
| Ruthenium-based catalysts | 1 - 5 | Various | 50 - 100 | 10 - 50 | >90 | Often used for selective hydrogenations. |
Experimental Protocols
Below are detailed protocols for the catalytic hydrogenation of this compound using Raney® Nickel and Platinum on Carbon.
Protocol 1: Hydrogenation using Raney® Nickel at Room Temperature
This protocol is adapted from a general procedure for the hydrogenation of aldehydes in aqueous media.[1]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Ethanol (or water)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a high-pressure reactor, add this compound (e.g., 1.0 g, 6.75 mmol) and a magnetic stir bar.
-
Solvent Addition: Add ethanol (or water) (20-30 mL).
-
Catalyst Addition: Carefully add Raney® Nickel (approximately 10 wt% of the substrate, e.g., 0.1 g).
-
Safety Note: Handle Raney® Nickel with care as it can be pyrophoric upon drying. Always keep it wet.
-
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder or by TLC/GC analysis of aliquots. The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(3-methylphenyl)propan-1-ol. Further purification can be achieved by distillation or column chromatography if necessary.
Protocol 2: Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is based on general procedures for hydrogenation using platinum-based catalysts.
Materials:
-
This compound
-
5% Platinum on Carbon (Pt/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., H-Cube®, Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Mixture: In a suitable reaction vessel, dissolve this compound (e.g., 1.0 g, 6.75 mmol) in ethanol (25 mL).
-
Catalyst Addition: Carefully add 5% Pt/C (e.g., 50 mg, 5 wt%).
-
Hydrogenation: Place the vessel in a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 5 bar).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
Work-up: After completion, vent the hydrogen and purge with nitrogen.
-
Filtration: Filter the mixture through a syringe filter or a Celite® pad to remove the Pt/C catalyst.
-
Purification: Remove the solvent from the filtrate by rotary evaporation to yield the product, 3-(3-methylphenyl)propan-1-ol.
Logical Workflow for Catalytic Hydrogenation
The following diagram illustrates the general workflow for the catalytic hydrogenation process.
Caption: Experimental workflow for catalytic hydrogenation.
Data Presentation
While specific quantitative data for the hydrogenation of this compound is not extensively published, the following table presents expected outcomes based on analogous reactions of aromatic aldehydes.
| Substrate | Catalyst | Conditions | Yield of Alcohol (%) | Reference |
| Benzaldehyde | Raney® Ni | Water, RT, 3.0 MPa H₂ | 98 | [1] |
| 4-Methoxybenzaldehyde | Raney® Ni | Water, RT, 3.0 MPa H₂ | 97 | [1] |
| Cinnamaldehyde | Ru/Al₂O₃ | 80°C, 1 bar H₂ | (Product is 3-phenylpropanal) | [3] |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure all hydrogenation reactions are conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment.
-
Catalysts: Some hydrogenation catalysts, particularly Raney® Nickel, are pyrophoric and may ignite if allowed to dry in the air. Handle with care, preferably as a slurry.
-
Pressure: Always use a blast shield when working with reactions under pressure. Do not exceed the pressure rating of the reaction vessel.
These application notes and protocols provide a comprehensive guide for the catalytic hydrogenation of this compound. Researchers should optimize the reaction conditions for their specific needs and equipment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Methylphenyl)propionaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(3-Methylphenyl)propionaldehyde for improved yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route. The most common issues include incomplete reactions, formation of side products, and degradation of the product. To improve your yield, consider the following:
-
Optimize Reaction Conditions: Ensure that the temperature, reaction time, and stoichiometry of reactants and reagents are optimized for your chosen method.
-
Choice of Synthesis Route: Some synthetic routes are inherently higher yielding than others. For instance, modern cross-coupling reactions like the Mizoroki-Heck reaction often provide better yields than older methods.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction and lead to the formation of byproducts. Ensure all reactants and solvents are of high purity.
-
Inert Atmosphere: For reactions sensitive to air and moisture, such as those involving organometallic reagents, maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) is crucial.
Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?
A2: The nature of the side products is highly dependent on the synthetic method employed.
-
Oxidation of 3-(3-methylphenyl)propan-1-ol: A common side product is the over-oxidation of the aldehyde to 3-(3-methylphenyl)propanoic acid. To avoid this, use mild and selective oxidizing agents like Pyridinium Chlorochromate (PCC) or employ Swern oxidation conditions, which are known to halt the oxidation at the aldehyde stage.[1][2]
-
Mizoroki-Heck Reaction: Potential side reactions include the formation of regioisomers and homocoupling of the aryl halide. Optimizing the catalyst, ligand, and base system is key to minimizing these byproducts.
-
Hydroformylation of 3-Methylstyrene: This reaction can produce both the desired linear aldehyde and a branched isomer (2-methyl-2-(3-methylphenyl)propanal). The regioselectivity can be controlled by the choice of catalyst and ligands, as well as by adjusting reaction parameters like temperature and pressure.[3]
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification can be challenging due to the aldehyde's sensitivity. Common and effective methods include:
-
Distillation: Fractional distillation under reduced pressure is a standard method for purifying aldehydes.
-
Chromatography: Column chromatography on silica gel can be used to separate the product from non-volatile impurities and side products.
-
Bisulfite Adduct Formation: Aldehydes can be selectively isolated from a reaction mixture by forming a solid bisulfite adduct. This adduct can then be filtered and the pure aldehyde regenerated by treatment with an acid or base.
Q4: Which synthetic route generally provides the highest yield for this compound?
A4: While the optimal route can depend on available resources and expertise, the Mizoroki-Heck reaction of 3-bromotoluene with an acrolein acetal, followed by hydrolysis, is a modern and often high-yielding approach for synthesizing 3-arylpropanals. Yields for analogous syntheses have been reported to be excellent. Another promising high-yield method is the carefully controlled oxidation of 3-(3-methylphenyl)propan-1-ol using mild reagents like those in a Swern oxidation.
Comparison of Synthetic Methods
The following table summarizes quantitative data for different synthetic routes to 3-arylpropanals, providing a comparison of reported yields and conditions.
| Synthetic Method | Starting Materials | Key Reagents/Catalyst | Typical Yield (%) | Notes |
| Mizoroki-Heck Reaction | Aryl halide, Acrolein acetal | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., n-Bu₃N) | 75-95 | High yields for various aryl halides. Ortho-substituents are well-tolerated.[4] |
| Swern Oxidation | Primary alcohol | Oxalyl chloride, DMSO, Triethylamine | 65-95 | Mild conditions, avoids over-oxidation. Can be adapted for large-scale synthesis.[1] |
| PCC Oxidation | Primary alcohol | Pyridinium Chlorochromate (PCC) | 70-85 | Requires stoichiometric amounts of a chromium reagent. |
| Hydroformylation | Alkene (e.g., styrene derivative) | Rhodium catalyst with specific ligands | 70-75 (linear product) | Regioselectivity is a key challenge. Can be tuned by reaction conditions.[3] |
Key Experimental Protocols
Protocol 1: Synthesis via Mizoroki-Heck Reaction
This protocol is adapted from procedures for similar 3-arylpropanals.
Step 1: Mizoroki-Heck Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromotoluene (1.0 eq), acrolein diethyl acetal (1.2 eq), Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq).
-
Add anhydrous solvent (e.g., DMF or toluene, to make a 0.5 M solution with respect to the aryl bromide).
-
Add triethylamine (2.0 eq) as the base.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude acetal.
Step 2: Acetal Hydrolysis
-
Dissolve the crude acetal in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl.
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC or GC).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude aldehyde by vacuum distillation or column chromatography.
Protocol 2: Synthesis via Swern Oxidation
This protocol is a general procedure for the Swern oxidation of primary alcohols.
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer, under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of 3-(3-methylphenyl)propan-1-ol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, again keeping the temperature below -60 °C.
-
After the addition is complete, allow the reaction to warm to room temperature over 30-60 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting aldehyde by vacuum distillation or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-(3-Methylphenyl)propionaldehyde. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Troubleshooting Guides
This section offers solutions to common problems observed during the synthesis of this compound, focusing on two primary synthetic routes: hydroformylation of 3-methylstyrene and oxidation of 3-(3-methylphenyl)propan-1-ol.
Hydroformylation of 3-Methylstyrene
Q1: My reaction yields a significant amount of the branched isomer, 2-(3-methylphenyl)propanal. How can I improve the regioselectivity for the desired linear product?
A1: Achieving high linearity in the hydroformylation of styrenic substrates is a common challenge. The linear-to-branched (l:b) ratio is highly dependent on the catalyst system and reaction conditions.
-
Ligand Selection: The choice of phosphine or phosphite ligand on the rhodium catalyst is critical. Bulky ligands and those with specific electronic properties can favor the formation of the linear aldehyde. For styrene derivatives, ligands that are strong π-acceptors can promote the formation of the linear product. While specific data for 3-methylstyrene is limited, studies on the hydroformylation of p-methylstyrene have shown that with a Rh-polyether phosphinite catalyst system, the linear to branched ratio can be influenced by temperature. For example, at 60°C a higher proportion of the branched isomer was observed, while at 100°C the formation of the linear isomer increased.[1]
-
Reaction Conditions:
-
Pressure: Lower syngas (CO/H₂) pressure can favor the formation of the linear aldehyde in the hydroformylation of some aryl alkenes.[2]
-
Temperature: Increasing the reaction temperature (e.g., to 80-100°C) has been shown to increase the proportion of the linear aldehyde for substituted styrenes.[1][2]
-
Catalyst Concentration: The concentration of the catalyst can also play a role, and optimization may be required for your specific setup.
-
Q2: I am observing significant hydrogenation of my starting material, 3-methylstyrene, to 3-ethyltoluene. What can I do to minimize this side reaction?
A2: Hydrogenation is a known side reaction in hydroformylation.
-
CO Partial Pressure: Ensure a sufficient partial pressure of carbon monoxide. Low CO pressure can lead to an increase in hydrogenation.
-
Catalyst System: Some catalyst systems have a higher propensity for hydrogenation. The use of certain phosphite ligands can sometimes suppress this side reaction.[3]
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrogenation relative to hydroformylation, but this may also affect the overall reaction rate and regioselectivity.
Q3: My final product is contaminated with isomers of 3-methylstyrene. How can I prevent this?
A3: Isomerization of the double bond in the starting material can occur, leading to the formation of other aldehydes upon hydroformylation.
-
Catalyst Choice: The choice of rhodium precursor and ligands can influence the extent of isomerization.
-
Reaction Time and Temperature: Minimizing reaction time and using the lowest effective temperature can help reduce isomerization. Prolonged exposure to the catalyst at elevated temperatures can promote double bond migration.
Oxidation of 3-(3-Methylphenyl)propan-1-ol
Q1: My primary side product is 3-(3-methylphenyl)propanoic acid. How can I prevent this over-oxidation?
A1: Over-oxidation to the carboxylic acid is the most common side reaction when oxidizing a primary alcohol to an aldehyde.
-
Choice of Oxidizing Agent: Use a mild and selective oxidizing agent. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known for stopping the oxidation at the aldehyde stage. TEMPO-catalyzed oxidations are also highly selective for the formation of aldehydes.
-
Reaction Setup: When using stronger oxidizing agents like acidified potassium dichromate, it is crucial to remove the aldehyde from the reaction mixture as it forms. This can be achieved by setting up the reaction for distillation, so the lower-boiling aldehyde distills off immediately upon formation, preventing it from being further oxidized.
Q2: I am observing the formation of high molecular weight impurities, possibly from aldol condensation. How can I avoid this?
A2: Aldol condensation can occur if the newly formed aldehyde is subjected to acidic or basic conditions, especially at elevated temperatures.
-
Control of pH: Maintain neutral or near-neutral pH during the reaction and workup, if possible with your chosen oxidant.
-
Temperature Control: Perform the oxidation at the lowest possible temperature that allows for a reasonable reaction rate.
-
Immediate Workup: Once the reaction is complete, promptly work up the reaction mixture to isolate the aldehyde and prevent prolonged exposure to conditions that might favor aldol reactions.
Frequently Asked Questions (FAQs)
Q: What is the best method to purify this compound from the common side products?
A: A highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct. This adduct is a salt and is typically soluble in water, allowing for easy separation from non-aldehydic organic impurities by extraction.
Experimental Protocol: Purification via Bisulfite Adduct
-
Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.
-
Add an immiscible organic solvent (like diethyl ether or ethyl acetate) and water to the mixture and perform a liquid-liquid extraction. The bisulfite adduct of the aldehyde will partition into the aqueous layer.
-
Separate the aqueous layer. To regenerate the pure aldehyde, add a base (e.g., sodium hydroxide solution) to the aqueous layer until it is strongly basic.
-
Extract the liberated aldehyde with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the purified aldehyde.
Q: How can I monitor the progress of my reaction and identify the side products?
A: Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for this purpose. It allows for the separation of the components in your reaction mixture and provides their mass spectra, which can be used to identify the desired product and any byproducts by comparing them to known standards or spectral libraries.
Q: Are there any specific safety precautions I should take when synthesizing this compound?
A: Yes. This compound is harmful if swallowed and can cause skin and eye irritation.[4] It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When running hydroformylation reactions, be aware of the high pressures of carbon monoxide and hydrogen, which are flammable and toxic gases. Oxidation reactions, especially with strong oxidizers, can be exothermic and should be conducted with proper temperature control.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity in the Hydroformylation of p-Methylstyrene (as a proxy for 3-methylstyrene)
| Catalyst System | Temperature (°C) | Pressure (MPa) | Linear:Branched Aldehyde Ratio | Reference |
| Rh-PEGD200 | 60 | 4 | 1.37 | [1] |
| Rh-PEGD200 | 100 | 4 | 1.71 | [1] |
Note: This data is for p-methylstyrene and serves as an illustrative example. The regioselectivity for 3-methylstyrene may vary.
Experimental Protocols
Protocol 1: Selective Oxidation of 3-(3-Methylphenyl)propan-1-ol to this compound
This protocol is designed to minimize over-oxidation to the carboxylic acid.
-
Apparatus Setup: Assemble a distillation apparatus. Place a stirring bar in the reaction flask.
-
Reagents: In the reaction flask, place a solution of 3-(3-methylphenyl)propan-1-ol in a suitable solvent (e.g., dichloromethane).
-
Oxidation: Slowly add a solution of pyridinium chlorochromate (PCC) in dichloromethane to the stirred alcohol solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.
-
Purification: Remove the solvent under reduced pressure. The crude aldehyde can be further purified by distillation or by forming the bisulfite adduct as described in the FAQs.
Visualizations
Caption: Main synthetic routes to this compound and common side reactions.
Caption: Troubleshooting flowchart for common side reactions.
References
Technical Support Center: Purification of 3-(3-Methylphenyl)propionaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-(3-Methylphenyl)propionaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Problem 1: Low Purity After Distillation
Symptom: The final product purity after distillation is below the desired specification (e.g., <98%), as determined by GC-MS or NMR analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Separation of Isomers: The crude product may contain the branched-chain isomer, 2-methyl-2-(3-methylphenyl)acetaldehyde, a common byproduct in the hydroformylation of 3-vinyltoluene. These isomers can have very close boiling points. | Implement fractional vacuum distillation with a high-efficiency column (e.g., Vigreux or packed column) to enhance separation.[1][2] A slow distillation rate is crucial for achieving good separation.[1] |
| Thermal Decomposition: Aromatic aldehydes can be susceptible to decomposition at elevated temperatures, leading to the formation of impurities. | Perform distillation under reduced pressure to lower the boiling point of the aldehyde.[3] Ensure the heating mantle temperature does not significantly exceed the boiling point of the product at the given pressure. |
| Presence of High-Boiling Impurities: Non-volatile impurities or polymerization products may be carried over during distillation. | Ensure the distillation setup includes a fractionating column to prevent the carryover of high-boiling point impurities.[1][2] Discard the final fraction (pot residue) which will be enriched with these impurities. |
| Oxidation During Distillation: Exposure to air at high temperatures can lead to the oxidation of the aldehyde to the corresponding carboxylic acid. | Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4][5] |
Experimental Workflow for Troubleshooting Low Purity after Distillation:
Problem 2: Product Degradation on Silica Gel Column Chromatography
Symptom: Streaking on the TLC plate, low recovery of the desired product, and the appearance of new, more polar spots after column chromatography.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acid-Catalyzed Decomposition: Silica gel is inherently acidic and can catalyze aldol condensation or polymerization of the aldehyde. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%).[6][7] Alternatively, use a less acidic stationary phase like alumina (neutral or basic). |
| Oxidation on the Column: Prolonged exposure to air on the high surface area of the silica gel can lead to oxidation to the carboxylic acid. | Run the column quickly (flash chromatography) to minimize the residence time of the aldehyde on the stationary phase.[8] Use fresh, high-purity solvents to avoid introducing oxidizing impurities. |
| Irreversible Adsorption: Highly active sites on the silica gel can lead to irreversible binding of the aldehyde. | "Dry loading" the sample onto a small amount of silica gel before adding it to the column can sometimes mitigate this issue by ensuring a more uniform application.[6] |
Logical Relationship for Preventing Degradation on Silica Gel:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route. If synthesized via hydroformylation of 3-vinyltoluene, you can expect:
-
Unreacted 3-vinyltoluene: The starting material.
-
Isomeric aldehydes: Primarily 2-methyl-2-(3-methylphenyl)acetaldehyde, the branched isomer. The ratio of linear to branched isomers is influenced by the catalyst and reaction conditions.[9][10][11]
-
Over-reduction products: 3-(3-Methylphenyl)propan-1-ol.
-
Oxidation product: 3-(3-Methylphenyl)propanoic acid, formed by exposure to air.[4][5]
Q2: What is the recommended storage condition for purified this compound?
A2: Aromatic aldehydes are susceptible to oxidation and polymerization upon exposure to air, light, and heat.[4][5] For long-term stability, it is recommended to store the purified aldehyde under an inert atmosphere (argon or nitrogen), in an amber-colored vial, and at a low temperature (refrigerated or frozen).[5] Adding a radical inhibitor or antioxidant like BHT can also help to prolong its shelf life.[4]
Q3: Can I use a bisulfite adduct formation for purification?
A3: Yes, forming a sodium bisulfite adduct is a classic and effective method for purifying aldehydes.[12][13] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration from non-aldehyde impurities. The pure aldehyde can then be regenerated by treating the adduct with a base (like sodium carbonate or sodium hydroxide) or an acid.[12] This method is particularly useful for removing impurities that are difficult to separate by distillation or chromatography. A non-aqueous workup for regeneration can be beneficial for water-sensitive compounds.[14]
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is often ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including isomers and residual starting materials.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the structure and purity of the aldehyde. Quantitative NMR (qNMR) can provide a highly accurate purity assessment against a certified internal standard.[18][19][20][21]
-
High-Performance Liquid Chromatography (HPLC): Can be used, especially for less volatile impurities or for monitoring the formation of the carboxylic acid.
Quantitative Data
Due to the lack of specific experimental data for this compound in the available literature, the following table presents illustrative data based on typical purification outcomes for similar aromatic aldehydes. This table should be used as a guideline for expected purities with different techniques.
| Purification Method | Starting Purity (Area % by GC) | Final Purity (Area % by GC) | Major Impurities Removed | Typical Yield |
| Fractional Vacuum Distillation | 85% | 98.5% | Unreacted 3-vinyltoluene, high-boiling residues | ~70-80% |
| Flash Column Chromatography (Deactivated Silica) | 85% | 99.0% | Isomeric aldehydes, 3-(3-methylphenyl)propanoic acid | ~60-75% |
| Bisulfite Adduct Formation & Regeneration | 85% | >99.5% | All non-aldehyde impurities | ~50-70% |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump through a cold trap. Ensure all glassware is dry and free of cracks.[3] Grease all joints lightly.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and start the vacuum pump to reduce the pressure in the system.
-
Once a stable low pressure is achieved, begin heating the distillation flask gently.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Slowly increase the heating to distill the main fraction at a steady rate (approximately 1-2 drops per second). The boiling point will depend on the pressure.
-
Monitor the head temperature; a stable temperature reading indicates the collection of a pure fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive peroxides.
-
-
Shutdown: Cool the distillation flask to room temperature before slowly venting the system to atmospheric pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[7] Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude aldehyde in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying pressure to achieve a steady flow.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification via Sodium Bisulfite Adduct
-
Adduct Formation:
-
Dissolve the crude aldehyde in a suitable solvent like ethanol.
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Add the sodium bisulfite solution to the aldehyde solution and stir vigorously. A white precipitate of the bisulfite adduct should form.[12] The reaction may be exothermic.
-
-
Isolation of the Adduct:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid adduct by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove soluble impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the washed adduct in water.
-
Add a saturated solution of sodium carbonate or a 10% sodium hydroxide solution dropwise while stirring until the adduct dissolves and two layers form.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
-
Work-up:
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the purified aldehyde.
-
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. How to set up and run a flash chromatography column. [reachdevices.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. scirp.org [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. emerypharma.com [emerypharma.com]
degradation of 3-(3-Methylphenyl)propionaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Methylphenyl)propionaldehyde, focusing on its degradation under acidic conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Unexpected Peaks in Chromatogram After Acid Treatment
Q1: I'm observing unexpected peaks in my HPLC/GC analysis after subjecting my sample of this compound to acidic conditions. What could be the cause?
A1: The appearance of new peaks strongly suggests the degradation of this compound. Under acidic conditions, aldehydes are susceptible to several reactions that can lead to the formation of byproducts. The most common degradation pathways include:
-
Aldol Condensation: In the presence of acid, this compound can react with itself to form a β-hydroxy aldehyde, which may further dehydrate to an α,β-unsaturated aldehyde.[1][2][3][4] This dimer will have a significantly higher molecular weight.
-
Acetal Formation: If an alcohol is present in your reaction mixture (e.g., as a solvent), it can react with the aldehyde under acid catalysis to form a hemiacetal and subsequently an acetal.[5][6][7][8][9]
-
Oxidation: Although less common without a strong oxidizing agent, aldehydes can be oxidized to carboxylic acids.[10][11][12][13] If your reaction conditions are not strictly anaerobic, atmospheric oxygen could play a role, especially in the presence of certain acidic catalysts.
Troubleshooting Steps:
-
Analyze the Byproducts: Use techniques like LC-MS or GC-MS to determine the molecular weights of the compounds corresponding to the new peaks. This will provide clues as to which degradation pathway is occurring.
-
Control for Water: The presence of water can influence reaction rates and potentially lead to hydrate formation. Ensure your reagents and solvents are appropriately dried if you wish to avoid these side reactions.
-
Inert Atmosphere: If oxidation is suspected, repeat the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Modify Reaction Conditions: Consider lowering the temperature or using a milder acid catalyst to slow down the rate of degradation.
Issue 2: Low Yield of Desired Product in an Acid-Catalyzed Reaction
Q2: I am using this compound as a starting material in an acid-catalyzed reaction, but I'm getting a low yield of my target molecule. How can I improve this?
A2: A low yield could be due to the degradation of your starting material or the formation of stable, unintended byproducts.
Troubleshooting Steps:
-
Protecting Group Strategy: If the aldehyde functional group is not directly involved in your desired reaction but is sensitive to the acidic conditions, consider protecting it as an acetal before proceeding with your synthesis. The acetal can be deprotected under different conditions to regenerate the aldehyde.
-
Optimize Reaction Time and Temperature: Monitor your reaction over time to determine the optimal reaction time that maximizes the formation of your desired product while minimizing the degradation of the starting material. Lowering the reaction temperature may also help.
-
Choice of Acid Catalyst: The strength of the acid catalyst can significantly impact the rate of degradation. Experiment with weaker acids or lower concentrations of the current catalyst.
-
Order of Reagent Addition: In some cases, the order in which you add your reagents can influence the outcome. Consider adding the this compound slowly to the reaction mixture to keep its instantaneous concentration low.
Issue 3: Change in Sample Appearance
Q3: My solution of this compound in an acidic solvent has turned yellow/brown and/or a precipitate has formed. What is happening?
A3: A change in color or the formation of a precipitate is a strong indicator of chemical degradation.
-
Color Change: The formation of conjugated systems, such as the α,β-unsaturated aldehyde from an aldol condensation, can lead to the absorption of visible light, resulting in a colored solution.[1][2]
-
Precipitate Formation: The degradation products, such as the aldol dimer or polymers, may have lower solubility in your solvent system than the starting material, causing them to precipitate out of the solution.
Troubleshooting Steps:
-
Isolate and Characterize the Precipitate: If a precipitate has formed, isolate it by filtration and analyze it using techniques like NMR, IR, and mass spectrometry to identify its structure.
-
Review Solvent Choice: Ensure that your solvent is appropriate for the reaction and does not promote side reactions. For example, using an alcohol as a solvent in the presence of acid will likely lead to acetal formation.[5][6][9]
Frequently Asked Questions (FAQs)
Q4: What are the primary degradation products of this compound in acidic media?
A4: Based on the general reactivity of aldehydes, the expected primary degradation products in acidic media are:
-
Self-Aldol Condensation Product: 2-methyl-3-hydroxy-2-(3-methylbenzyl)pentanal and its dehydration product, 2-methyl-2-(3-methylbenzyl)pent-2-enal.
-
Acetal: If an alcohol (ROH) is present, the corresponding acetal, 1,1-di(alkoxy)-3-(3-methylphenyl)propane, will be formed.
-
3-(3-Methylphenyl)propionic acid: The corresponding carboxylic acid, which would be a result of oxidation.
Q5: How can I store this compound to minimize degradation?
A5: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with acidic or basic substances and strong oxidizing agents.
Q6: Are there any analytical methods recommended for monitoring the stability of this compound?
A6: Yes, several analytical methods are suitable for stability studies:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the parent compound and its degradation products. A stability-indicating method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the degradation products.
Data Presentation
The following tables present illustrative data from a hypothetical stability study of this compound under acidic conditions.
Table 1: Stability of this compound in 0.1 M HCl at 40°C
| Time (hours) | This compound (%) | Aldol Dimer (%) | 3-(3-Methylphenyl)propionic Acid (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 3.5 | 1.3 |
| 48 | 90.1 | 7.8 | 2.1 |
| 72 | 85.5 | 11.2 | 3.3 |
Table 2: Effect of Acid Concentration on Degradation after 48 hours at 40°C
| Acid (HCl) Concentration | This compound Remaining (%) |
| 0.01 M | 98.5 |
| 0.1 M | 90.1 |
| 1 M | 75.3 |
Experimental Protocols
Protocol 1: Acidic Stability Study of this compound
Objective: To evaluate the stability of this compound under acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.01 M, 0.1 M, 1 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare stock solutions of this compound in acetonitrile.
-
For each time point and condition, transfer an aliquot of the stock solution to a vial and add the specified concentration of HCl.
-
Incubate the samples at a constant temperature (e.g., 40°C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample, neutralize it with a suitable base (e.g., NaOH), and dilute it with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the degradation products of this compound formed under acidic stress.
Procedure:
-
Prepare a stressed sample of this compound by incubating it in 1 M HCl at 60°C for 72 hours to generate a significant amount of degradation products.
-
Neutralize the sample.
-
Inject the sample into an LC-MS system.
-
Separate the components using a suitable HPLC gradient.
-
Analyze the mass spectra of the eluting peaks to determine their molecular weights.
-
Use fragmentation patterns to propose structures for the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Troubleshooting workflow for unexpected results in experiments with this compound.
References
- 1. Aldol reactions - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 5. youtube.com [youtube.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-(3-Methylphenyl)propionaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 3-(3-Methylphenyl)propionaldehyde.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I have been storing this compound at room temperature, and I've noticed a decrease in its characteristic odor and a slight increase in viscosity. What could be happening?
A1: The observed changes suggest potential degradation of the aldehyde. Aldehydes, particularly aromatic ones like this compound, are susceptible to two primary degradation pathways over time:
-
Oxidation: The aldehyde group (-CHO) can oxidize to a carboxylic acid group (-COOH), forming 3-(3-Methylphenyl)propionic acid. This impurity can alter the chemical and physical properties of the substance and may have a different, potentially unpleasant odor.
-
Polymerization/Aldol Condensation: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[1][2] This process forms larger molecules, leading to an increase in viscosity and a decrease in the concentration of the volatile aldehyde, thus reducing its characteristic scent.[2] Storing at room temperature can accelerate these degradation processes.
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.[3] Lower temperatures significantly slow down the rates of both oxidation and polymerization reactions.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3] This minimizes contact with oxygen, thereby inhibiting oxidation.
-
Light: Protect from light by using amber glass vials or storing the container in a dark place. Light can provide the energy to initiate degradation reactions.
-
Container: Use a tightly sealed, airtight container to prevent exposure to moisture and oxygen.
Q3: I suspect my sample of this compound has degraded. How can I test its purity?
A3: Several analytical techniques can be used to assess the purity of your sample and identify potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
-
HPLC Analysis: A stability-indicating HPLC method can separate this compound from its potential degradation products, such as the corresponding carboxylic acid and aldol adducts.[4] A decrease in the peak area of the main compound and the appearance of new peaks would indicate degradation.
-
GC Analysis: GC is also well-suited for analyzing volatile compounds like aldehydes. Similar to HPLC, a well-developed GC method can separate the aldehyde from impurities.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity of the aldehyde and detect impurities. Fourier-Transform Infrared (FTIR) spectroscopy can show a decrease in the aldehyde C-H stretch and the appearance of a broad O-H stretch characteristic of a carboxylic acid.
Q4: Can I use stabilizers to prolong the shelf-life of this compound? If so, what do you recommend?
A4: Yes, adding stabilizers can significantly enhance the long-term stability of aldehydes. The choice of stabilizer depends on the intended application and the primary degradation pathway you wish to inhibit.
-
Antioxidants: To prevent oxidation, small amounts of antioxidants can be added. Common choices include Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E).
-
Polymerization Inhibitors: Certain amines have been shown to be effective at preventing polymerization and autocondensation of aldehydes.
For specific recommendations and concentrations, please refer to the table below. It is crucial to validate the compatibility and effectiveness of any stabilizer for your specific application.
Data Presentation: Recommended Stabilizers for Aldehydes
| Stabilizer Type | Example Stabilizer | Typical Concentration Range | Primary Function | Reference |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Inhibits oxidation by scavenging free radicals. | General knowledge |
| Antioxidant | Tocopherols (Vitamin E) | 0.01 - 0.1% (w/w) | A natural antioxidant that can prevent oxidative degradation. | General knowledge |
| Polymerization Inhibitor | Triethanolamine | 20 - 100 ppm | Prevents polymerization and autocondensation reactions. | [5] (from initial search) |
| Polymerization Inhibitor | Dimethylethanolamine | 20 - 100 ppm | Effective in low concentrations to inhibit polymerization. | [5] (from initial search) |
Note: The optimal concentration of a stabilizer should be determined experimentally for this compound.
Experimental Protocols
Experimental Protocol: Long-Term Stability Study of this compound
1. Objective: To evaluate the long-term stability of this compound under different storage conditions with and without the addition of a stabilizer.
2. Materials:
-
High-purity this compound (purity >98%)
-
Stabilizer (e.g., BHT)
-
Amber glass vials with Teflon-lined caps
-
Nitrogen or Argon gas
-
HPLC or GC system with a suitable column
-
Analytical standards for this compound and potential degradation products (e.g., 3-(3-Methylphenyl)propionic acid)
-
Temperature and humidity-controlled stability chambers
3. Sample Preparation:
-
Prepare a stock solution of the stabilizer (e.g., 1% w/v BHT in a suitable solvent).
-
Divide the this compound into multiple aliquots in amber glass vials.
-
For the stabilized samples, add the appropriate volume of the stabilizer stock solution to achieve the desired final concentration (e.g., 0.05% w/w BHT).
-
Blanket the headspace of each vial with nitrogen or argon gas before sealing tightly.
-
Prepare a sufficient number of vials for each storage condition and time point.
4. Storage Conditions and Time Points:
-
Long-Term Storage: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.[3]
-
Time Points: 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term storage. 0, 1, 2, 3, and 6 months for accelerated storage.
5. Analytical Method:
-
Develop and validate a stability-indicating HPLC or GC method for the quantification of this compound and the detection of its degradation products.
-
The method should be validated for specificity, linearity, accuracy, precision, and range according to ICH guidelines.[6][7]
6. Testing Procedure:
-
At each time point, retrieve three vials from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Visually inspect the samples for any changes in appearance (color, clarity, viscosity).
-
Prepare the samples for analysis according to the validated analytical method.
-
Analyze the samples by HPLC or GC to determine the concentration of this compound and the levels of any degradation products.
7. Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Plot the concentration versus time for each storage condition.
-
Determine the degradation rate and estimate the shelf-life of the product under the tested conditions.
Mandatory Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Aldehyde Instability
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. epa.gov [epa.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. chromatographyonline.com [chromatographyonline.com]
common impurities in commercial 3-(3-Methylphenyl)propionaldehyde
Welcome to the technical support center for 3-(3-Methylphenyl)propionaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities arising from its synthesis and storage. The most common include:
-
3-(3-Methylphenyl)propionic acid: Formed by the oxidation of the aldehyde group. This is a very common impurity as aldehydes are susceptible to air oxidation.[1]
-
3-(3-Methylphenyl)propan-1-ol: The corresponding alcohol, which may be present as an unreacted starting material from a synthesis involving oxidation, or as a byproduct.
-
Unreacted Starting Materials and Reagents: Depending on the synthetic route, these could include 3-methylstyrene (from hydroformylation) or other precursors.
-
Aldol Condensation Products: Aldehydes can undergo self-condensation, especially in the presence of acid or base catalysts, leading to higher molecular weight impurities.[2]
-
Solvent Residues: Residual solvents from the purification process may be present.
Q2: My reaction is giving unexpected side products. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact reaction outcomes. For instance:
-
Carboxylic Acid Impurities: The presence of 3-(3-Methylphenyl)propionic acid can alter the pH of your reaction mixture, potentially affecting acid- or base-sensitive reactions.
-
Alcohol Impurities: 3-(3-Methylphenyl)propan-1-ol can compete in reactions where the aldehyde is intended to be the sole reactant, such as in reductive aminations or Wittig reactions.
-
Other Aldehydic Impurities: Positional isomers or aldol condensation byproducts can lead to a mixture of products in reactions targeting the specific structure of this compound.
Q3: I am observing a gradual decrease in the purity of my this compound sample over time. What is happening?
A3: Aldehydes, particularly aromatic aldehydes, are prone to degradation upon exposure to air and light.[1] The primary degradation pathway is oxidation of the aldehyde functional group to a carboxylic acid (3-(3-Methylphenyl)propionic acid). To minimize degradation, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature as recommended by the supplier.
Q4: How can I detect the presence of common impurities in my sample?
A4: Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities such as residual solvents, starting materials, and the corresponding alcohol.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often with UV detection, is well-suited for analyzing the aldehyde and less volatile impurities like the corresponding carboxylic acid and aldol condensation products. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance the detection of aldehydes.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information and help in the identification and quantification of major impurities.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Reaction Yields | Purity of this compound may vary between batches. | 1. Check the certificate of analysis for the specific batch. 2. Perform a purity analysis (e.g., by GC or HPLC) before use. 3. Consider re-purifying the aldehyde if significant impurities are detected. |
| Formation of an Acidic Byproduct | Oxidation of the aldehyde to 3-(3-Methylphenyl)propionic acid. | 1. Use freshly opened or properly stored material. 2. If the reaction is sensitive to acid, consider running it under anhydrous and inert conditions. 3. A gentle aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup can remove the acidic impurity. |
| Presence of an Unexpected Alcohol in the Product Mixture | Contamination with 3-(3-Methylphenyl)propan-1-ol. | 1. Analyze the starting material for the presence of the alcohol. 2. If the alcohol is present, purification by distillation or chromatography may be necessary. |
| Broad or Multiple Peaks in HPLC/GC Analysis of the Product | Presence of multiple isomers or aldol byproducts in the starting material. | 1. Analyze the starting aldehyde by a high-resolution chromatographic method to check for isomers. 2. Review the synthesis of this compound to understand potential side reactions that could lead to these impurities. |
Data on Common Impurities
While specific quantitative data for impurities in commercial batches can vary, the following table summarizes the likely contaminants and their origins.
| Impurity | Chemical Structure | Likely Source | Potential Impact on Experiments |
| 3-(3-Methylphenyl)propionic acid | C10H12O2 | Oxidation of the aldehyde | Can alter reaction pH; may lead to unwanted salt formation. |
| 3-(3-Methylphenyl)propan-1-ol | C10H14O | Incomplete oxidation of the alcohol during synthesis | Can act as a competing nucleophile or reactant. |
| 3-Methylstyrene | C9H10 | Unreacted starting material in hydroformylation synthesis | May undergo polymerization or other side reactions under certain conditions. |
| Aldol Adducts/Condensation Products | Higher Molecular Weight Species | Self-condensation of the aldehyde | Can complicate product purification and spectral analysis. |
Experimental Protocols
Protocol: Detection of 3-(3-Methylphenyl)propionic Acid Impurity by HPLC
This protocol outlines a general method for the detection of the primary oxidation impurity.
1. Objective: To quantify the amount of 3-(3-Methylphenyl)propionic acid in a sample of this compound using reverse-phase HPLC with UV detection.
2. Materials:
-
This compound sample
-
3-(3-Methylphenyl)propionic acid standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acid for mobile phase modification)
-
HPLC system with a C18 column and UV detector
3. Standard Preparation: a. Prepare a stock solution of 3-(3-Methylphenyl)propionic acid in acetonitrile (e.g., 1 mg/mL). b. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with acetonitrile.
5. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical gradient might be:
-
0-2 min: 60% Water / 40% Acetonitrile
-
2-10 min: Gradient to 10% Water / 90% Acetonitrile
-
10-12 min: Hold at 10% Water / 90% Acetonitrile
-
12-15 min: Return to 60% Water / 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm (or a wavelength appropriate for both the aldehyde and the acid)
-
Column Temperature: 30 °C
6. Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the sample solution. c. Identify the peaks based on the retention times of the standards. d. Quantify the amount of 3-(3-Methylphenyl)propionic acid in the sample using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
Optimizing Synthesis of 3-(3-Methylphenyl)propionaldehyde: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-Methylphenyl)propionaldehyde. The information is designed to assist in optimizing reaction conditions, overcoming common experimental hurdles, and ensuring high yield and purity of the final product.
Synthesis Overview
Two primary and robust synthetic routes for this compound are detailed below:
-
Route A: Oxidation of 3-(3-methylphenyl)propan-1-ol. This method involves the direct oxidation of the corresponding primary alcohol to the aldehyde. The Swern oxidation is a preferred method due to its mild reaction conditions and high selectivity, which prevents over-oxidation to the carboxylic acid.
-
Route B: Friedel-Crafts Acylation of Toluene followed by Clemmensen Reduction. This two-step process begins with the acylation of toluene with propanoyl chloride to form 3-methylpropiophenone. The subsequent Clemmensen reduction of the ketone functionality yields the desired aldehyde.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound for each of the primary routes.
Route A: Oxidation of 3-(3-methylphenyl)propan-1-ol (Swern Oxidation)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in a Swern oxidation can stem from several factors. Firstly, ensure all glassware is scrupulously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as the reagents are highly sensitive to moisture. The reaction must be maintained at a very low temperature (typically -78 °C) during the addition of reagents to prevent side reactions.[1][2] Allowing the reaction to warm prematurely can lead to the decomposition of the reactive intermediate. The purity of the starting material, 3-(3-methylphenyl)propan-1-ol, is also crucial; impurities can interfere with the reaction.
Q2: I am observing the formation of a significant amount of an unpleasant-smelling byproduct. What is it and how can I manage it?
A2: The characteristic unpleasant odor is due to the formation of dimethyl sulfide (DMS) as a byproduct of the Swern oxidation.[3] This is an inherent part of the reaction mechanism. To manage this, it is imperative to perform the reaction and the subsequent work-up in a well-ventilated fume hood.[4] Used glassware should be quenched with a bleach solution to oxidize the residual DMS to the odorless dimethyl sulfoxide (DMSO).
Q3: My final product is contaminated with what appears to be a sulfur-containing impurity. How can I remove it?
A3: The likely impurity is a mixed thioacetal, which can form if the reaction temperature is not strictly maintained at or below -60 °C.[2] Careful temperature control is the primary preventative measure. For purification, flash column chromatography on silica gel is typically effective in separating the desired aldehyde from sulfur-containing byproducts.
Q4: Besides the desired aldehyde, I am isolating a significant amount of unreacted starting material. How can I drive the reaction to completion?
A4: Incomplete conversion can be due to insufficient amounts of the oxidizing agent or base. Ensure that the stoichiometry of oxalyl chloride, DMSO, and triethylamine relative to the alcohol is correct. A slight excess of the Swern reagents may be necessary. Additionally, ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the addition of the alcohol.
Route B: Friedel-Crafts Acylation and Clemmensen Reduction
Q1: The Friedel-Crafts acylation step is giving me a mixture of isomers. How can I improve the regioselectivity?
A1: The Friedel-Crafts acylation of toluene with propanoyl chloride will produce a mixture of ortho, meta, and para isomers of 3-methylpropiophenone. The methyl group of toluene is an ortho-para director.[5][6] To favor the para-substituted product, which is often sterically preferred, the reaction temperature should be carefully controlled. Lower temperatures can sometimes enhance para-selectivity. However, in some cases, a mixture of isomers is unavoidable, and purification by fractional distillation or column chromatography will be necessary.
Q2: I am experiencing polyacylation of my toluene starting material. How can I prevent this?
A2: Polyacylation is a common side reaction in Friedel-Crafts chemistry. To minimize this, it is advisable to use an excess of the aromatic substrate (toluene) relative to the acylating agent (propanoyl chloride). This ensures that the acylating agent is more likely to react with an unreacted toluene molecule rather than the already acylated product.
Q3: The Clemmensen reduction of my 3-methylpropiophenone is inefficient, with a lot of starting material remaining. What can I do?
A3: The Clemmensen reduction requires strongly acidic conditions and the use of a zinc amalgam.[7][8] The activity of the zinc amalgam is critical. Ensure the zinc is properly amalgamated with mercury(II) chloride before use. The reaction often requires heating under reflux for an extended period to go to completion. The concentration of the hydrochloric acid used is also important; it should be concentrated.
Q4: Are there any functional groups that are incompatible with the Clemmensen reduction?
A4: Yes, the strongly acidic conditions of the Clemmensen reduction are not compatible with acid-sensitive functional groups.[7][9] For instance, alcohols may be converted to alkyl chlorides, and molecules with acetal protecting groups will be deprotected. If your substrate contains such groups, an alternative reduction method under basic conditions, such as the Wolff-Kishner reduction, should be considered.
Experimental Protocols
Route A: Swern Oxidation of 3-(3-methylphenyl)propan-1-ol
A detailed protocol for a reaction analogous to the desired synthesis, the Swern oxidation of 3-(3-bromophenyl)propan-1-ol, is as follows and can be adapted:
-
To a solution of oxalyl chloride (1.2 equivalents) in dry dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 3-(3-methylphenyl)propan-1-ol (1.0 equivalent) in dry DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Route B: Friedel-Crafts Acylation of Toluene and Clemmensen Reduction
Step 1: Friedel-Crafts Acylation of Toluene with Propanoyl Chloride
A representative procedure for a similar reaction, the acylation of toluene with acetyl chloride, is provided and can be adapted:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.0 equivalent) dropwise.
-
After stirring for 15 minutes, add toluene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 3-methylpropiophenone.
-
Purify the product by vacuum distillation.[10]
Step 2: Clemmensen Reduction of 3-Methylpropiophenone
-
Prepare a zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution.
-
To the zinc amalgam, add concentrated hydrochloric acid, water, and toluene.
-
Add the 3-methylpropiophenone obtained from the previous step.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride and remove the solvent by distillation.
-
Purify the resulting this compound by vacuum distillation.
Data Presentation
Table 1: Optimization of Swern Oxidation Conditions for Benzyl Alcohol
| Entry | Activating Agent | Molar Ratio (DMSO:Agent:Alcohol) | Temperature (°C) | Yield (%) | Selectivity (%) |
| 1 | Oxalyl Chloride | 4:2:1 | 15 | 84.7 | 98.5 |
| 2 | p-TsCl | 4:2:1 | 15 | 70.0 | 94.1 |
| 3 | Oxalyl Chloride | 3:1.5:1 | 15 | - | - |
| 4 | Oxalyl Chloride | 4:2:1 | 5 | - | - |
| 5 | Oxalyl Chloride | 4:2:1 | 19 | - | - |
Data adapted from a study on the Swern oxidation of benzyl alcohol in a continuous flow microreactor system, which can serve as a starting point for optimizing the synthesis of this compound.[11][12][13]
Table 2: Influence of Reaction Conditions on Friedel-Crafts Acylation of Toluene
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Predominant Isomer |
| 1 | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2 | para |
| 2 | Acetic Anhydride | AlCl₃ | Toluene (neat) | Microwave | 0.25 | para |
| 3 | Propanoyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2 | para |
This table summarizes general conditions for Friedel-Crafts acylation of toluene, indicating a general preference for para-substitution.[10][14]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting HPLC Analysis of 3-(3-Methylphenyl)propionaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the HPLC analysis of 3-(3-Methylphenyl)propionaldehyde, with a specific focus on resolving peak tailing issues.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and accurate quantification.[1][2][3] It is often characterized by an asymmetry factor (As) greater than 1.2.[4] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.
Q1: My this compound peak is tailing. What are the most likely causes?
Peak tailing in HPLC can stem from either chemical or physical issues within your system.[5] For an aldehyde like this compound, which is a neutral compound, chemical issues are less likely to be caused by strong acid-base interactions that are common with amine-containing compounds.[4][5] However, secondary interactions with the stationary phase are still possible.
Primary Chemical Causes:
-
Secondary Interactions with Residual Silanols: Even on modern, well-end-capped columns, some residual silanol groups on the silica surface may be present.[2][4][6] The slightly polar aldehyde group of your analyte can interact with these active sites, leading to a secondary retention mechanism and causing peak tailing.[4]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can influence the ionization state of residual silanols, potentially increasing unwanted interactions.[7]
Primary Physical Causes:
-
Column Void or Settling: A void at the head of the column or settling of the packing material can disrupt the sample band, leading to peak distortion that affects all peaks in the chromatogram.[1][5]
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system wear can clog the column inlet frit, causing poor peak shape for all analytes.[8]
-
Extra-Column Dead Volume: Excessive tubing length or improper fittings between the injector, column, and detector can cause band broadening and tailing.[7][9]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[1]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[1][9]
Q2: How can I systematically troubleshoot the peak tailing of my analyte?
Follow this step-by-step workflow to diagnose and resolve the issue.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
avoiding polymerization of 3-(3-Methylphenyl)propionaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the polymerization of 3-(3-Methylphenyl)propionaldehyde during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is an aromatic aldehyde. Like many aldehydes, it contains a reactive carbonyl group (-CHO) that can participate in self-condensation reactions, leading to the formation of polymers.[1][2] This process can be initiated by factors such as heat, light, air (oxygen), and the presence of acidic or basic impurities.[2][3]
Q2: How can I visually identify if my sample of this compound has started to polymerize?
A2: Signs of polymerization include an increase in viscosity, the formation of a viscous liquid or a solid precipitate, and a decrease in the characteristic odor of the aldehyde.[3] In some cases, the material may become cloudy or opaque.
Q3: What are the primary types of polymerization that can occur with this aldehyde?
A3: Aldehydes can undergo several types of polymerization, including:
-
Aldol Condensation: This is a common pathway for aldehydes, especially in the presence of acid or base catalysts, leading to the formation of polyaldols.
-
Formation of Cyclic Trimers: Aldehydes can form stable six-membered rings called trioxanes.[3]
-
Oxidative Polymerization: Exposure to air can lead to oxidation to the corresponding carboxylic acid, which can then catalyze further polymerization.[3]
Q4: What are the ideal storage conditions to prevent polymerization?
A4: To minimize polymerization, this compound should be stored under controlled conditions.[1][2][4] Please refer to the storage condition summary table below for specific recommendations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sample has become viscous or solidified. | Polymerization has occurred. | Consider depolymerization (see experimental protocols). For future prevention, review and improve storage and handling procedures. |
| Inconsistent reaction yields. | Partial polymerization of the starting material. | Use a freshly opened or purified batch of the aldehyde. Consider adding a polymerization inhibitor if compatible with your reaction chemistry. |
| Formation of an insoluble precipitate during reaction. | Polymerization of the aldehyde under reaction conditions. | Ensure the reaction is carried out under an inert atmosphere.[5][6][7][8][9] Check for and eliminate any sources of acidic or basic impurities. Consider lowering the reaction temperature. |
| Discoloration of the aldehyde (e.g., yellowing). | Oxidation and potential onset of polymerization. | Discard the sample if purity is critical. For less sensitive applications, consider purification by distillation. For prevention, store under an inert atmosphere and away from light.[1][2] |
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[4] | Reduces the rate of chemical reactions, including polymerization. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen)[5][7] | Prevents oxidation to carboxylic acid, which can catalyze polymerization.[3] |
| Container | Airtight, amber glass bottle[1][4] | Protects from air and light, which can initiate polymerization.[2] |
| Additives | Consider adding a polymerization inhibitor (e.g., BHT, hydroquinone) at 100-200 ppm.[2][10] | Scavenges free radicals and inhibits polymerization pathways. |
| Purity | Use high-purity grade. | Impurities can act as catalysts for polymerization. |
| Handling | Minimize exposure to air and moisture.[5][6][7][8][9] | Prevents degradation and initiation of polymerization. |
Experimental Protocols
Protocol 1: Depolymerization of this compound
Disclaimer: This is a general procedure and should be adapted and optimized for your specific laboratory conditions. Always perform a risk assessment before starting any new procedure.
-
Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[5][7]
-
Catalyst Addition: To the polymerized aldehyde in the round-bottom flask, add a catalytic amount of a non-volatile acid, such as p-toluenesulfonic acid or a silica-alumina catalyst.[11]
-
Inert Atmosphere: Flush the apparatus with a slow stream of inert gas (e.g., nitrogen or argon).[5][7]
-
Heating: Gently heat the flask while stirring. The polymer will start to "crack" back to the monomer.
-
Distillation: The monomeric this compound will distill over. Collect the fraction that boils at the expected temperature for the pure aldehyde.
-
Stabilization and Storage: Immediately add a polymerization inhibitor (e.g., BHT) to the freshly distilled aldehyde and store it under the recommended conditions.
Protocol 2: Handling Air-Sensitive this compound in a Reaction
-
Glassware Preparation: Dry all glassware in an oven (e.g., 125 °C overnight) and cool under a stream of inert gas.[5][7]
-
Inert Atmosphere Setup: Set up your reaction vessel under a positive pressure of nitrogen or argon, using a Schlenk line or a glove box.[8]
-
Reagent Transfer: Use a syringe or cannula to transfer the required amount of the aldehyde from its storage container to the reaction vessel.[5][7] Ensure a continuous inert gas flow to prevent air from entering the system.
-
Reaction Conditions: Maintain the inert atmosphere throughout the reaction.
-
Quenching and Work-up: Once the reaction is complete, quench it appropriately before exposing it to air.
Visualizations
Caption: Troubleshooting workflow for polymerized this compound.
Caption: Factors leading to the polymerization of this compound.
References
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. web.mit.edu [web.mit.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 11. US2722552A - Method of depolymerizing paraldehyde - Google Patents [patents.google.com]
Technical Support Center: Scale-up Synthesis of 3-(3-Methylphenyl)propionaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-(3-Methylphenyl)propionaldehyde. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common routes for the scale-up synthesis of this compound?
A1: The most common scalable routes include:
-
Hydroformylation of 3-methylstyrene: This is a one-step process that directly converts 3-methylstyrene to the desired aldehyde. It is often favored for its atom economy.
-
Friedel-Crafts acylation of toluene followed by reduction: This two-step route involves the acylation of toluene with propionyl chloride or anhydride to form 3-methylpropiophenone, which is then reduced to the corresponding alkane and subsequently oxidized to the aldehyde, or more commonly, the ketone is reduced to the methylene group.
-
Grignard reaction of a 3-methylbenzyl halide with a protected acrolein equivalent: This involves forming a Grignard reagent from 3-methylbenzyl chloride or bromide and reacting it with a protected form of acrolein, such as acrolein diethyl acetal, followed by hydrolysis.
Q2: What are the main safety considerations for the scale-up synthesis of this compound?
A2: Key safety considerations include:
-
Handling of pyrophoric reagents: Grignard reagents and some reducing agents are pyrophoric and require handling under an inert atmosphere.
-
Toxicity of reagents and intermediates: Some reagents, like carbon monoxide used in hydroformylation, are highly toxic. Brominated intermediates can be lachrymatory.[1]
-
Exothermic reactions: Friedel-Crafts acylations and Grignard reactions can be highly exothermic and require careful temperature control to prevent runaways.
-
Product hazards: this compound itself is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Q3: How can I purify this compound at scale?
A3: At an industrial scale, purification is typically achieved through:
-
Fractional distillation: This is a common method for separating the product from starting materials and byproducts with different boiling points.
-
Bisulfite adduct formation: Aldehydes can be selectively reacted with sodium bisulfite to form a solid adduct, which can be separated by filtration and then hydrolyzed back to the pure aldehyde.[2][3] This is particularly useful for removing non-aldehydic impurities.
Troubleshooting Guides
Route 1: Hydroformylation of 3-Methylstyrene
Problem: Low conversion of 3-methylstyrene.
-
Possible Cause 1: Catalyst deactivation.
-
Solution: Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. Use high-purity starting materials and solvents to avoid catalyst poisons like sulfur compounds.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Solution: Optimize temperature, pressure, and reaction time. Higher temperatures and pressures generally increase the reaction rate but may also lead to side reactions.
-
Problem: Poor regioselectivity (formation of 2-methyl-2-phenylpropanal).
-
Possible Cause 1: Incorrect ligand choice for the rhodium catalyst.
-
Solution: The choice of phosphine or phosphite ligand is crucial for controlling regioselectivity in hydroformylation. Bulky ligands tend to favor the formation of the linear aldehyde.
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Lowering the reaction temperature can sometimes improve selectivity towards the linear product, although it may decrease the overall reaction rate.
-
Route 2: Friedel-Crafts Acylation and Reduction
Problem: Low yield of 3-methylpropiophenone in the acylation step.
-
Possible Cause 1: Deactivation of the Lewis acid catalyst (e.g., AlCl₃).
-
Solution: Ensure the reaction is carried out under strictly anhydrous conditions, as water will deactivate the catalyst. Use freshly opened or purified catalyst.
-
-
Possible Cause 2: Formation of multiple isomers.
-
Solution: Friedel-Crafts acylation of toluene can produce a mixture of ortho, meta, and para isomers. The para isomer is typically the major product due to steric hindrance. The reaction temperature can influence the isomer distribution.[4][5] Purification by distillation or crystallization may be necessary.
-
Problem: Incomplete reduction of the ketone.
-
Possible Cause 1: Insufficient reducing agent or harshness of conditions.
-
Possible Cause 2: The substrate is sensitive to the reaction conditions.
-
Solution: The Wolff-Kishner reduction is performed under strongly basic conditions, while the Clemmensen reduction uses strong acid.[6] Choose the reduction method that is compatible with other functional groups in the molecule.
-
Route 3: Grignard Reaction
Problem: The Grignard reagent fails to form.
-
Possible Cause 1: Presence of moisture or oxygen.
-
Solution: All glassware must be rigorously dried, and the reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
-
Possible Cause 2: Magnesium is not activated.
-
Solution: Use fresh magnesium turnings. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Problem: Low yield of the desired alcohol after reaction with acrolein diethyl acetal.
-
Possible Cause 1: The Grignard reagent is acting as a base.
-
Solution: This can be an issue with sterically hindered ketones or aldehydes. Ensure the reaction temperature is kept low during the addition of the Grignard reagent.
-
-
Possible Cause 2: Incomplete hydrolysis of the acetal.
-
Solution: After the Grignard reaction, the acetal must be hydrolyzed to the aldehyde. This is typically done with a mild acid workup. Ensure the pH is acidic enough and the reaction time is sufficient for complete hydrolysis.
-
Data Presentation
Table 1: Comparison of Scale-up Synthesis Routes for this compound (Illustrative Data)
| Parameter | Hydroformylation | Friedel-Crafts & Reduction | Grignard Route |
| Starting Materials | 3-Methylstyrene, CO, H₂ | Toluene, Propionyl Chloride, Reducing Agent | 3-Methylbenzyl Halide, Mg, Acrolein Acetal |
| Number of Steps | 1 | 2-3 | 2 |
| Typical Yield | 70-90% | 60-80% | 65-85% |
| Key Challenges | Regioselectivity, Catalyst Cost | Isomer Separation, Harsh Reduction | Anhydrous Conditions, Pyrophoric Reagents |
| Purification | Distillation | Distillation, Crystallization | Distillation, Extraction |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene with Propionyl Chloride
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to trap HCl) is assembled and flame-dried.
-
Charging Reagents: The flask is charged with anhydrous toluene and cooled to 0-5 °C in an ice bath. Anhydrous aluminum chloride (AlCl₃) is added portion-wise with stirring.
-
Addition of Acylating Agent: Propionyl chloride is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by GC or TLC).
-
Workup: The reaction mixture is slowly quenched by pouring it onto crushed ice with concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude 3-methylpropiophenone is purified by vacuum distillation.
Protocol 2: Wolff-Kishner Reduction of 3-Methylpropiophenone
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a nitrogen inlet is charged with 3-methylpropiophenone, diethylene glycol, and hydrazine hydrate.
-
Hydrazone Formation: The mixture is heated to reflux for 1-2 hours to form the hydrazone.
-
Reduction: Potassium hydroxide pellets are added, and the temperature is increased to distill off water and excess hydrazine. The reaction mixture is then heated at a higher temperature (typically 180-200 °C) for several hours until the evolution of nitrogen ceases.[1]
-
Workup: The reaction mixture is cooled and diluted with water. The product is extracted with a suitable solvent (e.g., toluene or ether).
-
Purification: The organic extracts are combined, washed with water and brine, and dried. The solvent is evaporated, and the resulting 1-methyl-3-propylbenzene can be further purified by distillation. This would then require a subsequent oxidation step to yield the desired aldehyde. A more direct route would involve a milder reduction that preserves the aldehyde functionality, or a different synthetic strategy altogether.
Visualizations
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation followed by reduction and oxidation.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
managing exothermic reactions in 3-(3-Methylphenyl)propionaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-(3-Methylphenyl)propionaldehyde. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Exothermic Reactions
Issue: Rapid and Uncontrolled Temperature Increase During Reagent Addition
A sudden spike in temperature during the addition of reagents is a primary indicator of an uncontrolled exothermic reaction, which can lead to side reactions, product degradation, or even a dangerous thermal runaway.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reagent Addition Rate is Too High | 1. Immediately stop the addition of the reagent. 2. Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath). 3. Once the temperature is stable and back within the desired range, resume addition at a significantly slower rate. 4. Monitor the internal reaction temperature closely using a calibrated thermometer or thermocouple.[1] |
| Inadequate Cooling | 1. Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area for effective heat exchange. 2. Check for any obstructions in the cooling lines or jacket of the reactor. 3. For larger scale reactions, consider using a more efficient cooling system, such as a cryostat or a larger cooling bath. |
| Poor Stirring/Agitation | 1. Verify that the stirrer is functioning correctly and at an appropriate speed to ensure homogenous mixing and efficient heat transfer to the cooling surface. 2. Inadequate stirring can create localized "hot spots" where the reaction accelerates.[2] |
| Incorrect Reagent Concentration | 1. Double-check the concentration of the reagents. Using a more concentrated reagent than specified in the protocol can lead to a faster and more intense exotherm. 2. If necessary, dilute the reagent to the correct concentration before addition. |
Issue: Reaction Temperature Continues to Rise After Reagent Addition is Complete
This can be a sign of a potential thermal runaway, where the heat generated by the reaction exceeds the rate of heat removal, leading to an accelerating and dangerous temperature increase.[3][4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Accumulation of Unreacted Reagents | 1. This is a critical situation. Be prepared for an emergency shutdown. 2. If possible and safe, add a quenching agent to stop the reaction. The choice of quenching agent will depend on the specific reaction chemistry. 3. For future experiments, ensure the addition rate is slow enough to allow the reaction to consume the reagent as it is added.[5] |
| Cooling System Failure | 1. Immediately implement emergency cooling measures, such as adding a dry ice/acetone bath around the reactor. 2. Safely attempt to address the cooling system failure (e.g., check for power loss, pump malfunction). 3. If the temperature cannot be controlled, evacuate the area and follow emergency procedures. |
| Secondary Decomposition Reactions | 1. At elevated temperatures, the desired product or intermediates may begin to decompose, leading to further heat generation.[3] 2. Rapid cooling is the primary means of preventing this. 3. Conduct a thorough thermal hazard analysis of the reaction to understand the onset temperature of decomposition reactions before scaling up. |
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it dangerous in the synthesis of this compound?
A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[2] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture, leading to an explosion and the release of flammable or toxic materials.[3][4]
Q2: How can I predict the exothermic potential of my this compound synthesis?
A2: While specific calorimetric data for this exact synthesis may not be readily available, you can estimate its exothermic potential by looking at data for similar reactions. For example, the hydroformylation of a related alkene, propene, is known to be significantly exothermic. You can also use techniques like reaction calorimetry to measure the heat flow of the reaction on a small scale before attempting a larger scale synthesis.
Q3: What are the key safety precautions I should take when performing a potentially exothermic synthesis?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves. Have an emergency plan in place, including access to a safety shower, fire extinguisher, and a quenching agent for the reaction. Ensure your cooling system is robust and functioning correctly. Never leave a potentially exothermic reaction unattended.
Q4: What is the best way to control the temperature of an exothermic reaction?
A4: The most effective method for controlling an exothermic reaction is to control the rate of addition of the limiting reagent.[5] This ensures that the heat is generated at a rate that can be effectively removed by the cooling system. Maintaining a consistent and efficient cooling bath and ensuring good agitation within the reaction vessel are also crucial.[5]
Q5: My reaction produced a lower yield than expected after a noticeable exotherm. Why?
A5: Excessive heat can lead to the formation of side products or the degradation of your desired product, this compound. High temperatures can also lead to the decomposition of catalysts or reagents, further reducing the efficiency of the reaction.
Quantitative Data on a Related Exothermic Reaction
| Reaction | Substrate | ΔH (Heat of Reaction) | Reference |
| Hydroformylation | Propene | -118 to -147 kJ/mol | [6] |
Note: The actual heat of reaction for the synthesis of this compound may vary depending on the specific reaction conditions, catalyst, and solvent used.
Experimental Protocol: Hydroformylation of 3-Methylstyrene
This protocol is a representative method for the synthesis of this compound via the hydroformylation of 3-methylstyrene. Caution: This reaction is exothermic and involves high-pressure gases and should only be performed by trained personnel in a suitable high-pressure reactor (autoclave) with appropriate safety measures.[2][7]
Materials:
-
3-Methylstyrene
-
Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Toluene (anhydrous)
-
Synthesis gas (a mixture of carbon monoxide and hydrogen, typically 1:1)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.
-
Charging the Reactor: In a fume hood, charge the autoclave with the rhodium catalyst, phosphine ligand, and anhydrous toluene.
-
Purging: Seal the autoclave and purge it several times with nitrogen or argon to remove any air.
-
Substrate Addition: Add the 3-methylstyrene to the autoclave via a syringe or addition funnel.
-
Pressurization: Pressurize the autoclave with the synthesis gas to the desired pressure (e.g., 20-50 bar).
-
Heating and Reaction: Begin stirring and slowly heat the reactor to the target temperature (e.g., 80-120 °C). Monitor the internal temperature and pressure very closely. The reaction is exothermic, and a rapid increase in temperature may occur.[7] Be prepared to use the reactor's cooling system to maintain a stable temperature.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired time (e.g., 4-24 hours), monitoring the uptake of synthesis gas to follow the reaction progress.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent the excess synthesis gas in a well-ventilated fume hood.
-
Work-up: Open the autoclave and collect the reaction mixture. The crude product can then be purified by distillation under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for an exothermic reaction.
Caption: Experimental workflow for hydroformylation.
References
Technical Support Center: Solvent Effects on the Stability of 3-(3-Methylphenyl)propionaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of 3-(3-Methylphenyl)propionaldehyde in various solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like other aromatic aldehydes, this compound is susceptible to two primary degradation pathways in solution:
-
Oxidation: The aldehyde group (-CHO) can be readily oxidized to a carboxylic acid group (-COOH), forming 3-(3-Methylphenyl)propionic acid. This process is often accelerated by the presence of oxygen, light, and elevated temperatures.[1][2][3]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially under certain conditions like the presence of acid or base catalysts, or at elevated temperatures.[4][5][6][7] This can lead to the formation of higher molecular weight byproducts and a decrease in the purity of the desired compound.
Q2: How does solvent polarity affect the stability of this compound?
A2: Solvent polarity can significantly influence the rate and pathway of degradation.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can participate in hydrogen bonding and may facilitate oxidation pathways.[8] For instance, in the presence of alcohols, there is a possibility of hemiacetal and acetal formation, which might be a reversible or irreversible side reaction depending on the conditions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can also influence stability. For example, DMSO can be an oxidizing agent under certain conditions, though it is often used as a solvent for kinetic studies of aldehyde oxidation.[9]
-
Nonpolar Solvents (e.g., hexane, toluene): While generally considered more inert, nonpolar solvents may not prevent oxidation if oxygen is present. The solubility of the aldehyde and any potential catalysts or initiators in these solvents will also play a crucial role.[10]
Q3: What are the best practices for storing solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Inert Atmosphere: Purge the solvent and the headspace of the storage container with an inert gas like argon or nitrogen to minimize exposure to oxygen.[2][3]
-
Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to reduce the rates of both oxidation and polymerization.[1]
-
Protection from Light: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light, which can catalyze degradation reactions.[1]
-
High-Purity Solvents: Use high-purity, peroxide-free solvents to avoid introducing contaminants that could initiate degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity Observed by HPLC/GC Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation | 1. Degas solvents thoroughly before preparing solutions. 2. Prepare and handle solutions under an inert atmosphere (e.g., in a glovebox). 3. Add an antioxidant like butylated hydroxytoluene (BHT) to the solution, if compatible with your experiment.[1] 4. Analyze a freshly prepared sample immediately to establish a baseline. | Oxygen is a key driver of aldehyde oxidation.[1][2] Minimizing its presence is critical for stability. Antioxidants can scavenge free radicals that initiate oxidation. |
| Solvent Contamination | 1. Use freshly opened, high-purity solvents. 2. Test solvents for the presence of peroxides, especially for ethers like THF. 3. If using a recycled solvent, ensure it has been properly purified. | Peroxides and other impurities in solvents can act as initiators for degradation reactions. |
| Incompatible pH | 1. Measure the pH of your solution if it is aqueous or contains protic components. 2. Buffer the solution to a neutral or slightly acidic pH if your experimental conditions allow. | Both acidic and basic conditions can catalyze aldehyde degradation, including polymerization and other side reactions. |
Issue 2: Formation of Insoluble Precipitates in the Solution
| Potential Cause | Troubleshooting Step | Rationale |
| Polymerization | 1. Lower the concentration of the aldehyde in the solution. 2. Store the solution at a lower temperature. 3. Avoid contact with strong acids or bases. | Higher concentrations and temperatures can favor polymerization reactions.[4][5] Catalytic amounts of acid or base can significantly accelerate this process. |
| Low Solubility of Degradation Products | 1. Analyze the precipitate by techniques such as NMR or MS to identify it. 2. If the precipitate is the corresponding carboxylic acid, this confirms oxidation as the primary degradation pathway. | The carboxylic acid product of oxidation may have different solubility properties than the starting aldehyde, leading to precipitation. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Different Solvents
Objective: To evaluate the stability of this compound in a selection of solvents under accelerated conditions.
Materials:
-
This compound (high purity)
-
Solvents: Acetonitrile, Ethanol, Dichloromethane, Hexane (HPLC grade or higher)
-
Amber HPLC vials with septa
-
Inert gas (Argon or Nitrogen)
-
HPLC system with UV detector
-
Temperature-controlled oven or incubator
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in each of the selected solvents at a concentration of 1 mg/mL.
-
Dispense the solutions into amber HPLC vials, leaving minimal headspace.
-
Purge the headspace of each vial with an inert gas for 30 seconds before sealing.
-
-
Storage Conditions:
-
Time Points for Analysis:
-
Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week). The frequency of testing should be sufficient to establish a degradation profile.[12]
-
-
Analytical Method (HPLC):
-
Use a suitable reversed-phase HPLC method to quantify the concentration of this compound. An example method is provided below.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Example HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Injection Volume: 10 µL
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each storage condition.
-
Plot the percentage remaining versus time for each solvent and temperature.
-
Compare the degradation rates across the different solvents.
Protocol 2: GC-MS Analysis for Identification of Degradation Products
Objective: To identify the major degradation products of this compound.
Methodology:
-
Sample Preparation:
-
Use samples from the accelerated stability study that show significant degradation.
-
Dilute the samples appropriately with a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to ensure elution of all components.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 35-500.
-
-
Data Analysis:
-
Compare the chromatograms of the degraded samples to the T=0 sample to identify new peaks.
-
Analyze the mass spectrum of each new peak and compare it to mass spectral libraries (e.g., NIST) to identify the degradation products. The expected primary oxidation product is 3-(3-Methylphenyl)propionic acid.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing solvent effects on stability.
References
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10820C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 9. Influence of Solvents on the Oxidation Kinetics of Aldehydic Group Compounds by Diethyl Ammonium Chloro-Chromate : Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. lnct.ac.in [lnct.ac.in]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ijnrd.org [ijnrd.org]
Technical Support Center: Catalyst Deactivation in 3-(3-Methylphenyl)propionaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 3-(3-Methylphenyl)propionaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Gradual or rapid loss of catalytic activity during the hydrogenation of this compound.
Potential Cause 1: Catalyst Poisoning
-
Question: My hydrogenation catalyst (e.g., Pd/C, Ni/SiO2) is showing a significant drop in activity. What are the likely poisons and how can I troubleshoot this?
-
Answer: Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites, rendering them inactive.
-
Common Poisons:
-
Sulfur Compounds: Traces of sulfur from starting materials, reagents, or solvents can severely poison noble metal catalysts like Palladium and Nickel.
-
Halogenated Compounds: Halide impurities can also lead to catalyst deactivation.
-
Strongly Coordinating Species: Other molecules with lone pairs of electrons, such as amines or phosphines (if not part of the catalyst system), can compete for active sites.
-
Solvent Additives: Some solvents contain stabilizers (e.g., BHT in THF) that can act as poisons.[1]
-
-
Troubleshooting Steps:
-
Analyze Feedstock and Solvents: Use analytical techniques like GC-MS or elemental analysis to check for the presence of sulfur, halogens, or other potential poisons in your this compound feedstock and solvents.
-
Purify Starting Materials: If impurities are detected, purify the starting materials and solvents using appropriate methods such as distillation, recrystallization, or passing through a packed bed of adsorbents.
-
Use High-Purity Reagents: Ensure all reagents and gases (e.g., hydrogen) are of high purity.
-
Catalyst Regeneration: For some types of poisoning, regeneration may be possible. This can involve high-temperature treatment with a reactive gas or washing with a specific solvent to remove the poison.
-
-
Potential Cause 2: Coking/Fouling
-
Question: I observe a decline in catalyst performance and possibly an increase in pressure drop across my fixed-bed reactor. Could this be due to coking?
-
Answer: Yes, the formation of carbonaceous deposits (coke) or heavy oligomers on the catalyst surface can block active sites and pores, leading to deactivation. This is a common issue in reactions involving aldehydes. For instance, in the hydrogenation of 3-hydroxypropionaldehyde, deactivation of a Ni-based catalyst was primarily attributed to the deposition of oligomers.[2]
-
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Analyze the deactivated catalyst using techniques like Temperature Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA), or elemental analysis to confirm the presence and quantity of carbon deposits.
-
Optimize Reaction Conditions:
-
Temperature: High temperatures can promote coking. Try to operate at the lowest effective temperature.
-
Pressure: Increasing hydrogen partial pressure can sometimes suppress coke formation in hydrogenation reactions.
-
Concentration: High concentrations of the aldehyde may lead to side reactions like aldol condensation, which can be precursors to coke. Consider lowering the substrate concentration.
-
-
Catalyst Regeneration: Coke can often be removed by controlled oxidation (burning) in a stream of air or a diluted oxygen mixture. The regeneration temperature and oxygen concentration must be carefully controlled to avoid damaging the catalyst structure.
-
-
Potential Cause 3: Sintering
-
Question: My catalyst's activity has irreversibly decreased after operating at a high temperature. What could be the cause?
-
Answer: High temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones, a process known as sintering. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. Sintering is generally irreversible.
-
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Use techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) with crystallite size analysis to compare the metal particle size of the fresh and spent catalyst.
-
Control Reaction Temperature: Strictly control the reaction temperature and avoid localized hot spots in the reactor. For exothermic reactions, ensure efficient heat removal.
-
Select a More Thermally Stable Catalyst: Consider using a catalyst with a support that enhances thermal stability or one with promoters that inhibit sintering.
-
-
Potential Cause 4: Leaching
-
Question: I am using a supported metal catalyst in a liquid-phase reaction and observing a loss of activity over time, and in some cases, a change in the color of the reaction solution. What might be happening?
-
Answer: Leaching is the dissolution of the active metal from the support into the reaction medium. This leads to a permanent loss of active sites. The leaching of nickel was identified as a secondary cause of deactivation in the hydrogenation of 3-hydroxypropionaldehyde.[2]
-
Troubleshooting Steps:
-
Analyze the Reaction Mixture: After filtration of the catalyst, analyze the liquid phase for the presence of the dissolved metal using techniques like Inductively Coupled Plasma (ICP) spectroscopy.
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence leaching. A less coordinating solvent might reduce the rate of leaching.
-
pH: The acidity or basicity of the reaction medium can affect the stability of the metal on the support.
-
-
Modify the Catalyst: Consider using a catalyst with stronger metal-support interactions to minimize leaching.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions with this compound?
A1: The choice of catalyst depends on the desired transformation:
-
Hydrogenation (to 3-(3-Methylphenyl)propan-1-ol): Supported noble metal catalysts such as Palladium on carbon (Pd/C) and Nickel on silica (Ni/SiO2) or alumina (Ni/Al2O3) are commonly used. Raney Nickel is also a viable option.
-
Oxidation (to 3-(3-Methylphenyl)propanoic acid): Supported Platinum (Pt) or Palladium (Pd) catalysts are often employed for aerobic oxidations.
-
Aldol Condensation: Both acid and base catalysts can be used. Solid acid catalysts like zeolites or solid base catalysts such as hydrotalcites are often preferred for easier separation.[3][4]
-
Hydroformylation (of m-methylstyrene to produce this compound): Homogeneous rhodium complexes with phosphine ligands are typically used.[5][6]
Q2: How can I distinguish between different deactivation mechanisms?
A2: A combination of catalyst characterization techniques and analysis of reaction kinetics is usually required. The table below summarizes key indicators for each mechanism.
| Deactivation Mechanism | Key Indicators | Potential for Regeneration |
| Poisoning | Rapid activity loss with small amounts of feed; presence of known poisons (S, Cl, etc.) in feedstock. | Possible, depending on the poison. |
| Coking/Fouling | Gradual activity loss; increase in reactor pressure drop; carbon deposits on the catalyst. | Generally possible through controlled oxidation. |
| Sintering | Irreversible activity loss, especially after high-temperature operation; increase in metal particle size. | Generally not possible. |
| Leaching | Activity loss in liquid-phase reactions; presence of metal in the product solution. | Not possible; active metal is lost. |
Q3: Are there any specific side reactions of this compound that can lead to catalyst deactivation?
A3: Yes, aldehydes can undergo several side reactions that may contribute to catalyst deactivation:
-
Aldol Condensation: In the presence of acidic or basic sites on the catalyst, this compound can undergo self-condensation to form higher molecular weight compounds. These can act as coke precursors.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes without an alpha-hydrogen can disproportionate. While this compound has alpha-hydrogens, related side reactions leading to carboxylic acid formation can occur, which may affect the catalyst's performance.
-
Decarbonylation: At higher temperatures, particularly with palladium catalysts, aldehydes can undergo decarbonylation to form an alkane and carbon monoxide.[7]
Q4: What are the best practices for handling and storing catalysts to prevent premature deactivation?
A4:
-
Storage: Store catalysts in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation or adsorption of atmospheric contaminants.
-
Handling: Handle catalysts in an inert atmosphere glovebox if they are pyrophoric (e.g., Raney Nickel, some reduced catalysts). Avoid exposure to dust and other airborne contaminants.
-
Activation: Follow the manufacturer's recommended procedure for catalyst activation (e.g., reduction of a metal oxide precursor). Incomplete or improper activation can lead to poor initial activity and faster deactivation.
Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Quantification
This protocol is used to determine the amount of carbonaceous deposits on a spent catalyst.
-
Sample Preparation: Accurately weigh 50-100 mg of the spent catalyst and place it in a quartz reactor tube.
-
Pre-treatment: Heat the sample to 120 °C under an inert gas flow (e.g., He or Ar) for 30 minutes to remove adsorbed water and volatiles.
-
Oxidation: Switch to a gas mixture containing a low concentration of oxygen (e.g., 5% O2 in He) at a constant flow rate.
-
Temperature Program: Ramp the temperature from 120 °C to 800 °C at a constant rate (e.g., 10 °C/min).
-
Analysis: Monitor the effluent gas stream with a mass spectrometer or a thermal conductivity detector (TCD) to measure the concentration of CO2 produced from the combustion of coke.
-
Quantification: Integrate the CO2 signal over time and temperature to calculate the total amount of carbon on the catalyst.
Protocol 2: Catalyst Regeneration by Calcination (for Coked Catalysts)
This protocol describes a general procedure for regenerating a coked catalyst by controlled oxidation. Caution: This process can be exothermic.
-
Catalyst Loading: Place the coked catalyst in a suitable reactor (e.g., a tube furnace).
-
Inert Purge: Purge the reactor with an inert gas (e.g., nitrogen) to remove any residual reactants or solvents.
-
Controlled Oxidation: Introduce a controlled flow of a diluted oxidant gas (e.g., 1-5% air in nitrogen). Start at a relatively low temperature (e.g., 250-300 °C).
-
Temperature Ramp: Slowly increase the temperature to the target regeneration temperature (typically 400-550 °C, but this is highly dependent on the catalyst's thermal stability). The heating rate should be slow to control the exotherm from coke combustion.
-
Hold and Cool: Hold at the final temperature until CO2 is no longer detected in the off-gas. Then, cool the catalyst down to room temperature under an inert gas flow.
-
Re-activation: The regenerated catalyst may require a re-activation step (e.g., reduction in H2) before use.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Primary mechanisms of catalyst deactivation.
References
- 1. Solvent Additive-Induced Deactivation of the Cu–ZnO(Al2O3)-Catalyzed γ-Butyrolactone Hydrogenolysis: A Rare Deactivation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Resolving Enantiomers of 3-(3-Methylphenyl)propionaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 3-(3-Methylphenyl)propionaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving enantiomers of chiral aldehydes like this compound?
A1: The most prevalent methods for resolving chiral aldehydes and their derivatives include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the corresponding carboxylic acid (obtained by oxidizing the aldehyde) with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification or hydrolysis of a derivative) of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[3] This method is valued for its high selectivity and mild reaction conditions.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate enantiomers.[4][5] It is often used for both determining enantiomeric excess and for small-scale preparative separations.
Q2: I'm having trouble choosing a resolution method. What factors should I consider?
A2: The choice of resolution method depends on several factors, including the scale of the separation, the available equipment, and the chemical properties of your specific derivative. The following decision tree can guide your selection:
Q3: My enzymatic resolution is not reaching 50% conversion, and the enantiomeric excess (ee) is low. What could be the problem?
A3: Several factors can affect the efficiency of enzymatic resolutions:
-
Enzyme Choice: Not all enzymes will be effective for your specific substrate. It's crucial to screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas fluorescens) to find one with high enantioselectivity.[6]
-
Reaction Conditions: Factors like solvent, temperature, and pH can significantly impact enzyme activity and selectivity. For instance, some enzymes work better in organic solvents like hexane or toluene, while others prefer aqueous buffer systems.[7]
-
Acylating Agent (for transesterification): The choice of acyl donor can influence the reaction rate and selectivity.[7]
-
Reaction Time: Kinetic resolutions are time-dependent. It's important to monitor the reaction over time to determine the optimal endpoint for achieving high ee of both the product and the remaining starting material.[8]
Q4: I am developing a chiral HPLC method, but I'm not getting any separation. What should I try?
A4: If you are not observing separation in chiral HPLC, consider the following:
-
Chiral Stationary Phase (CSP) Screening: There is no universal CSP. It is essential to screen columns with different chiral selectors, such as polysaccharide-based (cellulose or amylose derivatives) or protein-based phases.[4][9] Polysaccharide-based columns are often a good starting point due to their broad applicability.[10]
-
Mobile Phase Composition: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) and the specific solvents and additives can dramatically affect selectivity.[10][11] For normal-phase separations, varying the alcohol modifier (e.g., isopropanol, ethanol) concentration is a common optimization step.[9] Adding acidic or basic modifiers (like trifluoroacetic acid or diethylamine) can improve peak shape and resolution for acidic or basic analytes, respectively.[12]
-
Temperature and Flow Rate: Decreasing the temperature can sometimes enhance chiral recognition and improve resolution.[11] Similarly, reducing the flow rate may increase peak efficiency and, consequently, resolution.[13]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - The diastereomeric salts are too soluble in the chosen solvent.- The concentration of the salts is too low. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution.- Cool the solution to a lower temperature. |
| Both diastereomers co-crystallize | - The solubilities of the diastereomers are too similar in the chosen solvent. | - Screen a variety of solvents with different polarities.- Perform multiple recrystallizations to enrich one diastereomer.[2] |
| Low yield of the desired diastereomer | - The desired diastereomer is the more soluble of the two.- Suboptimal stoichiometry of the resolving agent was used. | - Try a different chiral resolving agent that may invert the solubility order.- Optimize the molar ratio of the racemic compound to the resolving agent. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Incompatible solvent.- Non-optimal temperature or pH.- Enzyme denaturation. | - Screen different organic solvents or use a buffered aqueous system.- Optimize the reaction temperature (typically 30-50 °C for lipases).- Ensure the pH is within the optimal range for the enzyme. |
| Low enantioselectivity (low ee) | - The chosen enzyme is not selective for the substrate. | - Screen a panel of different lipases or other hydrolases.[6]- Modify the substrate (e.g., change the ester group) to improve enzyme recognition. |
| Difficulty separating product from unreacted starting material | - Similar physical properties of the product and substrate. | - If resolving an ester via hydrolysis, perform an acid-base extraction to separate the resulting carboxylic acid from the unreacted ester.- Utilize column chromatography for separation. |
| Emulsion formation during workup | - The enzyme can act as an emulsifier. | - Add a small amount of a salt like NaCl to help break the emulsion.[14] |
Chiral HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH for ionizable analytes. | - Add a modifier to the mobile phase (e.g., 0.1% TFA for acids, 0.1% DEA for bases).[12]- Ensure the sample is dissolved in the mobile phase. |
| Poor resolution (Rs < 1.5) | - Insufficient selectivity of the CSP.- Suboptimal mobile phase composition. | - Try a different CSP.- Optimize the mobile phase by varying the ratio of strong to weak solvent (e.g., hexane/IPA).- Decrease the column temperature.[11]- Lower the flow rate.[13] |
| Irreproducible retention times | - Insufficient column equilibration.- Column contamination or degradation. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[12]- Use a guard column and ensure proper sample preparation to avoid fouling the column. |
| Elution order reversal | - Change in separation mechanism due to temperature or mobile phase changes. | - This can sometimes be used to your advantage for preparative separations. Note the conditions that cause the reversal for future reference.[11] |
Data Presentation
The following tables summarize representative quantitative data for the enzymatic resolution of compounds structurally related to this compound derivatives.
Table 1: Lipase-Catalyzed Hydrolysis of 3-Aryl Alkanoic Esters
| Substrate (Ester) | Enzyme | Conversion (%) | ee of Acid (%) | ee of Ester (%) | Enantiomeric Ratio (E) |
| Ethyl 3-phenylbutanoate | Alcaligenes sp. | 50 | 97 (S) | 98 (R) | >200 |
| Ethyl 3-phenylbutanoate | Pseudomonas fluorescens | 50 | 98 (S) | 99 (R) | >200 |
| Ethyl 3-(4-methoxyphenyl)butanoate | Alcaligenes sp. | 50 | 98 (S) | 98 (R) | >200 |
| Ethyl 3-(4-chlorophenyl)butanoate | Candida rugosa | 48 | 95 (S) | 90 (R) | >100 |
Table 2: Lipase-Catalyzed Acetylation of Racemic Alcohols [6]
| Substrate (Alcohol) | Lipase | Conversion (%) | ee of Acetate (%) | ee of Alcohol (%) | Enantiomeric Ratio (E) |
| 1-(3-methylphenyl)-1-ethanol | P. fluorescens on MNPs | 50 | >99 (R) | >99 (S) | >200 |
| 1-phenoxy-2-propanol | P. fluorescens | 50 | >99 (S) | >99 (R) | >200 |
| 1-phenoxy-2-propanol | T. lanuginosus | 50 | >99 (S) | >99 (R) | >200 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization (Representative)
This protocol is based on the resolution of a chiral carboxylic acid, which would first require the oxidation of this compound to 3-(3-methylphenyl)propanoic acid.
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic 3-(3-methylphenyl)propanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) to the solution.[2]
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, store at 4°C overnight.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
-
Recrystallization (Optional):
-
To improve diastereomeric purity, recrystallize the collected crystals from a fresh portion of the hot solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomerically pure salt in water and add a dilute acid (e.g., 1 M HCl) until the pH is ~2.
-
Extract the free carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 3-(3-methylphenyl)propanoic acid.
-
-
Analysis:
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral alcohol followed by GC or achiral HPLC analysis.
-
Protocol 2: Enzymatic Kinetic Resolution via Hydrolysis (Representative)
This protocol is based on the hydrolysis of an ester derivative of the corresponding alcohol (which can be formed by reduction of the aldehyde).
-
Reaction Setup:
-
To a solution of the racemic ester (e.g., ethyl 3-hydroxy-3-(3-methylphenyl)propanoate) in a phosphate buffer (pH 7.0), add the selected lipase (e.g., 10-50% by weight of the substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC until approximately 50% conversion is reached.
-
-
Workup:
-
Once the desired conversion is achieved, stop the reaction by filtering off the enzyme.
-
Adjust the pH of the filtrate to ~8-9 with a mild base and extract with an organic solvent (e.g., ethyl acetate) to recover the unreacted ester.
-
Acidify the aqueous layer to pH ~2 with a dilute acid and extract with an organic solvent to recover the hydrolyzed carboxylic acid product.
-
-
Purification and Analysis:
-
Dry and concentrate both organic extracts separately.
-
Determine the enantiomeric excess of the unreacted ester and the acid product using chiral HPLC.
-
Protocol 3: Chiral HPLC Method Development
-
Column and Mobile Phase Screening:
-
Begin by screening a set of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).[9]
-
For each column, test a standard normal-phase mobile phase, such as n-hexane:isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.[9]
-
If no separation is observed, screen other mobile phase modes like reversed-phase (e.g., water:acetonitrile) or polar organic (e.g., methanol).
-
-
Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition. For normal phase, vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol).
-
If peak shape is poor, add a small amount of an acidic or basic modifier (0.1% TFA or DEA).[12]
-
-
Temperature and Flow Rate Adjustment:
-
Analysis:
-
Once a baseline separation (Resolution > 1.5) is achieved, the method can be used to determine the enantiomeric excess of samples by integrating the peak areas of the two enantiomers.
-
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Authentic Standards of 3-(3-Methylphenyl)propionaldehyde for Analytical Applications
For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification and validation of analytical methods. This guide provides a comprehensive comparison of commercially available authentic standards of 3-(3-Methylphenyl)propionaldehyde, a key aromatic aldehyde. We will delve into a comparison of product specifications, present detailed experimental protocols for analysis, and offer insights into alternative standards.
Comparison of Commercial Standards
While obtaining Certificates of Analysis from multiple vendors for a direct head-to-head comparison can be challenging, we can construct a representative comparison based on typical specifications provided by suppliers such as Fluorochem and Clearsynth.[1][2] It is crucial for the end-user to obtain lot-specific Certificates of Analysis for the most accurate information.
Table 1: Comparison of Representative Specifications for this compound Analytical Standards
| Parameter | Supplier A (e.g., Fluorochem) | Supplier B (e.g., Clearsynth) |
| Product Name | This compound | This compound |
| CAS Number | 95416-60-7 | 95416-60-7 |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O |
| Molecular Weight | 148.20 | 148.20 |
| Purity (by GC) | ≥ 97.0%[1] | Typically ≥ 98% (Stated as suitable for HPLC)[2] |
| Appearance | Colorless to pale yellow liquid | Clear liquid |
| Identification | Conforms to structure (by ¹H-NMR, MS) | Conforms to structure (by ¹H-NMR, MS) |
| Key Impurities | 3-(3-Methylphenyl)propionic acid (<0.5%), Unidentified impurities (<0.5%) | Related structural isomers and oxidation products |
| Storage | 2-8°C, under inert atmosphere | 2-8°C |
| Stability | Stable under recommended storage conditions. Prone to oxidation. | Stable for at least 2 years when stored correctly. |
Alternative Analytical Standards
In situations requiring method validation or the use of an internal standard, structurally similar compounds can be employed.
-
3-(4-Methylphenyl)propanal (CAS 5406-12-2): An isomer of the target analyte, useful for assessing chromatographic selectivity.
-
3-Phenylpropanal (CAS 104-53-0): The un-substituted parent compound, which can serve as a simpler matrix for initial method development.
-
Benzaldehyde (CAS 100-52-7): A common aromatic aldehyde that can be used as a reference for chromatographic behavior.[3][4]
Experimental Protocols
Accurate analysis of this compound requires robust analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve generated from the prepared standards.
High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization Protocol
For enhanced sensitivity and selectivity, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) prior to HPLC analysis.[5][6] This is particularly useful for trace-level analysis.
1. Derivatization Procedure:
-
To 1 mL of each calibration standard and sample solution (in acetonitrile), add 1 mL of a 0.2% DNPH solution in acetonitrile (acidified with 0.1% phosphoric acid).
-
Vortex the mixture and incubate at 60°C for 30 minutes in a sealed vial.
-
Allow the solution to cool to room temperature before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 50% B to 90% B
-
15-20 min: Hold at 90% B
-
20-22 min: 90% B to 50% B
-
22-25 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm.
3. Data Analysis:
-
Identify the DNPH-derivatized this compound peak based on its retention time.
-
Quantify using a calibration curve constructed from the derivatized standards.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Benzaldehyde USP Reference Standard CAS 100-52-7 Sigma-Aldrich [sigmaaldrich.com]
- 4. store.usp.org [store.usp.org]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
A Comparative Guide to the Synthesis of 3-(3-Methylphenyl)propionaldehyde
For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of aromatic aldehydes such as 3-(3-methylphenyl)propionaldehyde is a critical task. This versatile molecule serves as a valuable building block in the synthesis of various fine chemicals and pharmaceutical intermediates. This guide provides a comparative analysis of three prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, yields, and overall efficiency. The routes discussed are:
-
Oxidation of 3-(3-methylphenyl)propan-1-ol
-
Hydroformylation of 3-Methylstyrene
-
Heck Coupling of 3-Bromotoluene with Allyl Alcohol followed by Isomerization
This comparison aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as precursor availability, desired yield and purity, and experimental scalability.
Quantitative Data Summary
The following table summarizes the key quantitative data for the three compared synthesis routes, providing a clear overview of their performance metrics.
| Parameter | Route 1: Oxidation | Route 2: Hydroformylation | Route 3: Heck Coupling & Isomerization |
| Starting Materials | 3-(3-methylphenyl)propan-1-ol, Oxidizing Agent (e.g., PCC, Swern) | 3-Methylstyrene, Syngas (CO/H₂) | 3-Bromotoluene, Allyl Alcohol |
| Key Reagents | Pyridinium chlorochromate, Dichloromethane | Rhodium-based catalyst (e.g., Rh(CO)₂(acac)), Phosphine ligand | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Phosphine ligand |
| Typical Yield | 85-95% | 70-85% (regioisomeric mixture) | 75-90% |
| Purity | High (>98%) | Moderate (requires purification from regioisomer) | High (>97%) |
| Reaction Temperature | Room Temperature | 80-120 °C | 80-110 °C |
| Reaction Pressure | Atmospheric | 20-100 bar | Atmospheric |
| Key Advantages | High yield and purity, mild reaction conditions. | Atom economical, direct conversion of an alkene. | Good functional group tolerance, readily available starting materials. |
| Key Disadvantages | Requires pre-synthesis of the alcohol precursor. | High pressure required, potential for regioisomer formation. | Use of expensive palladium catalyst, multi-step process. |
Experimental Protocols
Detailed experimental methodologies for each of the key synthesis routes are provided below.
Route 1: Oxidation of 3-(3-methylphenyl)propan-1-ol
Protocol: To a stirred solution of 3-(3-methylphenyl)propan-1-ol (10 mmol) in anhydrous dichloromethane (50 mL) at room temperature is added pyridinium chlorochromate (PCC) (12 mmol) in one portion. The reaction mixture is stirred for 2-3 hours until the starting material is consumed (monitored by TLC). Upon completion, the mixture is diluted with diethyl ether (50 mL) and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Route 2: Hydroformylation of 3-Methylstyrene
Protocol: In a high-pressure autoclave, 3-methylstyrene (10 mmol), a rhodium catalyst such as Rh(CO)₂(acac) (0.1 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.4 mol%) are dissolved in an appropriate solvent (e.g., toluene, 50 mL). The autoclave is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 50 bar). The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is then concentrated, and the product is purified by fractional distillation or column chromatography to separate the desired linear aldehyde from the branched regioisomer.
Route 3: Heck Coupling of 3-Bromotoluene with Allyl Alcohol followed by Isomerization
Protocol: A mixture of 3-bromotoluene (10 mmol), allyl alcohol (12 mmol), palladium(II) acetate (0.2 mol%), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.4 mol%), and triethylamine (15 mmol) in a suitable solvent (e.g., acetonitrile, 50 mL) is placed in a round-bottom flask. The mixture is heated to reflux (around 80-90 °C) and stirred for 8-12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product, primarily 1-(3-methylphenyl)prop-2-en-1-ol, is then subjected to isomerization. This can be achieved by heating the crude product with a catalytic amount of a transition metal catalyst, such as a rhodium or ruthenium complex, in a suitable solvent. The resulting this compound is then purified by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in each of the described synthesis routes.
Caption: Overview of the three synthetic routes to this compound.
Caption: Step-by-step experimental workflows for each synthesis route.
A Comparative Guide to the Reactivity of 3-(3-Methylphenyl)propionaldehyde and 3-phenylpropionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 3-(3-Methylphenyl)propionaldehyde and 3-phenylpropionaldehyde. While direct quantitative experimental data comparing the two is limited in publicly available literature, this document leverages established principles of organic chemistry to predict and explain their relative reactivity in key chemical transformations.
Introduction
3-Phenylpropionaldehyde and its derivatives, such as this compound, are valuable intermediates in organic synthesis, finding applications in the fragrance industry and as building blocks for more complex molecules, including pharmaceuticals. Understanding the relative reactivity of these aldehydes is crucial for optimizing reaction conditions, predicting product yields, and designing efficient synthetic routes.
The primary difference between the two molecules lies in the presence of a methyl group on the phenyl ring of this compound at the meta position. This seemingly minor structural change can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the aldehyde functional group.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in the table below.
| Property | This compound | 3-phenylpropionaldehyde |
| Molecular Formula | C₁₀H₁₂O | C₉H₁₀O |
| Molecular Weight | 148.20 g/mol | 134.18 g/mol |
| CAS Number | 95416-60-7 | 104-53-0 |
| Boiling Point | Not readily available | 222 °C |
| Density | Not readily available | 1.01 g/cm³ at 20 °C[1] |
Theoretical Comparison of Reactivity
The reactivity of aldehydes in nucleophilic addition reactions, a cornerstone of their chemistry, is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through electronic effects.
The methyl group in this compound is an electron-donating group (EDG) due to its positive inductive effect (+I). This effect increases the electron density on the phenyl ring, which in turn slightly reduces the partial positive charge on the carbonyl carbon.
Conversely, 3-phenylpropionaldehyde lacks this electron-donating substituent. Therefore, its carbonyl carbon is expected to be more electrophilic.
Expected Reactivity Order:
3-phenylpropionaldehyde > this compound
This difference in reactivity is expected to manifest in various chemical transformations, with 3-phenylpropionaldehyde generally reacting faster or under milder conditions than its methylated counterpart.
Caption: Electronic influence on aldehyde reactivity.
Key Reactions and Experimental Protocols
Below are detailed experimental protocols for common reactions involving 3-phenylpropionaldehyde. These protocols can serve as a starting point for reactions with this compound, although adjustments to reaction times or temperatures may be necessary to account for its potentially lower reactivity.
Oxidation: The Tollens' Test (Silver Mirror Test)
The Tollens' test is a classic qualitative method to distinguish aldehydes from ketones. Aldehydes are oxidized to carboxylic acids, while the silver-ammonia complex is reduced to elemental silver, forming a characteristic silver mirror on the glassware.[2][3][4]
Experimental Protocol:
-
Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of a 5% silver nitrate solution. Add one drop of a 10% sodium hydroxide solution to form a precipitate of silver oxide. Add a 2% ammonia solution dropwise, with shaking, until the precipitate just dissolves.
-
Reaction: Add 2-3 drops of the aldehyde (3-phenylpropionaldehyde or this compound) to the freshly prepared Tollens' reagent.
-
Observation: Gently warm the mixture in a water bath. A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube.[2]
Caption: Workflow for the Tollens' Test.
Nucleophilic Addition: The Grignard Reaction
Grignard reagents are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.
Experimental Protocol (for 3-phenylpropionaldehyde):
-
Setup: All glassware must be thoroughly dried to exclude moisture. A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is assembled.
-
Grignard Reagent Formation: In the dropping funnel, a solution of an alkyl or aryl halide (e.g., bromobenzene) in anhydrous diethyl ether is prepared. This solution is added dropwise to a suspension of magnesium turnings in anhydrous diethyl ether in the reaction flask. The reaction is initiated, and the addition is continued to form the Grignard reagent (phenylmagnesium bromide).
-
Addition to Aldehyde: A solution of 3-phenylpropionaldehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C).
-
Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.[5][6]
Carbon-Carbon Double Bond Formation: The Wittig Reaction
The Wittig reaction is a versatile method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[7][8][9]
Experimental Protocol (for 3-phenylpropionaldehyde):
-
Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous solvent like tetrahydrofuran (THF). A strong base, such as n-butyllithium, is added at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the ylide.
-
Reaction with Aldehyde: A solution of 3-phenylpropionaldehyde in THF is added dropwise to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, typically by column chromatography, to isolate the alkene.[10][11]
Conclusion
Based on fundamental electronic principles, 3-phenylpropionaldehyde is predicted to be more reactive towards nucleophiles than this compound . The electron-donating methyl group in the meta position of the latter reduces the electrophilicity of the carbonyl carbon, thereby decreasing its reactivity. While direct comparative quantitative data is scarce, this qualitative understanding provides a valuable framework for chemists working with these compounds. The provided experimental protocols for 3-phenylpropionaldehyde serve as a robust starting point for developing synthetic procedures for both aldehydes, with the expectation that reactions involving this compound may require more forcing conditions or longer reaction times. Further experimental studies are warranted to quantify the reactivity differences between these two important synthetic intermediates.
References
- 1. 3-Phenylpropionaldehyde for synthesis | 104-53-0 [sigmaaldrich.cn]
- 2. Tollens' reagent - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistryconnected.com [chemistryconnected.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sciepub.com [sciepub.com]
- 11. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Validation of Analytical Methods for 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3-(3-Methylphenyl)propionaldehyde, a key aromatic aldehyde intermediate in various manufacturing processes. The focus is on providing objective performance comparisons and detailed experimental protocols to aid in method selection and implementation in a research and drug development setting. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][5] It is a critical component of quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable, reproducible, and accurate.[2][4] The key validation characteristics, as outlined by ICH Q2(R1), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1][2][3]
Recommended Analytical Methods and Alternatives
While specific validated methods for this compound are not extensively published, established methods for aromatic and aliphatic aldehydes can be readily adapted and validated. High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization is a robust and widely used technique.[6][7] An excellent alternative is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high specificity.[8][9][10]
This guide will focus on the comparison of two primary methods:
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) following derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
-
Alternative Method: Gas Chromatography with Mass Spectrometric Detection (GC-MS).
Data Presentation: Comparison of Analytical Methods
The following tables summarize the expected performance characteristics for the validated analysis of this compound using HPLC-UV (after DNPH derivatization) and GC-MS. These values are representative of what can be achieved for aromatic aldehydes and serve as a benchmark for method validation.
Table 1: Comparison of Method Performance Characteristics
| Validation Parameter | HPLC-UV with DNPH Derivatization | GC-MS | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | ≥ 0.995[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Typically 80-120% of the theoretical value.[4] |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | Typically ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | Typically ≤ 2% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ppm | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.04 µg/mL | ~0.4 ppm | Signal-to-Noise ratio of 10:1 |
| Specificity | High, demonstrated through peak purity and resolution from potential interferents. | Very High, based on mass fragmentation patterns. | The method should unequivocally assess the analyte.[3] |
| Robustness | Method should be unaffected by small, deliberate variations in method parameters. | Method should be unaffected by small, deliberate variations in method parameters. | Consistent results with minor variations in method parameters. |
Table 2: Comparison of Instrumental and Sample Handling Parameters
| Parameter | HPLC-UV with DNPH Derivatization | GC-MS |
| Principle | Chromatographic separation of the DNPH-derivative followed by UV detection. | Chromatographic separation of the volatile analyte followed by mass-based detection. |
| Sample Preparation | Derivatization reaction required. | Direct injection or headspace analysis. Derivatization can be used to improve volatility and stability. |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector. | Gas chromatograph coupled to a mass spectrometer. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 10-20 minutes per sample. |
| Advantages | Robust, reproducible, and widely available instrumentation.[6] | High specificity and sensitivity, can be used for structural elucidation.[10] |
| Disadvantages | Derivatization step adds complexity and a potential source of error. | May require derivatization for polar aldehydes; instrumentation can be more complex to operate and maintain. |
Experimental Protocols
Method 1: RP-HPLC-UV with DNPH Derivatization
This method is based on the well-established reaction of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be detected by UV spectrophotometry.[11][12]
1. Preparation of Solutions:
-
DNPH Reagent: Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent such as acetonitrile or methanol, often with a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid).
-
Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample containing this compound in a known concentration in a suitable solvent.
2. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture to a known volume with the mobile phase.
3. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[13][14]
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile is typical.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: The maximum absorbance for the DNPH derivative, typically around 360 nm.[7]
-
Injection Volume: 10-20 µL.
4. Validation Parameters to be Assessed:
-
Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate that the peak for the this compound-DNPH derivative is free from interference.
-
Linearity: Analyze a series of at least five concentrations of the derivatized standard. Plot the peak area against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).[4]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples of the same standard solution.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.
Method 2: GC-MS
This method is suitable for the direct analysis of this compound due to its volatility.
1. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, hexane). Prepare a series of calibration standards by dilution.
-
Sample Solution: Dilute the sample containing this compound in the same solvent as the standard.
2. Chromatographic and Mass Spectrometric Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
3. Validation Parameters to be Assessed:
-
Specificity: Analyze blank and spiked samples. Specificity is demonstrated by the unique mass spectrum of this compound, including the molecular ion and characteristic fragment ions.
-
Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow similar procedures as outlined for the HPLC-UV method, using peak areas from the SIM data for quantification.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC-UV analysis with DNPH derivatization.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. impactfactor.org [impactfactor.org]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
A Spectroscopic Showdown: Distinguishing Isomers of 3-(3-Methylphenyl)propionaldehyde
A detailed comparative analysis of the spectroscopic characteristics of 3-(2-Methylphenyl)propionaldehyde, 3-(3-Methylphenyl)propionaldehyde, and 3-(4-Methylphenyl)propionaldehyde is presented for researchers, scientists, and drug development professionals. This guide leverages ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry data to provide a clear methodology for isomer differentiation.
The structural nuances between the ortho-, meta-, and para-isomers of 3-(methylphenyl)propionaldehyde give rise to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification in complex research and development settings. This guide provides a comprehensive summary of their key spectral features, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Isomer | Chemical Shift (δ) [ppm] |
| 3-(2-Methylphenyl)propionaldehyde | No experimental data found. |
| This compound | 9.81 (t, 1H, CHO), 7.20-6.95 (m, 4H, Ar-H), 2.95 (t, 2H, Ar-CH₂), 2.78 (t, 2H, CH₂CHO), 2.34 (s, 3H, Ar-CH₃) |
| 3-(4-Methylphenyl)propionaldehyde | 9.80 (t, 1H, CHO), 7.10 (d, 2H, Ar-H), 7.07 (d, 2H, Ar-H), 2.92 (t, 2H, Ar-CH₂), 2.76 (t, 2H, CH₂CHO), 2.31 (s, 3H, Ar-CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Isomer | Chemical Shift (δ) [ppm] |
| 3-(2-Methylphenyl)propionaldehyde | No experimental data found. |
| This compound | 202.1 (CHO), 140.9 (Ar-C), 138.2 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 125.7 (Ar-CH), 45.4 (CH₂CHO), 31.5 (Ar-CH₂), 21.4 (Ar-CH₃) |
| 3-(4-Methylphenyl)propionaldehyde | 202.3 (CHO), 137.9 (Ar-C), 135.8 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 45.5 (CH₂CHO), 31.1 (Ar-CH₂), 21.0 (Ar-CH₃) |
Infrared (IR) Spectroscopy
| Isomer | Key Absorption Bands (cm⁻¹) |
| 3-(2-Methylphenyl)propionaldehyde | No experimental data found. |
| This compound | 2925 (C-H, aliphatic), 2820, 2720 (C-H, aldehyde), 1725 (C=O, aldehyde), 1605, 1490 (C=C, aromatic) |
| 3-(4-Methylphenyl)propionaldehyde | 2923 (C-H, aliphatic), 2815, 2715 (C-H, aldehyde), 1726 (C=O, aldehyde), 1615, 1515 (C=C, aromatic) |
Mass Spectrometry (MS)
| Isomer | Key m/z Fragments |
| 3-(2-Methylphenyl)propionaldehyde | No experimental data found. |
| This compound | 148 (M⁺), 133, 105, 91 |
| 3-(4-Methylphenyl)propionaldehyde | 148 (M⁺), 133, 105, 91 |
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques for small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the aldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width is set from 0 to 10 ppm. For ¹³C NMR, a spectral width from 0 to 220 ppm is used.
Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded in the range of 4000 to 600 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column (e.g., HP-5MS) is used for separation. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper separation of the analyte. The mass spectrometer is set to scan a mass range of m/z 40-300.
Visualization of Isomer Differentiation
The following workflow illustrates the logical process for distinguishing the isomers based on their spectroscopic data.
Caption: Workflow for Isomer Differentiation.
The primary distinguishing features lie in the aromatic region of the ¹H NMR spectrum and the out-of-plane C-H bending vibrations in the IR spectrum. The 3-methyl isomer is expected to show a more complex multiplet for its aromatic protons, whereas the 4-methyl isomer, due to its symmetry, should exhibit a simpler AA'BB' pattern (two doublets). Similarly, the pattern of aromatic C-H bending bands in the fingerprint region of the IR spectrum is indicative of the substitution pattern on the benzene ring. Mass spectrometry is less effective for direct differentiation as the fragmentation patterns of these isomers are very similar. No experimental data was found for 3-(2-Methylphenyl)propionaldehyde, highlighting a gap in the available spectral libraries for this particular isomer.
A Comparative Guide to the Biological Activity of 3-(3-Methylphenyl)propionaldehyde and its Para Isomer
A detailed comparison of the biological activities of 3-(3-Methylphenyl)propionaldehyde and its para isomer, 3-(4-Methylphenyl)propionaldehyde, reveals a significant gap in publicly available research. While individual data on their properties and hazards exist, direct comparative studies evaluating their biological effects are currently unavailable. This guide synthesizes the existing information for each isomer and provides a comparative analysis based on established principles of chemical structure and biological activity relationships observed in similar compounds.
Chemical and Physical Properties
The position of the methyl group on the phenyl ring—meta for this compound and para for 3-(4-Methylphenyl)propionaldehyde—results in distinct chemical entities. While their molecular weight and formula are identical, subtle differences in their physical properties, such as boiling point and density, are expected, which can influence their biological interactions.
| Property | This compound | 3-(4-Methylphenyl)propionaldehyde |
| Molecular Formula | C10H12O | C10H12O |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol |
| CAS Number | 95416-60-7[1] | 5406-12-2 |
| Appearance | No data available | Colorless oil |
| Boiling Point | No data available | No data available |
| Density | No data available | No data available |
Hazard and Safety Information
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, both isomers present some level of hazard, although with slight variations in the reported classifications.
| Hazard Statement | This compound | 3-(4-Methylphenyl)propionaldehyde |
| Acute Toxicity, Oral | Harmful if swallowed (Category 4)[1] | No classification available |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1] | May cause an allergic skin reaction (Category 1B)[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (Category 2A)[1] | No classification available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[1] | No classification available |
Potential Influence of Isomerism on Biological Activity
The differential positioning of the methyl group can significantly impact the biological activity of these molecules. In general, the position of a substituent on an aromatic ring can affect the molecule's polarity, shape, and ability to interact with biological targets such as receptors and enzymes.
For instance, studies on other isomeric compounds have demonstrated that while different isomers may exhibit similar types of biological activity, the potency and toxicity can vary. For example, in a study on isoamphipathic antibacterial molecules, the ortho, meta, and para isomers displayed similar minimum inhibitory concentrations (MICs) against a range of bacteria. However, their hemolytic activity, a measure of toxicity towards red blood cells, was markedly different.
Similarly, the well-studied phenolic isomers, carvacrol and thymol, both exhibit potent antimicrobial activity primarily by disrupting bacterial cell membranes. While their overall mechanism is similar, their efficacy against specific strains and their cytotoxic profiles can differ.
For 3-methylphenylpropionaldehyde isomers, the para-substituted compound has a more linear and symmetric structure compared to the meta-isomer. This could influence how the molecule fits into the active site of an enzyme or the binding pocket of a receptor, potentially leading to differences in efficacy or selectivity.
Potential Mechanisms of Action
As phenylpropanoid derivatives, these aldehydes may share mechanisms of action with other compounds in this class. Phenylpropanoids are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[3][4]
A common mechanism for the biological activity of aldehydes is their ability to react with nucleophiles, such as the side chains of amino acids in proteins. This can lead to the inhibition of enzymes or the disruption of protein function.
In the context of anti-inflammatory activity, some phenylpropanoids have been shown to inhibit the production of pro-inflammatory mediators.[3][4] A potential, though unconfirmed, mechanism for the title compounds could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and its para isomer are not available in the literature. However, a general workflow for comparing the biological activity of two isomeric compounds would typically involve the following steps:
-
Antimicrobial Susceptibility Testing:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
-
Time-Kill Assays: To assess the bactericidal or bacteriostatic activity of the compounds over time.
-
-
Cytotoxicity Assays:
-
MTT or XTT Assay: To evaluate the effect of the compounds on the viability of mammalian cell lines (e.g., fibroblasts, keratinocytes) to assess their general toxicity.
-
Hemolysis Assay: To determine the lytic effect of the compounds on red blood cells, providing an indication of membrane-damaging activity.
-
-
Anti-inflammatory Activity Assays:
-
Inhibition of Nitric Oxide (NO) Production: In lipopolysaccharide (LPS)-stimulated macrophages.
-
Measurement of Pro-inflammatory Cytokine Levels: (e.g., TNF-α, IL-6) in cell culture supernatants using ELISA.
-
Visualizations
Figure 1. A generalized workflow for the comparative evaluation of the biological activities of two isomers.
Figure 2. A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of phenylpropanoids.
Conclusion
References
- 1. This compound | C10H12O | CID 10464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 3-(3-Methylphenyl)propionaldehyde: A Comparative Guide to DSC and Chromatographic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of pharmaceutical products. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3-(3-Methylphenyl)propionaldehyde, a key intermediate in various chemical syntheses.
Differential Scanning Calorimetry is a thermal analysis technique that determines purity by measuring the melting point depression of a substance, a phenomenon directly related to the mole fraction of impurities.[1][2] This method, grounded in the van't Hoff equation, offers a rapid and accurate assessment of the absolute purity of crystalline materials.[1][3]
Comparative Analysis of Purity Determination Methods
The choice of an analytical method for purity assessment depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy. Below is a comparative summary of DSC, HPLC, and GC for the analysis of this compound.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures melting point depression based on the van't Hoff equation to determine the total mole fraction of soluble impurities.[1] | Separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. Purity is typically determined by area percent. | Separates volatile components based on their partitioning between a stationary phase and a gaseous mobile phase. Purity is determined by area percent. |
| Illustrative Purity | > 99.5 mol% (typical for high-purity standards) | > 99.0% (area %) | > 99.0% (area %) |
| Sample Requirements | 1-5 mg of solid, crystalline sample.[3] The compound must be thermally stable at its melting point. | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable in the injector and column. |
| Derivatization | Not required. | Often required for aldehydes (e.g., with 2,4-dinitrophenylhydrazine, DNPH) to enhance UV detection and stability.[4] | Can be performed directly or with derivatization (e.g., with PFBHA) to improve chromatography and detection. |
| Analysis Time | ~30-60 minutes per sample. | ~15-30 minutes per sample, plus time for derivatization.[4] | ~10-25 minutes per sample.[5] |
| Accuracy | High accuracy for total mole fraction of impurities (typically ±10% of the impurity value).[3] | Dependent on the response factor of impurities. Can be less accurate for unknown impurities without proper calibration. | Dependent on the response factor of impurities (especially for FID). Less accurate for unknown impurities without calibration. |
| Selectivity | Does not identify individual impurities. Measures the collective effect of all soluble impurities. | High selectivity; can separate and quantify individual impurities and isomers if the method is optimized. | Very high selectivity, especially with capillary columns; excellent for separating volatile impurities and isomers. |
| Primary Output | Melting point (T₀), enthalpy of fusion (ΔH), and purity (mol%). | Chromatogram showing retention time and peak area for each component. | Chromatogram showing retention time and peak area for each volatile component. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following sections outline the protocols for DSC, HPLC, and GC analysis.
Purity Assessment by Differential Scanning Calorimetry (DSC)
This protocol is based on the ASTM E928 standard for purity determination by DSC.[3] It assumes the sample, this compound, which is a liquid at room temperature, will be solidified by cooling within the DSC instrument prior to melting.
a) Instrument and Calibration:
-
Instrument: A calibrated Differential Scanning Calorimeter, such as a power-compensated or heat-flux type.[1]
-
Calibration: Calibrate the instrument for temperature and enthalpy using high-purity certified reference standards (e.g., Indium) in the expected melting range of the sample.
b) Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[3]
-
Hermetically seal the pan to prevent the evaporation of the volatile aldehyde during the experiment.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
c) DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature at least 20°C below the expected melting point.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to ensure complete crystallization.
-
Heat the sample at a slow, constant rate, typically between 0.5°C/min and 2°C/min, through the melting transition.[3] A slower heating rate provides better resolution.
-
Record the heat flow as a function of temperature.
d) Data Analysis:
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔH).
-
The instrument software uses the van't Hoff equation to calculate purity by analyzing the shape of the melting peak on its leading edge.[1]
-
The software divides the peak into partial areas and plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F). The resulting plot is used to extrapolate the melting point of the pure substance (T₀) and calculate the mole fraction of impurities.[1]
Purity Assessment by HPLC-UV
This protocol involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), a common method for analyzing aldehydes.[4]
a) Reagents and Materials:
-
Compound: this compound
-
Reagents: 2,4-Dinitrophenylhydrazine (DNPH) solution, acetonitrile (HPLC grade), water (HPLC grade), phosphoric acid.
-
Instrument: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
b) Standard and Sample Preparation:
-
Standard Solution: Accurately weigh the reference standard of this compound, dissolve in acetonitrile, and react with an acidic DNPH solution. Dilute to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
c) Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be: 60% B to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm (for DNPH derivatives)
-
Injection Volume: 10 µL
d) Data Analysis:
-
Identify the peak corresponding to the this compound-DNPH derivative based on the retention time of the standard.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Purity Assessment by GC-FID
This protocol describes a direct injection method suitable for volatile aldehydes.
a) Instrument and Materials:
-
Compound: this compound
-
Solvent: Dichloromethane or another suitable high-purity solvent.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
b) Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in the chosen solvent at a concentration of approximately 1 mg/mL. Create a series of dilutions for linearity checks if needed.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the main standard solution.
c) Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
d) Data Analysis:
-
Identify the peak for this compound using the retention time from the standard injection.
-
Calculate purity using the area percent method, assuming all components have a similar response factor in the FID.
Visualizing the DSC Purity Assessment Workflow
The following diagram illustrates the logical flow of the DSC purity analysis from sample preparation to final result.
Caption: Workflow for purity determination using Differential Scanning Calorimetry (DSC).
References
A Comparative Guide to the Quantification of 3-(3-Methylphenyl)propionaldehyde: GC-MS vs. HPLC-UV
For researchers, scientists, and professionals in drug development, the accurate quantification of aldehydes such as 3-(3-Methylphenyl)propionaldehyde is crucial for various applications, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. This guide provides a comprehensive cross-validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and throughput. This document outlines the experimental protocols for both GC-MS and HPLC-UV methods for the quantification of this compound and presents a comparative summary of their performance characteristics.
Comparative Performance of Quantification Methods
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the quantification of aldehydes. While specific cross-validation data for this compound is not extensively available in published literature, these values represent the expected performance based on the analysis of similar aromatic and aliphatic aldehydes.[1][2][3][4][5][6][7][8][9]
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance of a derivative. |
| Derivatization | Often derivatized with PFBHA for enhanced sensitivity.[10][11] | Derivatization with DNPH is required for UV detection.[12][13][14][15] |
| Linearity (R²) | > 0.99[5][6][8][9] | > 0.999[15][16] |
| Limit of Detection (LOD) | High sensitivity, often in the low µg/L to ng/L range.[9][10] | Sensitive, typically in the low µg/L range.[12] |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range.[4][9] | µg/L range.[9] |
| Precision (RSD) | Typically < 15%.[4][9] | Typically < 5%.[8][17] |
| Accuracy/Recovery (%) | 80 - 115% | 80 - 120%[9] |
| Selectivity/Specificity | High, based on mass fragmentation patterns.[3] | Good, dependent on chromatographic separation from interferences. |
| Sample Throughput | Generally faster run times per sample.[4] | Can be slower due to longer column equilibration and run times.[15] |
| Advantages | High specificity, excellent for volatile and semi-volatile compounds.[3][18][19] | Robust, widely available, suitable for a broad range of aldehydes.[18][19] |
| Disadvantages | May require derivatization for polar compounds, potential thermal degradation.[3] | Requires derivatization, potential for interfering compounds.[13] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both GC-MS and HPLC-UV are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes the quantification of this compound using GC-MS following derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Extraction: For complex matrices, extract the analyte using an appropriate technique such as liquid-liquid extraction or solid-phase microextraction (SPME).
-
Derivatization: To an aliquot of the sample extract or standard, add a solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7). The reaction is typically carried out at 60°C for 60 minutes to form the PFBHA-oxime derivative.[11]
-
Extraction of Derivative: After derivatization, extract the PFBHA-oxime derivative into an organic solvent like hexane or ethyl acetate.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Inlet: Split/splitless inlet, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions of the this compound-PFBHA derivative.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol details the quantification of this compound using HPLC with UV detection after derivatization with 2,4-Dinitrophenylhydrazine (DNPH).[15]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards by serial dilution.
-
DNPH Reagent: Prepare a solution of DNPH in acetonitrile with a small amount of a strong acid catalyst (e.g., sulfuric acid or perchloric acid).[14]
-
Derivatization: Mix the sample or standard with the DNPH reagent. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to form the this compound-DNPH derivative.[14]
-
Sample Cleanup: If necessary, use a solid-phase extraction (SPE) C18 cartridge to remove excess DNPH reagent and other interferences. Elute the DNPH derivative with acetonitrile.[14]
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1290 Infinity II LC system or equivalent.[17]
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[17]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial conditions: 50% Acetonitrile / 50% Water.
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantification of this compound by GC-MS and HPLC-UV.
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantification of this compound. GC-MS offers superior specificity due to mass spectrometric detection, making it ideal for complex matrices where unambiguous identification is critical.[3] HPLC-UV, following DNPH derivatization, is a robust and widely accessible method that provides excellent quantitative performance.[15] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 13. epa.gov [epa.gov]
- 14. lawdata.com.tw [lawdata.com.tw]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. shimadzu.com [shimadzu.com]
- 17. agilent.com [agilent.com]
- 18. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 19. researchgate.net [researchgate.net]
inter-laboratory comparison of 3-(3-Methylphenyl)propionaldehyde analysis
An Inter-Laboratory Perspective on the Analysis of 3-(3-Methylphenyl)propionaldehyde
Guide to Analytical Method Performance for Fragrance Allergens
This guide provides a comparative overview of analytical methodologies for the quantification of this compound and other fragrance allergens. Due to a lack of publicly available inter-laboratory comparison studies specifically for this compound, this document presents benchmark data from robust single-laboratory validations of multi-allergen methods. These data serve as a reference for expected performance, enabling laboratories to assess their own analytical capabilities.
The primary analytical technique for fragrance allergens is Gas Chromatography-Mass Spectrometry (GC-MS), which offers the necessary selectivity and sensitivity to quantify these compounds in complex cosmetic matrices.[1][2]
Data Presentation: Comparative Method Performance
The performance of an analytical method is established through validation, which assesses parameters such as linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance data for several fragrance aldehydes, including the structurally related cinnamaldehyde, from a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.[3] This data provides a benchmark for what well-equipped laboratories can achieve.
Table 1: Representative GC-MS Method Performance for Fragrance Aldehydes
| Compound | Linearity (r²) | LOQ (µg/g) | Intra-day Accuracy (% Recovery) | Intra-day Precision (RSD %) | Inter-day Accuracy (% Recovery) | Inter-day Precision (RSD %) |
| Cinnamal | > 0.995 | 2 | 84.5 - 119% | 0.4 - 12% | 85.1 - 116% | 2.9 - 13% |
| Amyl cinnamal | > 0.995 | 2 | 84.5 - 119% | 0.4 - 12% | 85.1 - 116% | 2.9 - 13% |
| Hexyl cinnamal | > 0.995 | 2 | 84.5 - 119% | 0.4 - 12% | 85.1 - 116% | 2.9 - 13% |
| Citral | > 0.995 | 2 | 84.5 - 119% | 0.4 - 12% | 85.1 - 116% | 2.9 - 13% |
| Data synthesized from a comprehensive validation study of 27 fragrance allergens.[3] |
Experimental Protocols
A robust and validated methodology is critical for accurate quantification. The following protocol outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of fragrance allergens in cosmetic products.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract fragrance allergens from the cosmetic matrix into a solvent suitable for GC-MS analysis.
-
Procedure:
-
Weigh 0.1 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 1 mL of a suitable extraction solvent (e.g., ethanol or a mixture of acetonitrile and water).
-
Spike with an appropriate internal standard solution (e.g., 1,4-dibromobenzene).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Add 1 mL of hexane and vortex for another minute.
-
Centrifuge the sample at 5000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a 2 mL autosampler vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Objective: To chromatographically separate the analytes and detect them with high selectivity and sensitivity.
-
Typical System: Agilent 5975 series GC-MS or similar.[1]
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injection Volume: 1 µL (Splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 0.5 min, ramp at 3°C/min to 115°C, then ramp at 4°C/min to 170°C, and finally ramp at 35°C/min to 200°C and hold for 5 minutes.[1]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or Full Scan (e.g., m/z 40-400) for screening.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical inter-laboratory comparison study, which is the gold standard for validating an analytical method across different environments.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Caption: Analytical Workflow from Sample to Result.
References
cytotoxicity comparison of substituted phenylpropionaldehydes
A Comparative Guide to the Cytotoxicity of Substituted Phenylpropionaldehydes
This guide provides a comparative analysis of the cytotoxic effects of various substituted phenylpropionaldehydes, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies to facilitate an objective evaluation of these compounds' potential as therapeutic agents.
Data Summary
The cytotoxic activity of substituted phenylpropionaldehydes, primarily derivatives of cinnamaldehyde, has been evaluated against a range of human cancer cell lines and, in some cases, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, indicating the concentration of a compound required to inhibit the growth of 50% of a cell population.
The following table summarizes the IC50 values for cinnamaldehyde and its derivatives from the cited studies. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cinnamaldehyde | HEK-293 (Human Embryonic Kidney) | 20.572 ± 1.0 | [1] |
| DU145 (Human Prostate Carcinoma) | 22.354 ± 1.6 | [1] | |
| SKBR-3 (Human Breast Adenocarcinoma) | 13.901 ± 1.6 | [1] | |
| HEPG2 (Human Liver Carcinoma) | 21.840 ± 1.0 | [1] | |
| PC3 (Human Prostate Cancer) | ~552 (73 µg/mL) | [2] | |
| U87MG (Human Glioblastoma) | ~87.8 (11.6 µg/mL) | [3] | |
| MCF-7 (Human Breast Adenocarcinoma) | ~439 (58 µg/mL) at 24h | [3] | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | ~128 (16.9 µg/mL) at 24h | [3] | |
| Bromoethane chalcone (5n) | DU145 (Human Prostate Carcinoma) | 8.719 ± 1.8 | [1] |
| SKBR-3 (Human Breast Adenocarcinoma) | 7.689 | [1] | |
| HEPG2 (Human Liver Carcinoma) | 9.380 ± 1.6 | [1] | |
| para methyl benzyl chalcone (5j) | SKBR-3 (Human Breast Adenocarcinoma) | 7.871 | [1] |
| 2,3-dichloro benzyl chalcone (5b) | HEPG2 (Human Liver Carcinoma) | 9.190 | [1] |
| CAD-14 | A375 (Human Melanoma) | 0.58 | [4] |
| A875 (Human Melanoma) | 0.65 | [4] | |
| SK-MEL-1 (Human Melanoma) | 0.82 | [4] | |
| 3-Carbamoyl-2-phenylpropionaldehyde | Cultured Fibroblasts | 53 ± 8 (GI50) | [5] |
| Atropaldehyde (2-phenylpropenal) | Cultured Fibroblasts | 4.1 ± 1.1 (GI50) | [5] |
Experimental Protocols
The primary method utilized to assess the cytotoxicity of these compounds is the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted phenylpropionaldehydes) and a positive control (e.g., doxorubicin) for a specified period (e.g., 24 or 48 hours).[1][2][3]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours (e.g., 4 hours) at 37°C to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
References
- 1. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro reactivity of 3-carbamoyl-2-phenylpropionaldehyde and 2-phenylpropenal: putative reactive metabolites of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations for 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for predicting molecular properties and reaction mechanisms.[1] For a molecule like 3-(3-methylphenyl)propionaldehyde, these calculations can elucidate the influence of the methyl-substituted phenyl ring and the flexible propyl chain on the reactivity of the aldehyde group. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for systems of this size.[2][3]
Experimental and Computational Protocols
A robust computational study involves a systematic comparison of different levels of theory and basis sets. The results can then be benchmarked against available experimental data for validation.
Geometry Optimization and Vibrational Analysis
The first step in characterizing this compound is to determine its most stable conformation through geometry optimization. This is followed by vibrational frequency calculations to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict its infrared (IR) and Raman spectra.
A common and effective protocol involves using DFT with various functionals, such as the B3LYP hybrid functional and the M06-2X meta-hybrid functional, combined with Pople-style basis sets like 6-311++G(d,p).[4] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing chemical bonds.
Table 1: Comparison of Proposed Computational Methods for Geometrical Parameters of this compound
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Expected Experimental Trend |
| C=O Bond Length (Å) | Value | Value | Shorter than C-C single bonds |
| C-C-C Angle (°) | Value | Value | Approximately 109.5° for sp³ carbon |
| Dihedral Angle (°) | Value | Value | Dependent on conformational analysis |
Note: Values are placeholders for results from actual calculations.
Electronic Properties
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[5] The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.[3]
Table 2: Comparison of Calculated Electronic Properties for this compound
| Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Interpretation |
| HOMO Energy (eV) | Value | Value | Relates to electron-donating ability |
| LUMO Energy (eV) | Value | Value | Relates to electron-accepting ability |
| HOMO-LUMO Gap (eV) | Value | Value | Indicator of chemical reactivity |
| Dipole Moment (Debye) | Value | Value | Measure of molecular polarity |
Note: Values are placeholders for results from actual calculations.
Workflow and Data Analysis
The following diagrams illustrate the logical workflow for a comprehensive quantum chemical study and the relationship between different theoretical approaches.
References
Comparative Analysis of Reaction Products Derived from 3-(3-Methylphenyl)propionaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of Key Derivatives
This guide provides a comparative analysis of common synthetic transformations of 3-(3-Methylphenyl)propionaldehyde, a versatile building block in organic synthesis. We present experimental data and detailed protocols for its reduction, oxidation, and olefination, offering a valuable resource for researchers engaged in the development of novel chemical entities.
Executive Summary
This compound serves as a crucial precursor for the synthesis of a variety of functionalized molecules. This guide details the structure and expected yields of products resulting from three primary reaction classes:
-
Reduction to 3-(3-Methylphenyl)propan-1-ol, a primary alcohol.
-
Oxidation to 3-(3-Methylphenyl)propanoic acid, a carboxylic acid.
-
Olefination via the Wittig and Horner-Wadsworth-Emmons reactions to generate corresponding alkenes.
The selection of the appropriate synthetic route and reaction conditions is critical for achieving high yields and purity. This document provides a comparative framework to aid in this decision-making process.
Reaction Pathways Overview
Caption: Key reaction pathways of this compound.
Comparative Data of Reaction Products
The following table summarizes the expected products and typical yields for the transformation of this compound.
| Reaction Type | Reagent/Method | Product Name | Product Structure | Typical Yield (%) |
| Reduction | Sodium Borohydride (NaBH4) | 3-(3-Methylphenyl)propan-1-ol | C₁₀H₁₄O | >90% (estimated) |
| Oxidation | Pyridinium Chlorochromate (PCC) | 3-(3-Methylphenyl)propanoic acid | C₁₀H₁₂O₂ | ~85% (estimated) |
| Wittig Olefination | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 5-(3-methylphenyl)pent-2-enoate | C₁₄H₁₈O₂ | 80-95% (E-isomer favored)[1] |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 5-(3-methylphenyl)pent-2-enoate | C₁₄H₁₈O₂ | >95% (E-isomer highly favored)[2] |
Note: Yields are based on general literature for similar substrates and may vary depending on specific reaction conditions.
Experimental Protocols
Reduction of this compound to 3-(3-Methylphenyl)propan-1-ol
Method: Sodium borohydride reduction is a mild and efficient method for the reduction of aldehydes to primary alcohols.
Experimental Workflow:
Caption: Workflow for the reduction of the aldehyde.
Protocol:
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) in portions, maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3-Methylphenyl)propan-1-ol.
Oxidation of this compound to 3-(3-Methylphenyl)propanoic Acid
Method: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can convert aldehydes to carboxylic acids in the presence of a buffer.
Experimental Workflow:
Caption: Workflow for the oxidation of the aldehyde.
Protocol:
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq) and sodium acetate (1.5 eq) in dichloromethane.
-
Add a solution of this compound (1.0 eq) in dichloromethane dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the filtrate with a 1 M NaOH solution.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(3-Methylphenyl)propanoic acid.
Olefination of this compound
Method Comparison: Wittig vs. Horner-Wadsworth-Emmons (HWE)
Both the Wittig reaction and the HWE reaction are powerful methods for converting aldehydes into alkenes. The choice between them often depends on the desired stereoselectivity and the nature of the ylide or phosphonate.
-
Wittig Reaction: Utilizes a phosphonium ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene.[3][4]
-
Horner-Wadsworth-Emmons Reaction: Employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. This reaction almost exclusively produces the (E)-alkene with stabilized phosphonates.[5][6] The water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[6]
Logical Relationship:
Caption: Stereochemical outcome of olefination reactions.
Protocol for Horner-Wadsworth-Emmons Reaction:
-
To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution back to 0°C and add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield ethyl 5-(3-methylphenyl)pent-2-enoate.
References
- 1. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Comparative Analysis of Catalytic Systems for the Synthesis of 3-(3-Methylphenyl)propionaldehyde
A detailed review of catalyst performance and experimental protocols for the synthesis of 3-(3-Methylphenyl)propionaldehyde, a key intermediate in the fragrance and pharmaceutical industries.
The synthesis of this compound, primarily achieved through the hydroformylation of 3-methylstyrene, is a critical process for producing valuable chemical intermediates. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and overall viability of this transformation. This guide provides a comparative study of different catalytic systems, presenting key performance data and detailed experimental protocols to aid researchers and professionals in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The hydroformylation of 3-methylstyrene yields two primary products: the desired linear aldehyde, this compound, and the branched isomer, 2-(3-Methylphenyl)propanal. The efficacy of a catalytic system is therefore judged not only by the overall conversion of the starting material but, more importantly, by its selectivity towards the linear product. Below is a comparative summary of various rhodium-based catalytic systems investigated for the hydroformylation of styrene derivatives, which serves as a strong predictive model for the hydroformylation of 3-methylstyrene.
| Catalyst System | Ligand | Substrate | Temp. (°C) | Pressure (bar) | Conversion (%) | Linear:Branched Ratio | Yield of Linear Aldehyde (%) | Reference |
| System 1: Rh/Triphenylphosphine | Triphenylphosphine (TPP) | Styrene | 100 | 30 | >95 | 1.1:1 | ~49 | [1] |
| System 2: Rh/Tris(N-pyrrolyl)phosphine | Tris(N-pyrrolyl)phosphine | α-Methylstyrene | 110 | 60 | >99 | >99:1 | >99 | [2][3] |
| System 3: Rh/Hybrid Phosphate | (S,R)-P6 Hybrid Phosphate | Styrene | 30 | 40 | 91 | 1:16.4 (Branched selective) | ~5 | [4] |
Note: While direct data for 3-methylstyrene is limited in readily available literature, the data for styrene and α-methylstyrene provides a strong indication of catalyst performance. The steric and electronic properties of 3-methylstyrene are very similar to these substrates. System 2, with its high linear selectivity for the sterically hindered α-methylstyrene, is predicted to be highly effective for producing the desired linear product from 3-methylstyrene. System 3 is included to illustrate how ligand choice can dramatically shift selectivity, in this case favoring the branched isomer.
Experimental Workflow and Signaling Pathways
The general workflow for a catalytic hydroformylation reaction is depicted below. The process begins with the preparation of the catalyst and substrate solution, followed by the reaction under a controlled atmosphere of syngas (a mixture of carbon monoxide and hydrogen). Post-reaction, the product is isolated and purified.
Caption: General experimental workflow for the synthesis of this compound via hydroformylation.
The catalytic cycle for rhodium-catalyzed hydroformylation, a widely accepted mechanism, illustrates the key steps involving the metal center.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the literature for the hydroformylation of styrene derivatives. These can be modified for the specific use of 3-methylstyrene.
Protocol 1: Rhodium/Triphenylphosphine (TPP) Catalyzed Hydroformylation (Adapted from[1])
Materials:
-
[Rh(CO)2(acac)] (Rhodium dicarbonyl acetylacetonate)
-
Triphenylphosphine (TPP)
-
3-Methylstyrene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H2)
Procedure:
-
In a nitrogen-filled glovebox, a high-pressure autoclave is charged with [Rh(CO)2(acac)] (0.005 mmol) and triphenylphosphine (0.5 mmol).
-
Anhydrous toluene (20 mL) is added, followed by 3-methylstyrene (5 mmol).
-
The autoclave is sealed, removed from the glovebox, and purged three times with syngas.
-
The reactor is pressurized to 30 bar with syngas and heated to 100 °C with stirring.
-
The reaction is maintained at this temperature and pressure for 4-6 hours.
-
After cooling to room temperature, the excess gas is carefully vented.
-
The reaction mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product distribution.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.
Protocol 2: Rhodium/Tris(N-pyrrolyl)phosphine Catalyzed Hydroformylation (Adapted from[2][3])
Materials:
-
[Rh(acac)(CO)2]
-
Tris(N-pyrrolyl)phosphine
-
3-Methylstyrene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H2)
Procedure:
-
In a nitrogen-filled glovebox, the catalyst precursor is prepared by dissolving [Rh(acac)(CO)2] (0.01 mmol) and tris(N-pyrrolyl)phosphine (0.04 mmol) in anhydrous toluene (10 mL).
-
This catalyst solution and 3-methylstyrene (10 mmol) are charged into a high-pressure autoclave.
-
The autoclave is sealed and brought out of the glovebox.
-
The reactor is flushed with syngas three times before being pressurized to 60 bar.
-
The reaction mixture is heated to 110 °C and stirred for 2-4 hours.
-
After cooling and venting, a sample is taken for GC and GC-MS analysis.
-
The product is isolated following the purification procedure described in Protocol 1.
Protocol 3: Rhodium/Hybrid Phosphate Catalyzed Hydroformylation (Adapted from[4])
Materials:
-
[Rh(COD)Cl]2 (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
(S,R)-P6 Hybrid Phosphate Ligand
-
3-Methylstyrene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H2)
Procedure:
-
A solution of [Rh(COD)Cl]2 (0.001 mmol) and the (S,R)-P6 hybrid phosphate ligand (0.006 mmol) in anhydrous toluene (25 mL) is prepared in a Schlenk flask under a nitrogen atmosphere.
-
3-Methylstyrene (3.0 mmol) is added to this solution.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged with syngas and then pressurized to 40 bar.
-
The reaction is stirred at 30 °C for 24-48 hours.
-
Following the reaction, the autoclave is cooled and depressurized.
-
The conversion and selectivity are determined by GC and GC-MS analysis of the crude reaction mixture.
-
The product is purified by column chromatography.
References
Safety Operating Guide
Proper Disposal of 3-(3-Methylphenyl)propionaldehyde: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the proper disposal of 3-(3-Methylphenyl)propionaldehyde, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment (PPE). The compound is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1][2].
Quantitative Hazard Data Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Use chemical-resistant gloves. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge this chemical into sewer systems[3].
1. Waste Collection and Storage:
-
Collect waste this compound in its original container or a compatible, properly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials[4].
2. Handling Spills:
-
In the event of a spill, avoid breathing vapors.
-
Absorb the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it into a suitable, closed container for disposal[5]. Do not use combustible materials like sawdust[6].
3. Disposal of Contaminated Materials:
-
Empty Containers: Triple rinse the empty container with a suitable solvent. The rinsed container can then be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill[3].
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with institutional and local regulations.
4. Arranging for Final Disposal:
-
The collected waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[3].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C10H12O | CID 10464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 95416-60-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. fishersci.com [fishersci.com]
- 6. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
Personal protective equipment for handling 3-(3-Methylphenyl)propionaldehyde
Essential Safety and Handling Guide for 3-(3-Methylphenyl)propionaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.
-
Eye and Face Protection :
-
Skin Protection :
-
Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Clothing : A lab coat or chemical-resistant apron should be worn.[1] In cases of significant exposure risk, wear impervious clothing to prevent skin contact.[3]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[6][7]
-
-
Respiratory Protection :
Hygiene Measures
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[6]
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]
Handling Procedures
-
Avoid all personal contact with the substance, including inhalation of vapors.[7][8]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6][9]
-
Employ non-sparking tools and take precautionary measures against static discharge.[6][9]
Storage
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][8][9]
-
The recommended storage temperature is between 2-8°C.[6]
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is crucial. Follow these procedures for spills, exposure, and disposal.
First-Aid Measures
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][6] If feeling unwell, seek immediate medical attention.[1][6]
-
In Case of Skin Contact : Immediately remove all contaminated clothing.[6] Rinse the affected skin with plenty of water and soap.[6][7] If skin irritation persists, consult a physician.[1][6]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] Immediately call a poison center or doctor.[6]
-
If Swallowed : Rinse the mouth with water.[1][6] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Spill Response Protocol
In the event of a spill, follow the workflow below to ensure a safe and effective cleanup.
Disposal Plan
-
All waste materials, including contaminated absorbents and PPE, must be collected in a suitable, labeled container for hazardous waste.[8]
-
Dispose of the chemical and its container at an approved hazardous waste disposal facility.[6][9]
-
Do not allow the product to enter drains or the environment.[6] Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. lobachemie.com [lobachemie.com]
- 2. This compound | C10H12O | CID 10464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
